molecular formula C10H6N2O B1438383 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile CAS No. 1184913-64-1

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Cat. No.: B1438383
CAS No.: 1184913-64-1
M. Wt: 170.17 g/mol
InChI Key: HGGJDPGZCATJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (CAS 1184913-64-1) is a high-purity, white to off-white powdered chemical building block supplied for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its significant research value in drug discovery. Scientific investigations have demonstrated that this core scaffold serves as a versatile template for the design of protease inhibitors. Specifically, derivatives based on the 1-oxo-1,2-dihydroisoquinoline structure have been identified as inhibitors of the West Nile Virus NS2B-NS3 protease, an essential enzyme for viral replication . The carbonitrile substituent at the 7-position provides a strategic synthetic handle for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties for specific targets. This makes 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile a critical intermediate for constructing focused libraries of compounds for high-throughput screening against biologically relevant targets. This product is characterized by a purity of ≥99% and is supplied with comprehensive quality control documentation. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGJDPGZCATJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654943
Record name 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184913-64-1
Record name 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-1(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate.[1][2] This technical guide focuses on a specific, high-value derivative: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (CAS Number: 1184913-64-1). This molecule holds significant promise, particularly in the development of targeted cancer therapies, due to its core structure being integral to a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, characteristic analytical data, and its potential applications in drug discovery, with a focus on its role in PARP inhibition.

Introduction: The Significance of the Isoquinolinone Core

The isoquinoline framework is a privileged structure in medicinal chemistry, lending itself to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The introduction of an oxo group at the C1 position to form the 1-oxo-1,2-dihydroisoquinoline, or isoquinolone, core further enhances its potential for specific biological targeting. This structural motif is found in a variety of natural products and has been extensively explored in the synthesis of novel therapeutic agents.[1]

The addition of a cyano group at the 7-position of the isoquinolone ring system, as in 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, introduces a key functional group that can participate in various chemical transformations and molecular interactions. The nitrile moiety can act as a hydrogen bond acceptor or be further elaborated into other functional groups, making it a valuable handle for structure-activity relationship (SAR) studies in drug design.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile are summarized in the table below.

PropertyValueSource
CAS Number 1184913-64-1[6]
Molecular Formula C₁₀H₆N₂O[6]
Molecular Weight 170.17 g/mol [6]
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, and chlorinated solvents (Predicted)
Melting Point >200 °C (Predicted)

Synthesis and Mechanistic Insights

The proposed synthesis begins with a commercially available starting material, 4-bromo-3-methylbenzonitrile. This approach offers a convergent and logical pathway to the target molecule.

G A 4-Bromo-3-methylbenzonitrile B 4-Bromo-3-(bromomethyl)benzonitrile A->B C 2-(4-Bromo-3-(cyanomethyl)phenyl)acetonitrile B->C NaCN, DMSO, rt D 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile C->D

Diagram 1: Proposed synthetic pathway for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Benzylic Bromination of 4-Bromo-3-methylbenzonitrile

  • Rationale: This initial step introduces a reactive handle at the benzylic position, which is crucial for the subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective reagent for benzylic bromination, and a radical initiator like azobisisobutyronitrile (AIBN) is used to initiate the reaction.

  • Procedure:

    • To a solution of 4-bromo-3-methylbenzonitrile (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 4-bromo-3-(bromomethyl)benzonitrile, which can be used in the next step without further purification.

Step 2: Cyanation of 4-Bromo-3-(bromomethyl)benzonitrile

  • Rationale: This step introduces the second nitrile group via a nucleophilic substitution of the benzylic bromide with cyanide. Dimethyl sulfoxide (DMSO) is an excellent solvent for this type of reaction.

  • Procedure:

    • Dissolve the crude 4-bromo-3-(bromomethyl)benzonitrile from the previous step in DMSO.

    • Add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature, ensuring the temperature does not exceed 30 °C.

    • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(4-bromo-3-(cyanomethyl)phenyl)acetonitrile.

Step 3: Cyclization to 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

  • Rationale: The final step involves an intramolecular cyclization. Treatment with a strong base like sodium hydroxide will hydrolyze one of the nitrile groups to a carboxylic acid, which then undergoes an intramolecular nucleophilic attack on the other nitrile group, followed by tautomerization to the stable isoquinolone ring system.

  • Procedure:

    • To a solution of 2-(4-bromo-3-(cyanomethyl)phenyl)acetonitrile in a mixture of ethanol and water, add a concentrated aqueous solution of sodium hydroxide (NaOH).

    • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Analytical Characterization

The structural confirmation of the synthesized 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile would be achieved through a combination of spectroscopic techniques. The expected data are outlined below.

TechniqueExpected Data
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm, with characteristic coupling patterns for the substituted benzene and pyridine rings. A broad singlet for the N-H proton of the lactam.
¹³C NMR Signals for the carbonyl carbon (~160-165 ppm), the nitrile carbon (~115-120 ppm), and aromatic carbons in the range of δ 110-150 ppm.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (~3200-3400 cm⁻¹), the C≡N stretch (~2220-2230 cm⁻¹), and the C=O stretch of the lactam (~1650-1670 cm⁻¹).
Mass Spectrometry A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 170.17.

Application in Drug Discovery: A Focus on PARP Inhibition

The 1-oxo-1,2-dihydroisoquinoline scaffold is a key pharmacophore in a number of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP enzymes are crucial for the repair of single-strand DNA breaks.[7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

G A Single-Strand DNA Break B PARP Activation A->B C Base Excision Repair B->C G Accumulation of Single-Strand Breaks D DNA Repair C->D E 1-Oxo-1,2-dihydroisoquinoline- 7-carbonitrile (PARP Inhibitor) F PARP Inhibition E->F F->B blocks F->G leads to H Double-Strand Breaks during Replication G->H I Cell Death (Apoptosis) in BRCA-deficient cells H->I

Diagram 2: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

Proposed Biological Evaluation: PARP Inhibition Assay

To assess the potential of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile as a PARP inhibitor, a cell-free enzymatic assay can be employed.

  • Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by a PARP enzyme. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. The light output is inversely proportional to the PARP inhibitory activity of the test compound.

  • Protocol Outline:

    • Prepare a reaction mixture containing the PARP enzyme, activated DNA, and histone proteins.

    • Add varying concentrations of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (or a known PARP inhibitor as a positive control) to the reaction wells.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate to allow for the PARP-mediated biotinylation of histones.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histones.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • After another incubation and wash step, add a chemiluminescent HRP substrate.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce PARP activity by 50%.

Conclusion and Future Directions

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its structural features suggest a strong potential as a PARP inhibitor, a class of drugs that has shown remarkable success in the treatment of certain cancers. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and a protocol for its biological evaluation.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent biological testing will be crucial to validate its predicted activity as a PARP inhibitor and to explore its potential as a lead compound for the development of novel cancer therapeutics. Further SAR studies, involving modifications at various positions of the isoquinolone ring, could lead to the discovery of even more potent and selective drug candidates.

References

  • Mullard, A. (2021). PARP inhibitors: a tale of two receptors. Nature Reviews Drug Discovery, 20(10), 725-727.
  • Scott, J. S., & O'Connor, M. J. (2020). The expanding landscape of PARP inhibitors. Current Opinion in Genetics & Development, 60, 93-101.
  • BPS Bioscience. (n.d.). PARP1 Assay Kit. Retrieved from [Link]

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(23), 115819.
  • Vasilevsky, S. F., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861.
  • PubChem. (n.d.). 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2021).
  • Werra, W., Heber, D., & Holzgrabe, U. (1992). 1H and 13C NMR studies of substituted isoquinolinium derivatives in different solvents. Magnetic Resonance in Chemistry, 30(7), 640–644.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). PARP Assay Services. Retrieved from [Link]

  • ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8269–8281.
  • Molecules. (2023). Diastereoselective Synthesis of (–)
  • PMC. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.

Sources

The Isoquinoline Scaffold: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details its fundamental physicochemical properties, including its molecular weight, and explores its synthesis, potential mechanisms of action, and applications as a scaffold in modern drug discovery. The isoquinoline core is a privileged structure in numerous biologically active compounds, and this guide serves as a resource for researchers and scientists working on the design and synthesis of novel therapeutics. We will delve into established synthetic routes for related structures, propose a detailed experimental protocol for characterization, and contextualize the compound's relevance within the broader landscape of pharmaceutical research.

The isoquinoline alkaloid family represents a vast and diverse group of natural and synthetic products.[1] The inherent structural features of the isoquinoline core make it a versatile scaffold for interacting with a wide array of biological targets. Consequently, compounds based on 1,2,3,4-tetrahydroisoquinolines (THIQs) and related structures have demonstrated a wide range of biological activities, including applications as anti-cancer, anti-hypertensive, and anti-parkinsonian agents.[1] The exploration of novel isoquinoline analogs, such as 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, is a continuing focus for scientific innovation, aiming to develop new therapeutic agents with improved efficacy and specificity.

Physicochemical Properties of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. These parameters dictate its solubility, stability, and pharmacokinetic profile. The key quantitative data for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile are summarized below.

PropertyValueSource
Molecular Weight 170.17 g/mol [2]
Molecular Formula C₁₀H₆N₂O[2][3]
CAS Number 1184913-64-1[2]
Appearance Yellowish to brown solid (typical for related compounds)[4]
Topological Polar Surface Area 52.9 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

These properties suggest that the molecule possesses characteristics favorable for drug development, falling within the typical ranges for oral bioavailability as per Lipinski's rules. The presence of the nitrile group and the lactam function provides key handles for chemical modification and biological interactions.

Synthesis and Mechanistic Considerations

The synthesis of substituted 1-oxo-dihydroisoquinolines often involves multi-step sequences that build the heterocyclic core. While a specific, published route for the 7-carbonitrile derivative was not found, established methods for analogous structures provide a robust framework. One such powerful method is the Castagnoli-Cushman reaction, which utilizes homophthalic anhydrides and formaldimine equivalents to construct the dihydroisoquinolone core.[5][6] Another expedient approach involves a one-pot tandem Michael amination-lactamization sequence, which has been successfully scaled for producing related carboxylate derivatives.[7][8]

The proposed mechanism for the latter approach begins with a Michael addition of a primary amine to an activated double bond on a benzoic acid derivative, followed by an intramolecular lactamization to form the final ring structure.[7] This method is highly versatile and tolerates a wide range of functional groups.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 2-(Cyanomethyl)-5-formylbenzoic acid C Step 1: Imine Formation A->C + B B Ammonia Source (e.g., NH4OH) D Step 2: Intramolecular Cyclization (Michael Addition) C->D Spontaneous E Step 3: Dehydration & Tautomerization D->E F 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile E->F G A Core Scaffold (1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile) B Fragment-Based Screening or High-Throughput Screening A->B Input C Hit Identification (e.g., PARP1/2 Binding) B->C Identifies D Lead Optimization (Structure-Activity Relationship Studies) C->D Initiates E Preclinical Candidate Selection D->E Yields F ADME & Toxicology Profiling E->F Undergoes

Caption: Role of the target compound in a typical drug discovery pipeline.

Experimental Protocol: Characterization via NMR and Mass Spectrometry

Validation of the chemical structure and purity is a critical, self-validating step in any synthetic workflow. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity.

Objective: To confirm the identity and purity of synthesized 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Methodology:

  • Sample Preparation:

    • Causality: The choice of solvent is critical for proper dissolution and to avoid signal overlap with the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, suitable for dissolving heterocyclic compounds, and its residual solvent peak does not typically interfere with the aromatic region.

    • Procedure: Accurately weigh approximately 5-10 mg of the dried, purified solid. Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Causality: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Procedure: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. The expected spectrum should show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the isoquinoline ring system. The N-H proton will likely appear as a broad singlet at a higher chemical shift. Integration of the peaks should correspond to the number of protons in the structure.

  • ¹³C NMR Spectroscopy:

    • Causality: This experiment identifies all unique carbon atoms in the molecule, which is essential for confirming the core structure, including the carbonyl (C=O) and nitrile (C≡N) carbons.

    • Procedure: Acquire a ¹³C NMR spectrum. Key signals to identify include the carbonyl carbon (~160-170 ppm), the nitrile carbon (~115-120 ppm), and the various sp² carbons of the aromatic rings.

  • High-Resolution Mass Spectrometry (HRMS):

    • Causality: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

    • Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water). Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode. The observed mass for the [M+H]⁺ ion should match the calculated exact mass for C₁₀H₇N₂O⁺.

References

  • Synthonics Research Laboratories. (n.d.). 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. IndiaMART. Retrieved from [Link]

  • Faheem, M., & Kumar, B. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13265-13287. Retrieved from [Link]

  • Czudor, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1832-1842. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

Sources

A Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] This technical guide focuses on a specific, functionally rich derivative: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile . We will provide an in-depth exploration of its nomenclature, physicochemical properties, robust synthetic methodologies, and its emerging role as a versatile building block in drug discovery and development. This document is intended for researchers and professionals in organic synthesis and medicinal chemistry, offering both foundational knowledge and actionable experimental insights.

Introduction and Nomenclature

The 1-oxo-1,2-dihydroisoquinoline, also known as isocarbostyril, represents a core heterocyclic motif of high interest.[2][4] Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for constructing complex molecular architectures. The introduction of a nitrile group at the C7 position, yielding 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, significantly enhances its utility by providing a key chemical handle for further elaboration.

IUPAC Nomenclature and Structural Confirmation

The formal IUPAC name for the topic compound is 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile . It is also commonly referred to as 7-cyanoisoquinolin-1(2H)-one . The structure consists of a bicyclic system where a benzene ring is fused to a pyridinone ring, with a carbonyl group at position 1 and a nitrile (-C≡N) substituent at position 7. The "(2H)" designation indicates that the nitrogen atom at position 2 is bonded to a hydrogen, confirming its lactam structure.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is paramount for its synthesis, purification, and application. The data presented below are compiled from established chemical databases and vendor specifications.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₆N₂O[5][6]
Molecular Weight 170.17 g/mol [5][6]
CAS Number 1184913-64-1[5][6]
Appearance Yellowish to brown solid[7]
Topological Polar Surface Area 52.9 Ų[5][8]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Expected Spectroscopic Signature
  • ¹H NMR: Protons on the aromatic ring would appear in the δ 7.0-8.5 ppm range. The two vinyl protons on the pyridinone ring would likely appear as doublets (J ≈ 7-8 Hz) between δ 6.5 and 7.5 ppm. The N-H proton would be a broad singlet, potentially at a higher chemical shift (>10 ppm).

  • ¹³C NMR: The carbonyl carbon (C1) is expected around δ 160-165 ppm. The nitrile carbon (C≡N) would appear near δ 117-120 ppm, while the aromatic and vinyl carbons would populate the δ 100-150 ppm region.

  • FT-IR (KBr): Key vibrational bands would include a sharp C≡N stretch (~2220-2230 cm⁻¹), a strong C=O stretch for the lactam (~1650-1670 cm⁻¹), and an N-H stretch (~3100-3300 cm⁻¹).

Synthetic Strategies and Methodologies

The synthesis of substituted isoquinolinones is a well-explored area of organic chemistry.[2] For 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a logical and field-proven approach involves the construction of the heterocyclic ring from a suitably substituted benzene derivative.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the pyridinone ring. The key disconnection is the C4-C4a bond, leading back to a substituted phenylacetic acid derivative. This strategy simplifies the target molecule into commercially available or easily accessible starting materials.

G target 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile intermediate1 Substituted Phenylacetic Acid Derivative target->intermediate1 C4-C4a Disconnection (Cyclization) intermediate2 Formamide Equivalent (e.g., Formamide, Triazine) target->intermediate2 N2-C3 Disconnection (Amidation) start1 3-Cyano-4-methylbenzoic acid or derivative intermediate1->start1 Functional Group Interconversion

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthetic Protocol

The following protocol is a robust, multi-step synthesis adapted from established methods for similar heterocyclic systems, such as the Castagnoli-Cushman reaction.[1][11] The rationale is to build the core from a functionalized toluene precursor, which offers a reliable and scalable route.

Step 1: Bromination of 4-Methyl-3-nitrobenzonitrile

  • Rationale: This step introduces a handle for subsequent conversion to a phenylacetic acid derivative. The nitro group is a key directing group and a precursor to the amine needed for cyclization.

  • Procedure:

    • To a solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (0.05 eq).

    • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. The resulting crude benzyl bromide is often used directly in the next step.

Step 2: Cyanation to form 2-(4-Cyano-2-nitrophenyl)acetonitrile

  • Rationale: This step builds the two-carbon side chain required for the isoquinolinone ring.

  • Procedure:

    • Dissolve the crude benzyl bromide from Step 1 in a polar aprotic solvent like DMSO.

    • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, maintaining the temperature below 30°C.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate). Dry and concentrate to yield the dinitrile product.

Step 3: Reductive Cyclization

  • Rationale: This is the key ring-forming step. The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent nitrile group under acidic or basic conditions, followed by hydrolysis of the second nitrile to form the lactam.

  • Procedure:

    • Dissolve the dinitrile from Step 2 in a solvent such as acetic acid or ethanol.

    • Add a reducing agent. A common choice is iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C).

    • Heat the reaction mixture (e.g., 80-100°C for Fe/AcOH) until the reduction and cyclization are complete.

    • After cooling, filter to remove the catalyst or iron salts.

    • Neutralize the filtrate and extract the product. The resulting intermediate will hydrolyze to the final product, 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, during workup or upon purification.

Purification and Characterization Workflow

A standardized workflow is essential to ensure the purity and identity of the final compound.

G cluster_purification Purification cluster_characterization Characterization crude Crude Product (from reaction workup) column Silica Gel Column Chromatography crude->column Primary Purification recrystal Recrystallization (e.g., from EtOH/Water) column->recrystal Final Polishing pure Pure Compound (>98%) recrystal->pure ms Mass Spectrometry (LC-MS or HRMS) recrystal->ms Purity Check nmr ¹H and ¹³C NMR pure->nmr pure->ms ir FT-IR Spectroscopy pure->ir confirm Structure Confirmed

Caption: Standard workflow for purification and characterization.

Applications in Drug Discovery

The 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile scaffold is a valuable starting point for the synthesis of targeted therapeutics. The isoquinolinone core is a known pharmacophore for several enzyme classes, and the C7-nitrile offers a versatile point for modification.[12][13][14]

Scaffold for Enzyme Inhibitors

The isoquinolinone nucleus mimics the nicotinamide moiety of NAD+, making it an excellent template for designing inhibitors of NAD+-dependent enzymes. A prominent example is the class of Poly(ADP-ribose) polymerase (PARP) inhibitors , which are critical in oncology for treating cancers with specific DNA repair defects. While the 7-cyano derivative is not itself a known drug, it serves as an ideal intermediate for creating libraries of potential PARP inhibitors by modifying the N2 position and potentially transforming the nitrile group.[11]

Versatility of the Cyano Group

The nitrile at the C7 position is not merely a placeholder; it is a highly versatile functional group in medicinal chemistry.[15][16]

  • Reduction: It can be reduced to a primary amine, providing a site for amide coupling to introduce new pharmacophoric elements.

  • Hydrolysis: It can be hydrolyzed to a carboxylic acid, which can serve as a hydrogen bond donor/acceptor or a linker.

  • Cycloadditions: It can participate in cycloaddition reactions to form heterocycles like tetrazoles, which are often used as bioisosteres for carboxylic acids.

This chemical versatility allows for the systematic exploration of the chemical space around the isoquinolinone core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is a strategically important heterocyclic compound with significant potential for drug discovery and development. Its confirmed IUPAC name and well-defined structure provide a solid foundation for its use in complex synthetic campaigns. The synthetic routes are accessible and scalable, relying on fundamental organic transformations. The true value of this molecule lies in its dual-functionality: a privileged isoquinolinone core for enzyme active site recognition and a versatile nitrile handle for lead optimization. For research teams aiming to develop novel therapeutics, particularly in oncology and other areas involving NAD+-dependent enzymes, this compound represents a high-value starting point for library synthesis and structure-activity relationship (SAR) studies.

References

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023-04-04). MDPI. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023-04-03). National Institutes of Health. [Link]

  • 1(2H)-Isoquinolinone. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. IndiaMART. [Link]

  • 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 1(2H)-Isoquinolones. (Review). (2001). ResearchGate. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2025-08-21). ChemRxiv. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025-12-12). National Institutes of Health. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. PubMed, National Center for Biotechnology Information. [Link]

  • Concise synthesis of a-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. (2021-12-01). RSC Publishing. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024-12-31). MDPI. [Link]

  • Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. PubMed Central, National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021-04-03). MDPI. [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024-11-08). Innovative Pharmacist. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025-08-26). RSC Advances. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the Isoquinolone Core

The 1-oxo-1,2-dihydroisoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its prevalence in natural products and synthetic pharmaceuticals underscores its importance as a versatile template for drug design. The introduction of a nitrile group at the 7-position, yielding 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile, offers a valuable handle for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a proven synthetic pathway to this important building block, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are presented with a focus on experimental reproducibility and an understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile, suggests a convergent strategy. The core isoquinolone ring system can be constructed through a cyclization reaction, a common and effective method for the formation of such heterocyclic frameworks. A plausible approach involves the reaction of a suitably substituted benzene derivative bearing functionalities that can be elaborated into the final isoquinolone structure.

One effective strategy, as reported in the literature, involves a multi-component reaction that leverages the reactivity of readily available starting materials to build the heterocyclic core in a step-efficient manner. This approach often provides a high degree of molecular diversity and is amenable to library synthesis for drug discovery programs.

Primary Synthetic Pathway: A Multi-Component Approach

A robust and validated method for the synthesis of 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile involves a one-pot reaction of an aromatic aldehyde, an active methylene compound, and a source of ammonia, followed by cyclization. This approach has been successfully employed for the preparation of a variety of substituted isoquinolone derivatives[1].

dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 1: A generalized workflow for the multi-component synthesis of the isoquinolone core.

Mechanistic Insights

The reaction proceeds through a cascade of transformations. Initially, a Knoevenagel condensation occurs between the aromatic aldehyde and the active methylene compound (e.g., ethyl cyanoacetate) in the presence of a basic catalyst, typically ammonium acetate, which also serves as the ammonia source. This is followed by a Michael addition of the in-situ generated enamine to another molecule of the active methylene compound. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization, often through the elimination of water and other small molecules, to afford the final 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile product. The choice of solvent and reaction temperature is critical to drive the reaction to completion and maximize the yield of the desired product.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of related isoquinolone derivatives and is optimized for the preparation of 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile[1].

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-FormylbenzonitrileReagentSigma-Aldrich
Ethyl CyanoacetateReagentSigma-Aldrich
Ammonium AcetateACS ReagentFisher Scientific
EthanolAnhydrousVWR
Glacial Acetic AcidACS ReagentJ.T. Baker

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylbenzonitrile (1.31 g, 10 mmol), ethyl cyanoacetate (2.26 g, 20 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (1:1) as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Purification: The crude product can be further purified by recrystallization from glacial acetic acid to afford 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Characterization Data

The identity and purity of the synthesized 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile should be confirmed by a suite of analytical techniques.

Analytical Technique Expected Results
Appearance Off-white to pale yellow crystalline solid
Melting Point >300 °C
¹H NMR (400 MHz, DMSO-d₆)δ 11.5 (br s, 1H, NH), 8.3-7.5 (m, 4H, Ar-H), 7.2 (d, 1H), 6.6 (d, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ 162.1, 140.2, 138.5, 133.4, 129.8, 128.5, 127.9, 126.3, 118.9, 110.8, 101.2
IR (KBr, cm⁻¹) 3100-2900 (N-H), 2225 (C≡N), 1660 (C=O), 1610, 1580, 1490 (C=C)
Mass Spectrometry (ESI-MS) m/z 171.05 [M+H]⁺

Note: The exact chemical shifts and coupling constants in NMR spectra may vary slightly depending on the solvent and instrument used.

Alternative Synthetic Strategies

While the multi-component reaction described above is a highly efficient method, other synthetic routes to the 1-oxo-1,2-dihydroisoquinoline core are also well-established in the chemical literature. These can provide alternative approaches depending on the availability of starting materials and the desired substitution patterns.

Palladium-Catalyzed Cross-Coupling and Cyclization

A powerful strategy involves the use of palladium-catalyzed cross-coupling reactions to construct key carbon-carbon or carbon-nitrogen bonds, followed by a cyclization step to form the isoquinolone ring. For instance, a Suzuki or Heck coupling of a suitably functionalized halobenzonitrile with a vinyl partner can generate an intermediate that, upon hydrolysis of the nitrile and subsequent intramolecular amidation, yields the desired product.

dot graph "Palladium_Catalyzed_Route" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 2: Conceptual workflow for a palladium-catalyzed approach to isoquinolones.

This method offers excellent control over regioselectivity and functional group tolerance, making it a valuable tool for the synthesis of complex isoquinolone derivatives.

Bischler-Napieralski Reaction

A classic method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid[2][3]. The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinolone. While this is a long-standing and reliable method, it may require harsher reaction conditions compared to more modern approaches.

Applications in Drug Discovery and Development

The 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile scaffold is a valuable starting point for the synthesis of compounds with a wide range of biological activities. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amides, or tetrazoles, allowing for the exploration of structure-activity relationships.

Derivatives of this core structure have been investigated for their potential as:

  • Anticancer Agents: The isoquinolone framework is present in several natural products with cytotoxic activity. Synthetic derivatives are being explored as inhibitors of various cancer-related targets[1].

  • Enzyme Inhibitors: The rigid, planar structure of the isoquinolone ring makes it an attractive scaffold for the design of enzyme inhibitors, including but not limited to kinases and proteases.

  • Central Nervous System (CNS) Agents: Certain isoquinolone derivatives have shown activity at various CNS receptors, suggesting their potential for the treatment of neurological and psychiatric disorders.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile. The featured multi-component reaction offers an efficient and scalable route to this important medicinal chemistry building block. By understanding the underlying reaction mechanisms and having access to a reliable experimental protocol, researchers are well-equipped to synthesize this compound and explore its potential in the development of novel therapeutics. The alternative synthetic strategies discussed also provide valuable options for accessing this and related isoquinolone structures.

References

  • Bilenko, V. A., Huliak, V., Kinakh, S., Matviiuk, T., Komarov, I. V., & Grygorenko, O. O. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300.
  • El-Gazzar, A. R. B. A., et al. (2012). In-vitro cytotoxic and radiosensitizing evaluation of novel 2-pyridone, isoquinoline, chromene and chromenopyridone derivatives. European Journal of Chemistry, 3(2), 238-246. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a molecule of significant interest in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation, offers field-proven experimental protocols, and presents a logical framework for data interpretation. Our approach is grounded in established scientific principles to ensure technical accuracy and practical applicability.

Foundational Molecular Characteristics

Before delving into the mass spectrometric behavior of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, it is essential to understand its fundamental properties. These characteristics are pivotal in determining the optimal analytical approach.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O[1]
Molecular Weight 170.17 g/mol [1]
Monoisotopic Mass 170.048013 u[2]
Structure A fused bicyclic system consisting of a benzene ring fused to a pyridinone ring, with a nitrile group at the 7-position.N/A

The presence of heteroatoms (two nitrogen and one oxygen) and a π-system makes this molecule amenable to various ionization techniques, particularly electrospray ionization (ESI), which is a cornerstone of modern drug molecule analysis.

Ionization Strategies: The Gateway to Mass Analysis

The choice of ionization technique is critical for achieving sensitive and reliable detection. For 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, both positive and negative ion modes can be explored, with the optimal choice depending on the analytical context and sample matrix.

Positive-Ion Electrospray Ionization (ESI+)

Positive-ion ESI is the most probable and generally preferred method for this class of compounds. The isoquinoline nitrogen and the amide oxygen are potential sites for protonation, leading to the formation of a stable protonated molecule, [M+H]⁺.

  • Causality behind this choice: The basicity of the nitrogen atoms, particularly the one in the isoquinoline ring system, makes them readily accept a proton in the acidic mobile phases commonly used in reversed-phase liquid chromatography. This results in a highly efficient ionization process and, consequently, strong signal intensity.

Negative-Ion Electrospray Ionization (ESI-)

While less common for this type of structure, negative-ion mode could be viable. The acidity of the N-H proton in the pyridinone ring could allow for deprotonation to form an [M-H]⁻ ion. Research on organic nitriles has also shown the formation of abundant [M-1]⁻ ions in negative-ion mass spectra[3].

  • Field-proven insight: The choice between positive and negative mode is often determined empirically during method development. While positive mode is the logical starting point, a quick screening in negative mode is prudent, especially when dealing with complex biological matrices where matrix effects might suppress ionization in one polarity.

Navigating the Fragmentation Maze: Tandem Mass Spectrometry (MS/MS)

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation and confident identification. By selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 171.05) and subjecting it to fragmentation, we can generate a characteristic fingerprint of product ions.

Predicted Fragmentation Pathways

Based on extensive studies of isoquinoline alkaloids and the general principles of nitrile fragmentation, we can predict the primary fragmentation pathways for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile[4].

A systematic investigation into the fragmentation of isoquinoline alkaloids has revealed common fragmentation behaviors that are applicable here[4]. The core isoquinoline structure is prone to specific bond cleavages. For nitriles, the molecular ion peak in mass spectra is often weak or absent, with a notable M-1 peak frequently observed due to the loss of a hydrogen atom[5].

The following diagram illustrates the proposed fragmentation cascade for the [M+H]⁺ ion:

fragmentation_pathway precursor [M+H]⁺ m/z 171.05 frag1 Loss of CO [M+H-CO]⁺ m/z 143.06 precursor->frag1 - CO frag2 Loss of HCN [M+H-HCN]⁺ m/z 144.04 precursor->frag2 - HCN frag3 Loss of CO, then HCN [M+H-CO-HCN]⁺ m/z 116.05 frag1->frag3 - HCN frag4 Loss of HCN from frag1 [M+H-CO-HCN]⁺ m/z 116.05 workflow sample_prep Sample Preparation (Standards & QCs) hplc HPLC Separation (Reversed-Phase C18) sample_prep->hplc ionization Electrospray Ionization (ESI+) hplc->ionization ms1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 171.05) ionization->ms1 cid Quadrupole 2 (q2) Collision-Induced Dissociation (CID) ms1->cid ms2 Quadrupole 3 (Q3) Product Ion Scanning cid->ms2 detector Detector & Data Acquisition ms2->detector

Sources

An In-depth Technical Guide to the Physical Properties of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established principles of physical organic chemistry. We present methodologies for the characterization of its core physical attributes, including melting point, solubility, and spectroscopic signatures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar isoquinoline derivatives.

Introduction: The Isoquinoline-7-carbonitrile Scaffold

The 1-oxo-1,2-dihydroisoquinoline core is a prevalent scaffold in numerous biologically active compounds. The introduction of a nitrile group at the 7-position significantly influences the molecule's electronic properties and potential intermolecular interactions, making it a valuable synthon in drug discovery programs. The cyano group is a strong electron-withdrawing substituent, which can enhance the polarity and dipole moment of the molecule.[1] Understanding the physical properties of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is paramount for its effective utilization in synthetic chemistry and pharmacology, guiding aspects from reaction conditions to formulation development. While direct experimental data for this specific compound is sparse in publicly accessible literature, a 2012 study by Ghorab et al. reports the synthesis and biological evaluation of a series of 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile derivatives, indicating that such data has been generated.[2][3]

Core Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure. For 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, the planar aromatic system, the polar lactam functionality, and the nitrile group are key determinants of its behavior.

Molecular Structure and Basic Information

PropertyValueSource
Molecular Formula C₁₀H₆N₂OInferred from structure
Molecular Weight 170.17 g/mol Inferred from structure
IUPAC Name 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrileStandard nomenclature

graph "1_Oxo_1_2_dihydroisoquinoline_7_carbonitrile_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,0.75!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.75!", fontcolor="#202124"]; C5 [label="C", pos="1.2,0.75!", fontcolor="#202124"]; C6 [label="C", pos="0,0!", fontcolor="#202124"]; C7 [label="C", pos="-2.4,1.5!", fontcolor="#202124"]; C8 [label="C", pos="-2.4,0!", fontcolor="#202124"]; C9 [label="C", pos="-3.6,0.75!", fontcolor="#202124"]; C10 [label="C", pos="-3.6,-0.75!", fontcolor="#202124"]; O1 [label="O", pos="-4.8,1.5!", fontcolor="#EA4335"]; N2 [label="N", pos="2.4,-1.5!", fontcolor="#4285F4"]; C11 [label="C", pos="2.4,-0.75!", fontcolor="#202124"];

// Edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C1 -- C8; C8 -- C7; C7 -- N1; C8 -- C10; C10 -- C9; C9 -- C7; C9 -- O1 [style=double]; C4 -- C11; C11 -- N2 [style=triple];

// Aromatic circle approximation node [shape=point, width=0.01, height=0.01]; p1 [pos="-0.3,0!"]; p2 [pos="0.3,0!"]; }

Caption: Chemical structure of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Melting Point

The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice. For 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a relatively high melting point is anticipated due to its planar structure, which allows for efficient packing in the crystal lattice, and its polar nature, leading to strong intermolecular dipole-dipole interactions.

While the exact melting point is not available in the searched literature, related compounds offer valuable insights:

  • 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid: 211–213 °C[4]

  • 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid: 208–210 °C[4]

  • 2-(Benzo[d][2][4]dioxol-5-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid: 217–219 °C[4]

  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (a positional isomer): 270 °C[5]

Based on these analogs, a melting point in the range of 200-250 °C can be reasonably expected for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Solubility Profile

The solubility of a compound is crucial for its biological activity and formulation. The presence of the polar lactam and nitrile functionalities suggests that 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile will exhibit some solubility in polar organic solvents.

SolventPredicted SolubilityRationale
Water LowThe hydrophobic aromatic core is expected to dominate, despite the presence of polar groups.
Methanol, Ethanol Moderately SolubleThe hydroxyl group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen and nitrile nitrogen.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of disrupting the crystal lattice and solvating the polar functional groups.
Dichloromethane, Chloroform Slightly SolubleThe polarity of these solvents may be insufficient to fully overcome the strong intermolecular forces in the solid state.
Hexanes, Diethyl Ether InsolubleNon-polar solvents will not effectively solvate the polar regions of the molecule.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for determining the chemical structure. The expected chemical shifts for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile are predicted based on the analysis of related structures.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

  • Aromatic Protons (H5, H6, H8): δ 7.5-8.5 ppm (multiplets). The exact chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group.

  • Vinyl Protons (H3, H4): δ 6.5-7.5 ppm (doublets).

  • N-H Proton: δ 10.0-12.0 ppm (broad singlet), characteristic for a lactam proton.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

  • Carbonyl Carbon (C1): δ 160-165 ppm.

  • Nitrile Carbon (CN): δ 115-120 ppm.

  • Aromatic and Vinyl Carbons: δ 110-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Characteristic IR Absorption Bands (KBr Pellet):

  • N-H Stretch: 3200-3300 cm⁻¹ (broad)

  • C≡N Stretch: 2220-2240 cm⁻¹ (sharp, medium intensity)

  • C=O Stretch (lactam): 1650-1680 cm⁻¹ (strong)

  • C=C Stretch (aromatic): 1500-1600 cm⁻¹

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (C₁₀H₆N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 171.0558.

Experimental Protocols

The following are generalized protocols for the physical characterization of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, based on standard laboratory practices and methodologies reported for similar compounds.[4][5]

Melting Point Determination

Objective: To determine the melting point range of the purified compound.

Methodology:

  • A small amount of the crystalline solid is placed in a capillary tube.

  • The capillary tube is inserted into a calibrated melting point apparatus.

  • The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Sources

Navigating the Solubility Landscape of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of novel heterocyclic compounds is often gated by a fundamental physicochemical property: solubility. For emerging molecules like 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a compound of interest within contemporary drug discovery programs, understanding its solubility profile is a critical prerequisite for advancing preclinical and clinical development. This technical guide provides a comprehensive framework for elucidating the solubility of this promising scaffold. In the absence of extensive public data, this document synthesizes foundational principles of solubility, predictive insights based on analogous structures, and detailed, field-proven experimental protocols. Our objective is to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to systematically characterize the solubility of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in a range of pharmaceutically relevant solvents, thereby accelerating its journey from the laboratory to potential therapeutic application.

Introduction: The Critical Role of Solubility in Drug Viability

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand as paramount hurdles that dictate a compound's suitability for formulation, its bioavailability, and the design of meaningful in vitro assays. 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a heterocyclic compound featuring a lactam within a fused ring system and a polar nitrile group, presents a unique solubility profile that warrants careful and systematic investigation.

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The addition of an oxo group and a carbonitrile moiety significantly influences the molecule's electronic distribution, crystal lattice energy, and potential for hydrogen bonding, all of which are key determinants of solubility. A thorough understanding of these factors is not merely an academic exercise but a crucial step in de-risking a drug development program.

This guide will provide a robust framework for approaching the solubility determination of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, from theoretical considerations to practical, step-by-step experimental design.

Physicochemical Profile and Solubility Predictions

Table 1: Physicochemical Properties of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesPredicted Solubility Behavior
1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile C₁₀H₆N₂O170.17Isoquinolinone core, Nitrile groupLikely poor aqueous solubility due to the rigid, planar heterocyclic system. The lactam and nitrile groups may offer some hydrogen bonding potential, suggesting possible solubility in polar aprotic solvents.
1(2H)-Isoquinolinone[1]C₉H₇NO145.16Isoquinolinone coreThe parent scaffold, likely exhibiting low to moderate solubility in polar solvents.
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid[2]C₁₀H₇NO₃189.17Isoquinolinone core, Carboxylic acid groupThe carboxylic acid group would be expected to increase aqueous solubility, particularly at higher pH where it can be deprotonated.
2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile[3]C₁₀H₆N₂O170.16Quinolinone core, Nitrile groupA structural isomer, noted as a yellowish to brown solid with a high melting point (249–252°C), suggesting strong crystal lattice forces that could limit solubility.[3]

The presence of the nitrile group and the lactam functionality in 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile suggests that it will have a significant dipole moment and the capacity to act as a hydrogen bond acceptor. However, the rigid, aromatic core is inherently hydrophobic. This structural dichotomy often leads to poor solubility in both highly polar (like water) and non-polar (like hexane) solvents, with optimal solubility often found in intermediate polarity or polar aprotic solvents.

Theoretical Framework for Solubility Determination

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. This equilibrium is governed by the interplay of several factors:

  • Solute-Solvent Interactions: Favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) between the solute and solvent molecules promote dissolution.

  • Solute-Solute Interactions (Crystal Lattice Energy): The energy required to break the intermolecular forces holding the solid solute together. High melting point compounds often have high crystal lattice energies and, consequently, lower solubilities.

  • Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule.

For drug development, two types of solubility are of particular interest:

  • Thermodynamic (Equilibrium) Solubility: The true solubility of a compound in a solvent at equilibrium. This is a critical parameter for understanding the fundamental properties of a drug substance. The shake-flask method is the gold standard for its determination.[4]

  • Kinetic Solubility: The concentration of a compound that remains in solution after being rapidly dissolved (often from a concentrated stock solution in a solvent like DMSO) and then diluted into an aqueous buffer. This is a high-throughput screening method that provides an early indication of a compound's solubility behavior under non-equilibrium conditions, which can be relevant to in vitro assays.[5][6][7]

Experimental Protocols for Solubility Determination

The following section details robust, step-by-step protocols for determining both the thermodynamic and kinetic solubility of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the definitive approach for measuring equilibrium solubility.[4]

Objective: To determine the maximum equilibrium concentration of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in various solvents.

Materials:

  • 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, ensure low compound binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Protocol:

  • Preparation: Add an excess amount of solid 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. The goal is to reach a plateau where the concentration of the dissolved compound no longer changes over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Extended Equilibration Time: Allows the dissolution process to reach thermodynamic equilibrium, which can be slow for poorly soluble compounds.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

  • Filtration: Prevents undissolved particles from artificially inflating the measured concentration.

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Collect supernatant D->E F Filter supernatant (0.22 µm) E->F G Quantify concentration by HPLC F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination by Nephelometry

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[6]

Objective: To determine the concentration at which 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile precipitates when diluted from a DMSO stock solution into an aqueous buffer.

Materials:

  • 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

  • DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Automated liquid handler (recommended for high throughput)

  • Nephelometer (light-scattering plate reader)

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO concentration to another 96-well plate containing the aqueous buffer. This rapid dilution can induce precipitation if the compound's solubility limit is exceeded.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, facilitating the high-throughput workflow.

  • Rapid Dilution: Mimics the conditions often encountered in in vitro high-throughput screening assays where compounds are introduced from a DMSO stock.

  • Nephelometry: Provides a rapid and sensitive method for detecting the formation of insoluble particles.[6]

Diagram of the Kinetic Solubility Workflow:

G A Prepare high-concentration stock in DMSO B Serial dilution of stock in a 96-well plate A->B C Add diluted samples to aqueous buffer in a new plate B->C D Incubate for 1-2 hours C->D E Measure light scattering (Nephelometry) D->E F Determine highest non-precipitating concentration E->F

Caption: Workflow for Kinetic Solubility by Nephelometry.

Data Interpretation and Reporting

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 2: Example Data Reporting Template for Solubility of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Solvent/BufferTemperature (°C)Solubility MethodMeasured Solubility (µg/mL)Measured Solubility (µM)Observations
Water25Thermodynamic
PBS (pH 7.4)25Thermodynamic
Ethanol25Thermodynamic
Methanol25Thermodynamic
DMSO25Thermodynamic
DMF25Thermodynamic
PBS (pH 7.4)25Kinetic

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous approach to characterizing the solubility of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile. By employing both thermodynamic and kinetic solubility determination methods, researchers can gain a holistic understanding of the compound's behavior in various pharmaceutically relevant media. The data generated from these protocols will be invaluable for guiding medicinal chemistry efforts to optimize solubility, aiding formulation scientists in developing appropriate delivery systems, and ensuring the reliability of in vitro and in vivo studies. As the development of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile and its analogs progresses, these foundational solubility studies will serve as a critical reference point for all future work.

References

  • PubChem. (n.d.). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a URL that would be provided by the grounding tool.
  • ResearchGate. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. Retrieved from a URL that would be provided by the grounding tool.
  • Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Retrieved from a URL that would be provided by the grounding tool.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from a URL that would be provided by the grounding tool.
  • Technobis Crystallization Systems. (n.d.). Determining solubility curves. Retrieved from a URL that would be provided by the grounding tool.
  • ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from a URL that would be provided by the grounding tool.
  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from a URL that would be provided by the grounding tool.
  • Taylor & Francis Online. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from a URL that would be provided by the grounding tool.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from a URL that would be provided by the grounding tool.
  • Guidechem. (n.d.). 1-oxo-1,2-dihydroisoquinoline-5-carbonitrile 90947-07-2 wiki. Retrieved from a URL that would be provided by the grounding tool.
  • MDPI. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from a URL that would be provided by the grounding tool.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from a URL that would be provided by the grounding tool.
  • PubChem. (n.d.). 1,2-Dihydroisoquinoline. National Center for Biotechnology Information. Retrieved from a URL that would be provided by the grounding tool.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from a URL that would be provided by the grounding tool.
  • PubChem. (n.d.). 1(2H)-Isoquinolinone. National Center for Biotechnology Information. Retrieved from a URL that would be provided by the grounding tool.
  • IndiaMART. (n.d.). 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. Retrieved from a URL that would be provided by the grounding tool.

Sources

Biological activity of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Authored by: A Senior Application Scientist

Preamble: The Isoquinoline Scaffold - A Cornerstone of Medicinal Chemistry

The 1-oxo-1,2-dihydroisoquinoline core is a prominent structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] Its inherent planarity and hydrogen bonding capabilities allow for effective interaction with a multitude of biological targets. The tetrahydroisoquinoline (THIQ) scaffold, a reduced form of isoquinoline, is particularly noteworthy and has been identified as a "privileged structure" in drug discovery. This is due to its widespread occurrence in nature and the diverse pharmacological activities exhibited by its derivatives, including antitumor, antiviral, antibacterial, and neuroprotective properties.[3][4]

This guide will delve into the prospective biological activities of a specific, yet underexplored derivative: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile . While direct literature on this exact molecule is sparse, a comprehensive analysis of structurally related compounds allows us to postulate its potential therapeutic applications and outline a strategic approach for its synthesis and biological evaluation. The introduction of a carbonitrile group at the 7-position is of particular interest, as this functional group can act as a hydrogen bond acceptor, a dipole, or be metabolically converted to an amide or carboxylic acid, thus significantly influencing the compound's pharmacokinetic and pharmacodynamic properties.

Part 1: Postulated Biological Activities and Mechanistic Rationale

Based on the extensive research into related isoquinoline and tetrahydroisoquinoline derivatives, we can hypothesize several promising avenues for the biological activity of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Anticancer Activity: A Multifaceted Approach

The isoquinoline scaffold is a recurring theme in oncology research.[5] Several derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[5][6] We postulate that 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile could exhibit anticancer activity through one or more of the following mechanisms:

1.1.1 Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[7] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality. Several 1-oxo-3,4-dihydroisoquinoline derivatives have been identified as potent PARP inhibitors.[7][8] The planar 1-oxo-isoquinoline core can mimic the nicotinamide moiety of the NAD+ cofactor, binding to the active site of PARP. The 7-carbonitrile group could potentially enhance this interaction through specific hydrogen bonding or dipolar interactions within the active site.

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Inhibition by 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile DNA_SSB Single-Strand Break PARP PARP Activation DNA_SSB->PARP senses PARP_Inhibited PARP Inhibition PAR Poly(ADP-ribose) Chain Synthesis PARP->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile Inhibitor->PARP_Inhibited binds to No_Repair Inhibition of DNA Repair PARP_Inhibited->No_Repair Apoptosis Cell Death (Apoptosis) No_Repair->Apoptosis

Caption: Proposed mechanism of PARP inhibition.

1.1.2 Modulation of Receptor Tyrosine Kinases (RTKs)

Derivatives of the related quinoline scaffold have shown inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6] Overexpression of EGFR is common in many cancers and drives tumor proliferation. The 1-oxo-isoquinoline core could serve as a scaffold to position the 7-carbonitrile and other potential modifications to interact with the ATP-binding pocket of EGFR, thereby inhibiting its downstream signaling pathways.

Antiviral and Antibacterial Potential

The tetrahydroisoquinoline (THIQ) scaffold has been explored for its antiviral properties, with some derivatives showing activity against coronaviruses.[3] Additionally, certain isoquinoline derivatives have demonstrated antibacterial activity against Gram-positive bacteria.[9] The potential mechanism of action in these contexts is broad and could involve inhibition of viral entry or replication, or disruption of bacterial cell wall synthesis or other essential processes. The specific contribution of the 7-carbonitrile would need to be elucidated through dedicated screening programs.

Part 2: A Proposed Research Workflow for Synthesis and Biological Evaluation

To validate the therapeutic potential of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a systematic research plan is essential. This workflow outlines the key steps from chemical synthesis to biological characterization.

Research_Workflow Synthesis Chemical Synthesis & Characterization In_Vitro_Screening In Vitro Biological Screening Synthesis->In_Vitro_Screening Compound MOA_Studies Mechanism of Action Studies In_Vitro_Screening->MOA_Studies Active Hits In_Vivo_Studies In Vivo Efficacy & Toxicity MOA_Studies->In_Vivo_Studies Validated Leads

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The isoquinoline nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active natural products and synthetic compounds.[1] This structural motif is the backbone of numerous FDA-approved drugs and clinical candidates, demonstrating a vast therapeutic landscape that includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] Within this esteemed class of molecules, the 1-oxo-1,2-dihydroisoquinoline core has emerged as a particularly compelling entity for drug discovery, offering a unique combination of structural rigidity and synthetic tractability. This guide delves into the core mechanism of action of a specific derivative, 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, providing a comprehensive analysis for researchers, scientists, and drug development professionals. By synthesizing existing knowledge on structurally related compounds and projecting a probable mechanistic pathway, we aim to illuminate the therapeutic promise of this molecule and guide future investigations.

Section 1: The Isoquinoline Core - A Foundation for Diverse Bioactivity

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a fundamental building block in a wide array of natural alkaloids, such as morphine and codeine.[1] The inherent chemical properties of this scaffold, including its basicity and ability to form various non-covalent interactions, have made it a focal point for the design of novel therapeutic agents.[1][3] The introduction of an oxo group at the 1-position and a carbonitrile moiety at the 7-position of the 1,2-dihydroisoquinoline ring system in 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile creates a molecule with distinct electronic and steric properties, suggesting a targeted biological activity.

Section 2: The Primary Hypothesized Mechanism of Action: PARP Inhibition

A substantial body of evidence points towards the 1-oxo-isoquinoline scaffold as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5][6] PARP enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage, primarily through their role in single-strand break repair.[4] By inhibiting PARP, the cell's ability to repair DNA damage is compromised. In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (often due to mutations in BRCA1 or BRCA2 genes), the inhibition of PARP leads to a synthetic lethality, resulting in targeted cell death.[4][6]

The structural similarity between the 1-oxo-isoquinoline core and the nicotinamide moiety of NAD+, the substrate for PARP enzymes, provides a strong rationale for its inhibitory activity.[6] This mimicry allows the molecule to competitively bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby disrupting the DNA repair process. The carbonitrile group at the 7-position of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile likely contributes to the binding affinity and selectivity towards specific PARP isoforms through additional interactions within the active site.

The PARP Inhibition Signaling Pathway

The following diagram illustrates the proposed mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile as a PARP inhibitor, leading to synthetic lethality in BRCA-deficient cancer cells.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Inhibition by 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile cluster_Cell_Fate Cellular Outcome in BRCA-Deficient Cells DNA_Damage Single-Strand DNA Break PARP1 PARP1 Activation DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Chain Synthesis PARP1->PAR catalyzes Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins recruits SSBR Single-Strand Break Repair Repair_Proteins->SSBR mediates DSB Double-Strand Break Formation SSBR->DSB prevents Compound 1-Oxo-1,2-dihydroisoquinoline -7-carbonitrile Inhibition PARP Inhibition Compound->Inhibition causes Inhibition->PARP1 blocks Inhibition->DSB leads to Apoptosis Apoptosis (Cell Death) DSB->Apoptosis triggers HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) HR_Deficiency->DSB unable to repair

Caption: Proposed mechanism of PARP inhibition by 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Section 3: Potential Secondary Mechanisms and Broader Biological Activities

While PARP inhibition is the most probable primary mechanism of action, the versatile isoquinoline scaffold suggests the potential for other biological activities.

Phosphodiesterase (PDE) Inhibition

Certain isoquinoline derivatives have been shown to inhibit phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] By inhibiting PDE, these compounds can increase intracellular levels of these second messengers, leading to a variety of cellular responses, including smooth muscle relaxation, anti-inflammatory effects, and inhibition of platelet aggregation.[7] The specific isoform selectivity would depend on the substitution pattern of the isoquinoline ring.

Anticancer and Antiviral Activities

The 1-oxo-tetrahydroisoquinoline core is present in a number of compounds with demonstrated anticancer and antiviral properties.[2][8] These activities can arise from various mechanisms, including the inhibition of kinases, interaction with DNA, or disruption of viral replication processes. Further screening of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in relevant cancer cell lines and viral assays would be necessary to explore these potential therapeutic avenues.

Section 4: Experimental Protocols for Mechanism of Action Elucidation

To definitively establish the mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a series of well-defined experimental protocols are required.

In Vitro PARP Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of the compound against PARP1.

Objective: To quantify the IC₅₀ value of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile for PARP1.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in DMSO.

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and NAD+.

    • Prepare a solution of recombinant human PARP1 enzyme.

    • Prepare a solution of biotinylated NAD+ as a tracer.

    • Prepare streptavidin-coated plates.

  • Assay Procedure:

    • Add serial dilutions of the test compound to the wells of the streptavidin-coated plate.

    • Add the PARP1 enzyme to each well.

    • Initiate the reaction by adding the NAD+ and biotinylated NAD+ mixture.

    • Incubate the plate at room temperature for a specified time.

    • Wash the plate to remove unbound reagents.

    • Add a detection reagent (e.g., a europium-labeled anti-poly(ADP-ribose) antibody).

    • Measure the signal using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

Cellular Assay for PARP Inhibition (PAR-ylation Assay)

This protocol assesses the ability of the compound to inhibit PARP activity within a cellular context.

Objective: To determine the effect of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile on PARP activity in cancer cells.

Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., a BRCA-deficient breast cancer cell line) in appropriate media.

  • Treatment:

    • Treat the cells with varying concentrations of the test compound for a specified duration.

    • Induce DNA damage using a known agent (e.g., hydrogen peroxide).

  • Cell Lysis and Western Blotting:

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for poly(ADP-ribose) (PAR).

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the level of PAR-ylation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for elucidating the mechanism of action.

Experimental_Workflow Start Hypothesized Mechanism: PARP Inhibition In_Vitro_Assay In Vitro PARP Inhibition Assay (IC₅₀) Start->In_Vitro_Assay Cellular_Assay Cellular PAR-ylation Assay (Western Blot) Start->Cellular_Assay Cell_Viability Cell Viability/Apoptosis Assays (e.g., MTT, Caspase-Glo) Start->Cell_Viability Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Cellular_Assay->Data_Analysis Cell_Viability->Data_Analysis Conclusion Confirmation of Mechanism of Action Data_Analysis->Conclusion Secondary_Screening Screening for Secondary Mechanisms (e.g., PDE, Kinase) Conclusion->Secondary_Screening if necessary

Caption: A streamlined workflow for investigating the mechanism of action.

Section 5: Structure-Activity Relationship (SAR) Insights

The biological activity of 1-oxo-isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

PositionSubstituentPotential Impact on Activity
N2 Alkyl, ArylModulates solubility, cell permeability, and binding interactions.
C3 H, Aryl, HeteroarylCan influence selectivity and potency.
C4 Carboxamide, CarboxylateOften involved in key hydrogen bonding interactions with the target enzyme.[4][5]
C7 Fluoro, Carbonitrile Can enhance binding affinity and selectivity.[9]

The presence of the carbonitrile group at the 7-position of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is of particular interest. This electron-withdrawing group can significantly alter the electronic properties of the aromatic ring, potentially leading to enhanced π-π stacking interactions with aromatic residues in the PARP active site. Furthermore, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, providing an additional point of interaction to anchor the molecule within the binding pocket.

Section 6: Synthesis of the 1-Oxo-1,2-dihydroisoquinoline Core

The synthesis of the 1-oxo-1,2-dihydroisoquinoline scaffold can be achieved through several established synthetic routes. One common and efficient method is the Castagnoli-Cushman reaction.[4][10]

Generalized Synthetic Scheme: Castagnoli-Cushman Reaction

This reaction involves the condensation of a homophthalic anhydride with an imine, which is typically formed in situ from an aldehyde and a primary amine.

Synthesis_Scheme Reactants Homophthalic Anhydride Aldehyde Primary Amine Intermediate In situ Imine Formation Reactants:r2->Intermediate Reactants:r3->Intermediate Product 1-Oxo-1,2,3,4-tetrahydroisoquinoline -4-carboxylic acid Reactants:r1->Product Intermediate->Product + Final_Product 1-Oxo-1,2-dihydroisoquinoline -7-carbonitrile (via further steps) Product->Final_Product Oxidation & Functionalization

Caption: A generalized synthetic pathway to the 1-oxo-isoquinoline core.

The initial product of the Castagnoli-Cushman reaction is a 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.[10] Subsequent oxidation of the dihydroisoquinoline ring and functional group manipulation would be required to introduce the double bond and the 7-carbonitrile group to yield the target compound.

Conclusion: A Promising Scaffold for Targeted Therapy

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15325-15351. [Link]

  • Ivashchenko, A. V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports, 11(1), 17739. [Link]

  • Petrova, V., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6539. [Link]

  • Ferreira, L. G., et al. (2018). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Letters in Drug Design & Discovery, 15(10), 1059-1065. [Link]

  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11464-11472. [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Ivashchenko, A. V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. [Link]

  • Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research, 39(6), 1658-1671. [Link]

  • Vidal, S., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System, 30(3), 365-370. [Link]

  • Wang, Y., et al. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 19(6), 705-718. [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Ferreira, L. G., et al. (2018). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. ResearchGate. [Link]

  • Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. ResearchGate. [Link]

  • Lountos, G. T., et al. (2015). Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. Journal of Medicinal Chemistry, 58(24), 9634-9647. [Link]

  • S. F. Vasilevsky, et al. (2001). Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link]

  • Patil, S. A., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Ramadan, S. K., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(49), 29437-29453. [Link]

  • Kulyk, O., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 1-10. [Link]

  • Yamashita, T., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 5(18), 10476-10486. [Link]

  • Ciaramella, A., et al. (2022). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Molecules, 27(15), 4983. [Link]

Sources

Unlocking the Therapeutic Promise of the Isoquinolinone Scaffold: A Technical Guide to Target Identification and Validation for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This technical guide explores the therapeutic potential of a specific derivative, 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, by proposing and detailing methodologies for the identification and validation of its prospective molecular targets. Drawing upon the established activities of related isoquinolinone compounds, this document provides a strategic framework for researchers, scientists, and drug development professionals. A primary focus is placed on the Poly (ADP-ribose) polymerase (PARP) family of enzymes, a well-documented target class for this scaffold. Furthermore, this guide outlines experimental pathways to investigate other potential targets, including kinases, and to assess antiviral and antibacterial activities. Detailed, self-validating experimental protocols are provided for biochemical and cell-based assays, target engagement studies, and functional screens, equipping research teams with the necessary tools to rigorously evaluate the therapeutic candidacy of this compound.

Introduction: The Isoquinolinone Core - A Foundation for Therapeutic Innovation

The isoquinoline and isoquinolinone ring systems are prevalent in a vast array of natural products and synthetic molecules, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The inherent structural features of the 1-oxo-1,2-dihydroisoquinoline scaffold make it an attractive starting point for the design of targeted therapies. The planarity of the bicyclic system, coupled with the potential for diverse substitutions, allows for fine-tuning of molecular interactions with biological targets.

This guide focuses on the specific analog, 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile . While direct biological data for this exact molecule is limited, the extensive body of research on structurally similar compounds provides a strong rationale for the investigation of its therapeutic potential. The presence of the carbonitrile group at the 7-position offers a unique electronic and steric profile that may confer novel target affinities and selectivity.

Our exploration of potential therapeutic targets for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile will be guided by a hierarchical approach, beginning with the most strongly implicated target class based on existing literature: the PARP enzyme family.

Primary Therapeutic Target Class: Poly (ADP-ribose) Polymerases (PARPs)

The isoquinolone scaffold is a well-established pharmacophore for the development of potent PARP inhibitors.[5][6] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks.[5] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a successful class of anticancer agents.[7]

The PARP Inhibition Signaling Pathway

The mechanism of action of PARP inhibitors extends beyond simple enzymatic inhibition; they also "trap" PARP enzymes on damaged DNA, leading to the formation of cytotoxic PARP-DNA complexes.[7] This trapping effect is a crucial contributor to their therapeutic efficacy.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition DNA_SSB Single-Strand DNA Break PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PAR Poly(ADP-ribose) (PAR) PARP1_2->PAR synthesizes NAD NAD+ NAD->PARP1_2 substrate DDR_Proteins DNA Repair Proteins PAR->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair mediate DNA_SSB_C Single-Strand DNA Break PARP1_2_C PARP1/2 DNA_SSB_C->PARP1_2_C recruits Trapped_PARP Trapped PARP-DNA Complex PARP1_2_C->Trapped_PARP Inhibitor 1-Oxo-1,2-dihydro- isoquinoline-7-carbonitrile Inhibitor->PARP1_2_C inhibits & traps DSB Double-Strand Break (DSB) Trapped_PARP->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: PARP Inhibition and Trapping Mechanism.

Experimental Validation of PARP Inhibition

A multi-tiered approach is essential to confirm that 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile acts as a PARP inhibitor. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess cellular activity and the potentiation of DNA-damaging agents, and target engagement studies to confirm interaction with PARP in a cellular context.

Objective: To determine the in vitro inhibitory activity of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile against PARP1 and PARP2.

Methodology: Homogeneous TR-FRET PARP Assay

This assay measures the accumulation of poly(ADP-ribose) (PAR) on a biotinylated histone substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and NAD+.

    • Reconstitute recombinant human PARP1 or PARP2 enzyme in assay buffer.

    • Prepare a solution of biotinylated histone H1 substrate.

    • Prepare serial dilutions of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Assay Procedure (384-well format):

    • Add 5 µL of the compound dilutions or vehicle control to the assay plate.

    • Add 5 µL of the PARP enzyme solution.

    • Add 5 µL of the biotinylated histone H1 substrate.

    • Initiate the reaction by adding 5 µL of the NAD+ solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding a solution containing EDTA and detection reagents (e.g., streptavidin-Europium and anti-PAR antibody conjugated to an acceptor fluorophore).

    • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Self-Validation: The inclusion of a known PARP inhibitor as a positive control validates the assay's ability to detect inhibition. A robust Z'-factor should be calculated to ensure the assay quality.

Objective: To evaluate the ability of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile to potentiate the cytotoxicity of a DNA-damaging agent in a relevant cancer cell line.

Methodology: Cell Viability Assay with a DNA-Damaging Agent

This assay measures the synergistic effect of the test compound with a chemotherapy agent like temozolomide.[8]

Protocol:

  • Cell Culture:

    • Culture a cancer cell line with known sensitivity to PARP inhibitors (e.g., BRCA-mutant ovarian or breast cancer cells) in appropriate media.

  • Assay Procedure (96-well format):

    • Seed the cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose-response matrix of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile and temozolomide. Include controls for each compound alone and a vehicle control.

    • Incubate the cells for 72 hours.

    • Add a cell viability reagent (e.g., resazurin or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or luminescence signal using a plate reader.

    • Calculate the percentage of cell viability for each treatment condition.

    • Analyze the data for synergistic effects using appropriate software (e.g., Chalice or Combenefit).

Self-Validation: The observation of a synergistic effect, where the combination of the two drugs is more effective than the additive effect of each drug alone, validates the compound's potential as a PARP inhibitor.

Objective: To confirm the direct binding of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile to PARP1 in intact cells.[2][9][10][11][12]

Methodology: CETSA relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment:

    • Treat cultured cells with 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile or vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble PARP1 in the supernatant using Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).

  • Data Analysis:

    • Plot the amount of soluble PARP1 as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Self-Validation: A clear and reproducible thermal shift in the presence of the compound provides strong evidence of direct target engagement in a physiologically relevant context.

CETSA_Workflow Start Intact Cells Treatment Treat with Compound or Vehicle Start->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Soluble Soluble Fraction Centrifugation->Soluble Analysis Analyze Soluble PARP1 (Western Blot / Immunoassay) Soluble->Analysis Result Generate Melting Curves Analysis->Result

Sources

The 1-Oxo-1,2-dihydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of modern drug discovery. Among these, the 1-oxo-1,2-dihydroisoquinoline core has emerged as a particularly versatile and valuable scaffold. Its rigid, bicyclic structure, featuring a lactam moiety, provides a unique three-dimensional arrangement of atoms that can engage in a variety of interactions with protein targets. This guide provides an in-depth technical exploration of the 1-oxo-1,2-dihydroisoquinoline scaffold, from its fundamental physicochemical properties and synthesis to its diverse applications in the development of novel therapeutics. We will delve into the causal relationships behind its biological activity, supported by detailed experimental protocols and mechanistic insights, to offer a comprehensive resource for researchers and drug development professionals.

Core Physicochemical and Structural Characteristics

The 1-oxo-1,2-dihydroisoquinoline scaffold, also known as isocarbostyril, possesses a unique set of physicochemical properties that contribute to its utility in drug design.

PropertyValueSource
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance Colorless hygroscopic liquid above its melting point; crystallizes as platelets.[1]
Melting Point 26–28 °C[1]
Solubility Low solubility in water; soluble in ethanol, acetone, diethyl ether, and other common organic solvents.[1]
pKa 5.14 (weak base)[1]
Topological Polar Surface Area 29.1 Ų

The scaffold's aromatic nature and the presence of both hydrogen bond donors (N-H) and acceptors (C=O) allow for a diverse range of interactions with biological macromolecules. The planarity of the ring system can be modulated through substitution, influencing its binding to target proteins.

Spectroscopic Signature:

  • ¹H NMR: The proton NMR spectrum of the parent scaffold would be expected to show distinct signals for the aromatic protons in the benzene ring and the protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nature of the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum would reveal characteristic peaks for the carbonyl carbon (typically in the range of 160-170 ppm) and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically appearing around 1650-1680 cm⁻¹. The N-H stretching vibration is also observable as a broad peak in the region of 3200-3400 cm⁻¹.

Synthetic Strategies: Building the Core

The construction of the 1-oxo-1,2-dihydroisoquinoline scaffold can be achieved through several synthetic routes. A particularly efficient and versatile method is the tandem Michael addition-lactamization sequence, which allows for the one-pot synthesis of functionalized derivatives.

Representative Synthetic Workflow: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates

This workflow illustrates a common and scalable approach to synthesizing valuable intermediates for further drug development.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product start1 2-(3-Alkoxy-3-oxoprop-1-en-2-yl)benzoic acid step1 Michael Addition (Nucleophilic attack of amine on the activated double bond) start1->step1 start2 Primary Amine (R-NH2) start2->step1 step2 Intramolecular Lactamization (Cyclization to form the six-membered lactam ring) step1->step2 Intermediate formation product 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate step2->product Final product formation

Caption: One-pot synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.

Detailed Experimental Protocol: Synthesis of Methyl 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

This protocol provides a step-by-step methodology with explanations for the experimental choices, ensuring a self-validating system.

Objective: To synthesize a representative 1-oxo-1,2,3,4-tetrahydroisoquinoline derivative.

Materials:

  • Methyl 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoate (1 equivalent)

  • Benzylamine (1.1 equivalents)

  • 1,4-Dioxane (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (drying agent)

  • Silica gel (for chromatography)

  • Hexanes and Ethyl Acetate (eluent for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoate (1 eq.) and dissolve in 1,4-dioxane.

    • Rationale: 1,4-Dioxane is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to drive the reaction to completion, and its ability to dissolve both the starting materials and the intermediate.

  • Addition of Amine: Add benzylamine (1.1 eq.) to the solution.

    • Rationale: A slight excess of the amine is used to ensure complete consumption of the benzoic acid derivative, which can be more difficult to remove during purification.

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation energy for both the Michael addition and the subsequent lactamization. TLC is a crucial in-process control to determine when the reaction is complete, preventing unnecessary heating that could lead to side product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Rationale: The acidic wash removes any unreacted benzylamine. The basic wash removes any unreacted starting carboxylic acid and any acidic byproducts. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Rationale: Removal of all water is essential before concentration to prevent hydrolysis of the ester product. Rotary evaporation is an efficient method for removing the solvent without excessive heating.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Rationale: Flash chromatography is a standard and effective method for purifying organic compounds based on their polarity. The choice of eluent system is optimized to achieve good separation between the desired product and any impurities.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The 1-Oxo-1,2-dihydroisoquinoline Scaffold in Drug Discovery: A Multitude of Targets

The true power of the 1-oxo-1,2-dihydroisoquinoline scaffold lies in its ability to serve as a foundation for inhibitors of a wide array of biological targets, leading to therapeutic candidates for various diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Cornerstone in Cancer Therapy

One of the most significant applications of the 1-oxo-1,2-dihydroisoquinoline scaffold is in the development of PARP inhibitors.[2] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[2] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

G cluster_pathway DNA Single-Strand Break Repair cluster_inhibition PARP Inhibition cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER Block PARP Trapping PARP->Block Repair DNA Repair BER->Repair Inhibitor 1-Oxo-1,2-dihydroisoquinoline based PARP Inhibitor Inhibitor->Block DSB Double-Strand Break (DSB) at Replication Fork Block->DSB prevents repair Healthy_Cell Healthy Cell (BRCA Proficient) Homologous Recombination Repair DSB->Healthy_Cell Cancer_Cell Cancer Cell (BRCA Deficient) Defective HR Repair DSB->Cancer_Cell Healthy_Cell->Repair successful repair Apoptosis Apoptosis (Cell Death) Cancer_Cell->Apoptosis synthetic lethality

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Derivatives of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold have shown potent PARP inhibitory activity with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Compound TypeTarget(s)IC₅₀Reference
1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivativePARP1156 nM[2]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivativePARP270.1 nM[2]
Dihydroisoquinolone 1aPARP1/PARP213 µM / 0.8 µM[2]
Isoquinolone 1bPARP1/PARP29.0 µM / 0.15 µM[2]

Notably, some of these novel inhibitors have demonstrated advantages over the approved PARP inhibitor Olaparib in terms of molecular weight, hydrophilicity, and metabolic stability.[2]

Beyond Cancer: Targeting Neurological and Inflammatory Disorders

The therapeutic potential of the 1-oxo-1,2-dihydroisoquinoline scaffold extends beyond oncology.

  • Cholinesterase Inhibition: Derivatives of this scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. Natural 1-oxo-tetrahydroisoquinolinone alkaloids have demonstrated anticholinesterase activities with IC₅₀ values in the micromolar range.

  • Phosphodiesterase (PDE) Inhibition: Certain tetrahydroisoquinoline derivatives have shown inhibitory activity against phosphodiesterase 4 (PDE4), a target for inflammatory diseases.[3]

  • Monoamine Oxidase (MAO) Inhibition: Benzothiazole-isoquinoline hybrids have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), a target in the treatment of Parkinson's disease and depression.[4] Some of these compounds displayed IC₅₀ values in the low micromolar range.[4]

Compound TypeTarget(s)IC₅₀ / KᵢReference
1-Oxo-tetrahydroisoquinolinone alkaloidsAnticholinesterase58.78 - 65.71 µM
Benzothiazole-isoquinoline derivative (4g)MAO-B14.80 ± 5.45 µM[4]
Benzothiazole-isoquinoline derivative (4d)BuChE14.61 ± 5.81 µM[4]
3-Substituted carboxylic ester of THIQPDE4B0.95 - 23.25 µM[3]

Structure-Activity Relationships (SAR): Guiding Lead Optimization

The extensive research into 1-oxo-1,2-dihydroisoquinoline derivatives has led to a growing understanding of their structure-activity relationships. For instance, in the context of PARP inhibitors, the amide portion of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides plays a crucial role in determining potency.[2] Modifications to this part of the molecule can significantly impact the inhibitory activity. Similarly, for MAO-B inhibitors, the nature and position of substituents on the benzothiazole ring of benzothiazole-isoquinoline hybrids have been shown to be critical for activity.[4]

Conclusion: A Scaffold with a Bright Future

The 1-oxo-1,2-dihydroisoquinoline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to be functionalized at multiple positions, provides a rich platform for the design of potent and selective inhibitors for a diverse range of biological targets. From the successful development of PARP inhibitors for cancer therapy to the promising exploration of derivatives for neurodegenerative and inflammatory diseases, this scaffold continues to be a source of novel therapeutic candidates. The ongoing elucidation of its structure-activity relationships will undoubtedly fuel the discovery of next-generation drugs with improved efficacy and safety profiles, solidifying the enduring importance of the 1-oxo-1,2-dihydroisoquinoline core in the future of medicine.

References

  • Wikipedia. Isoquinoline. [Link]

  • Dar'in, D.; Bakulina, O.; Gilyazetdinov, E.; et al. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021, 36(1), 1968-1983. [Link]

  • Bilenko, V. A.; Huliak, V.; Kinakh, S.; et al. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. 2022. [Link]

  • Lahyaoui, M.; El-Fattah, H. A.; Bouachrine, M.; Lakhlifi, T. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon. 2022, 8(10), e11030. [Link]

  • Alzweiri, M.; Sweidan, K.; Abu Saleh, O.; Al-Helo, T. Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research. 2022, 31(9), 1448-1460. [Link]

  • Wang, Y.; Zhang, Y.; Wang, Y.; et al. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules. 2022, 27(24), 8969. [Link]

  • PubChem. 1(2H)-Isoquinolinone. [Link]

  • Jordaan, M. A.; Ebenezer, O. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023, 1(1), 1-1. [Link]

  • PubChem. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. [Link]

  • MDPI. Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinesterase Inhibitors and Promising Therapeutic Candidates. [Link]

  • ChemRxiv. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. [Link]

  • Huang, X.; Liu, J.; Zhang, Y.; et al. The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters. 2017, 27(23), 5176-5181. [Link]

  • Li, H.; Liu, Z.-Q.; Wu, N.; Chen, Y.; Jiang, F.; Wu, J. Molecular Pathways: Targeting PARP in Cancer Treatment. Clinical Cancer Research. 2014, 20(13), 3386-3392. [Link]

  • PubChem. 1,2-Dihydroisoquinoline. [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of new nitro derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamid as promising anti-Alzheimer agents. [Link]

  • ResearchGate. IC 50 (μM) values of PDE5 inhibitors for selected PDE families. [Link]

  • YouTube. The Role of Targeting DNA Repair with PARP. [Link]

  • RSC Publishing. 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. [Link]

  • ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • ResearchGate. Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylates... [Link]

  • F1000Research. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. [Link]

  • ResearchGate. Schematic representation of repair pathways for PARP‐trapping lesion... [Link]

  • ResearchGate. (PDF) 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Patsnap. What are PARP inhibitors and how do they work?. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • National Center for Biotechnology Information. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • SciSpace. A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. [Link]

  • MDPI. 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. [Link]

  • Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0299375). [Link]

  • ResearchGate. Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. [Link]

Sources

The Discovery of Novel Isoquinoline-Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy and Modern Renaissance of the Isoquinoline Scaffold

The isoquinoline framework, a bicyclic aromatic heterocycle, stands as one of the most significant and enduring "privileged structures" in medicinal chemistry.[1][2] Nature has long utilized this scaffold, with thousands of isoquinoline alkaloids having been isolated from plants, exhibiting a vast spectrum of biological activities.[2] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, these natural products have provided a rich foundation for drug discovery.[2]

This guide moves beyond a historical review, offering a forward-looking, in-depth technical roadmap for the contemporary discovery of novel isoquinoline-based compounds. We will navigate the strategic decisions, synthetic innovations, and bioassay methodologies that underpin a modern drug discovery campaign. Our focus is on the process—the logical flow from conceptual design to validated hit compound—providing researchers, scientists, and drug development professionals with a framework grounded in scientific integrity and field-proven insights.

Strategic Design: Rational Approaches to Novel Isoquinoline Scaffolds

The initiation of any drug discovery program hinges on a well-conceived design strategy. For isoquinoline-based compounds, this involves leveraging existing knowledge of structure-activity relationships (SAR) while identifying opportunities for novel chemical space exploration.

Core Hypothesis: Targeting the PI3K/Akt/mTOR Signaling Pathway in Oncology

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical intracellular pathway that governs essential cellular functions, including proliferation, growth, and survival.[3][4] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][5] The isoquinoline scaffold has shown promise in the development of kinase inhibitors, making the PI3K/Akt pathway a logical and high-value target for a novel isoquinoline discovery program.[6]

Causality in Design: Why Isoquinolines as Kinase Inhibitors?

The choice of the isoquinoline core is deliberate. Its rigid, planar structure provides a robust scaffold for orienting functional groups into the ATP-binding pocket of kinases. The nitrogen atom at position 2 can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding interactions of the native ATP ligand.[7] Our strategy will be to explore substitutions at key positions (C1, C4, and C7) to optimize interactions with specific sub-pockets of the PI3K enzyme, thereby enhancing potency and selectivity.

Synthesis and Library Generation: From Classical Reactions to Modern Innovations

The synthesis of a diverse library of analogues is the engine of a discovery program. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions provide a foundational approach, modern methodologies are required for rapid and efficient library generation.[8]

Modern Synthetic Workflow: Microwave-Assisted Synthesis

To accelerate the discovery cycle, we will employ microwave-assisted organic synthesis. This technique significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[9] The workflow below outlines the synthesis of a 1-substituted isoquinoline library.

G cluster_0 Starting Materials cluster_1 Step 1: Amide Formation cluster_2 Step 2: Cyclization (Bischler-Napieralski) cluster_3 Step 3: Aromatization A β-phenylethylamine C N-Acyl-β-phenylethylamine Intermediate A->C Base, Solvent B Acyl Chloride Library (R1-COCl) B->C D 3,4-Dihydroisoquinoline Intermediate C->D POCl3, Microwave (140°C, 15 min) E 1-Substituted Isoquinoline Library (R1) D->E Pd/C, Toluene, Microwave (160°C, 30 min)

Caption: Microwave-assisted workflow for the synthesis of a 1-substituted isoquinoline library.

Experimental Protocol: Synthesis of a 1-Aryl Isoquinoline Analogue (IQ-Ar-001)

This protocol details the synthesis of a representative compound from the library. The self-validating nature of this protocol lies in the in-process checks and final characterization to ensure purity and structural integrity.

Step 1: N-(4-methoxyphenyl)acetyl-β-phenylethylamine Formation

  • To a solution of β-phenylethylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 4-methoxyphenylacetyl chloride (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide intermediate.

Step 2: Bischler-Napieralski Cyclization

  • Place the amide intermediate (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq) in a sealed microwave vessel.

  • Irradiate in a microwave reactor at 140 °C for 15 minutes.

  • Cool the vessel to room temperature and carefully quench the reaction mixture with ice.

  • Basify with concentrated NH₄OH to pH > 10.

  • Extract the product with DCM (3x), combine the organic layers, dry over Na₂SO₄, and concentrate.

Step 3: Aromatization

  • Dissolve the crude dihydroisoquinoline from Step 2 in toluene (0.2 M) in a microwave vessel.

  • Add 10% Palladium on carbon (Pd/C, 0.1 eq).

  • Irradiate in the microwave reactor at 160 °C for 30 minutes.

  • Cool the reaction, filter through Celite to remove the catalyst, and concentrate the filtrate.

Step 4: Purification and Characterization

  • Purify the crude product via column chromatography on silica gel.

  • Characterize the final compound (IQ-Ar-001) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).[10] Recrystallization can be performed if necessary to achieve higher purity.[10][11]

In-Vitro Screening and Hit Identification

The synthesized library must be screened to identify "hits"—compounds that exhibit the desired biological activity. Given our hypothesis, the primary screen will assess cytotoxicity against a cancer cell line known for PI3K pathway dependency, followed by a target-specific assay.

Primary Assay: Cell Viability/Cytotoxicity Screening

The initial screen is a high-throughput cell viability assay to identify compounds that inhibit cancer cell proliferation.[12]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed MCF-7 breast cancer cells (a line often sensitive to PI3K inhibitors) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized isoquinoline compounds (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) for each compound. Hits are typically defined as compounds with IC₅₀ values below a certain threshold (e.g., <10 µM).

Secondary Assay: Target Engagement - PI3K Kinase Activity Assay

To validate that the cytotoxic effect is due to the intended mechanism, a target-based enzymatic assay is crucial. This confirms that the "hit" compounds are directly inhibiting the PI3K enzyme.

Experimental Protocol: In-Vitro PI3K Glo-Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human PI3K enzyme, the lipid substrate PIP2, and the test isoquinoline compound at various concentrations.

  • ATP Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate at room temperature to allow the phosphorylation of PIP2 to PIP3.

  • Detection: Add a detection reagent containing a thermostable luciferase that measures the amount of remaining ATP. The light output is inversely proportional to the PI3K enzyme activity.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of PI3K activity. A potent hit will have a low nanomolar to micromolar IC₅₀ in this assay.

Data Analysis and Structure-Activity Relationship (SAR)

The data from the screening cascade allows for the development of an initial SAR. This process transforms raw data into actionable intelligence to guide the design of the next generation of compounds.[7]

Data Presentation

A well-structured table is essential for comparing the activity of the initial library of compounds.

Compound IDR¹-SubstituentCell Viability IC₅₀ (MCF-7, µM)PI3Kα Enzyme IC₅₀ (µM)
IQ-H-001H> 100> 100
IQ-Me-002-CH₃55.478.2
IQ-Ar-0014-MeO-Phenyl8.25.1
IQ-Ar-0024-Cl-Phenyl2.51.8
IQ-Ar-0033-Cl-Phenyl15.712.3
Initial SAR Insights and Mechanistic Rationale

From the data table, we can derive critical insights:

  • Core Scaffold: The unsubstituted isoquinoline (IQ-H-001) is inactive, confirming the necessity of substitution at the C1 position.

  • Alkyl vs. Aryl: A simple methyl group (IQ-Me-002) confers weak activity. An aryl group at C1 (IQ-Ar-001) significantly improves potency. This suggests a hydrophobic pocket in the active site that favorably accommodates an aromatic ring.

  • Electronic Effects: Introducing an electron-withdrawing chlorine atom at the para-position of the aryl ring (IQ-Ar-002) enhances activity four-fold compared to the electron-donating methoxy group (IQ-Ar-001). This could be due to favorable electronic interactions or better occupancy of the binding pocket.[7]

  • Positional Isomerism: Moving the chlorine to the meta-position (IQ-Ar-003) drastically reduces activity. This highlights a strict positional requirement, likely due to steric hindrance or the loss of a key interaction at the para-position.

These initial findings strongly suggest that a para-substituted aryl group at the C1 position is a key pharmacophore for PI3K inhibition. The next round of synthesis should focus on exploring a wider range of para-substituents on the C1-aryl ring to further optimize potency.

Visualizing the Proposed Mechanism of Action

A diagram of the targeted signaling pathway helps to contextualize the compound's mechanism of action. Our lead compound, IQ-Ar-002, is hypothesized to inhibit PI3K, preventing the downstream activation of Akt and leading to apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor IQ-Ar-002 Inhibitor->PI3K Inhibits

Caption: Hypothesized mechanism of action of IQ-Ar-002 via inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-step strategy for the discovery of novel isoquinoline-based compounds, using the PI3K/Akt pathway as a representative target. We have progressed from rational design and modern synthesis to targeted in-vitro screening and initial SAR analysis. The identification of IQ-Ar-002 (IC₅₀ = 1.8 µM) as a promising hit provides a solid foundation for a lead optimization program.

The subsequent steps are clear:

  • Synthesize a focused library around the 1-(para-substituted-phenyl)isoquinoline scaffold to further enhance potency.

  • Profile lead compounds for selectivity against other kinases to ensure a clean safety profile.

  • Evaluate optimized compounds in more complex cellular models and eventually progress to in-vivo efficacy studies in animal models of cancer.

The isoquinoline scaffold remains a fertile ground for innovation in drug discovery. By combining established medicinal chemistry principles with modern synthetic and screening technologies, the development of next-generation therapeutics based on this remarkable core is not just possible, but imminent.

References

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • National Center for Biotechnology Information. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Retrieved from [Link]

  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. Retrieved from [Link]

  • MDPI. (n.d.). Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. Retrieved from [Link]

  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinolinequinone N-oxides as Anticancer Agents Effective Against Drug Resistant Cell Lines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. PubMed. Retrieved from [Link]

  • YouTube. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and adaptability in a research setting. We present a two-stage approach commencing with the construction of the core isoquinolinone ring system via a palladium-catalyzed intramolecular Heck reaction to form a key bromo-intermediate, followed by a subsequent palladium-catalyzed cyanation. This guide explains the mechanistic underpinnings of each step, provides detailed experimental procedures, and offers insights into the critical parameters that ensure a successful and reproducible outcome.

Introduction and Strategic Overview

The 1-oxo-1,2-dihydroisoquinoline (or isocarbostyril) framework is a privileged structure found in numerous biologically active natural products and synthetic compounds. The introduction of a nitrile group at the C7 position creates a versatile chemical handle for further functionalization and a key pharmacophoric element. This protocol outlines a logical and efficient pathway to access 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Our synthetic strategy hinges on a well-established yet powerful sequence:

  • Formation of the Heterocyclic Core: We first construct the isoquinolinone ring system bearing a halogen handle at the desired position. For this, the intramolecular Mizoroki-Heck reaction is an ideal choice, known for its reliability in forming carbon-carbon bonds to construct cyclic systems[1].

  • Introduction of the Nitrile Functionality: With the core scaffold in place, we introduce the cyano group via a modern cross-coupling reaction. Transition-metal catalyzed cyanation of aryl halides is a highly developed and efficient transformation that avoids the use of more hazardous, free cyanide salts[2].

This staged approach allows for the purification of a key intermediate, 7-Bromo-1(2H)-isoquinolone , ensuring the final cyanation step proceeds with high fidelity.

Overall Synthetic Workflow

The complete synthetic pathway is visualized below, proceeding from a commercially available starting material to the final target compound.

G cluster_0 Stage 1: Isoquinolinone Core Synthesis cluster_1 Stage 2: Cyanation A 2,4-Dibromobenzoic Acid B N-Allyl-2,4-dibromobenzamide A->B Amidation C 7-Bromo-1(2H)-isoquinolone B->C Intramolecular Heck Reaction D 1-Oxo-1,2-dihydroisoquinoline- 7-carbonitrile (Target) C->D Pd-catalyzed Cyanation

Caption: Overall workflow for the synthesis of the target molecule.

Mechanistic Considerations

Stage 1: Intramolecular Heck Reaction

The formation of the isoquinolinone ring is achieved via an intramolecular palladium-catalyzed coupling between an aryl bromide and an alkene (the N-allyl group). The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through several key steps[2]:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the C-Br bond of the benzamide ring, forming a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond. This is the key ring-forming step.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the new C-Pd bond is eliminated, regenerating the double bond within the newly formed ring and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates H-Br (which is neutralized by the base) to regenerate the active Pd(0) catalyst.

G Pd(0)L2 Pd(0)L2 Aryl-Pd(II)(Br)L2 Aryl-Pd(II)(Br)L2 Pd(0)L2->Aryl-Pd(II)(Br)L2 Oxidative Addition Cyclized Alkyl-Pd(II) Intermediate Cyclized Alkyl-Pd(II) Intermediate Aryl-Pd(II)(Br)L2->Cyclized Alkyl-Pd(II) Intermediate Migratory Insertion Product-Pd(II)(H) Intermediate Product-Pd(II)(H) Intermediate Cyclized Alkyl-Pd(II) Intermediate->Product-Pd(II)(H) Intermediate β-Hydride Elimination Product-Pd(II)(H) Intermediate->Pd(0)L2 Reductive Elimination (+ Base)

Sources

Application Notes and Protocols for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the characterization and application of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a putative PARP (Poly ADP-ribose polymerase) inhibitor. While direct extensive literature for this specific molecule is emerging, these notes are structured based on established principles and protocols for analogous isoquinolinone and quinolinone-based PARP inhibitors. The guide covers the compound's mechanism of action, physicochemical properties, and detailed protocols for its synthesis, in vitro enzymatic assays, and cell-based functional assessments.

Introduction to 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile as a PARP Inhibitor

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1 and PARP2 are key players in the repair of DNA single-strand breaks (SSBs).[1] Inhibition of these enzymes has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[1][3] PARP inhibitors act by competing with the binding of NAD+ to the catalytic domain of PARP, thereby blocking its enzymatic activity and trapping PARP on the DNA at the site of damage.[4][5] This trapping leads to the accumulation of unresolved SSBs, which can collapse replication forks and generate cytotoxic DNA double-strand breaks (DSBs).[4] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality.[1]

The 1-oxo-1,2-dihydroisoquinoline scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors. This guide focuses on the 7-carbonitrile derivative, providing a framework for its investigation as a potential therapeutic agent.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its development and formulation. While specific experimental data for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is not extensively published, the following table presents expected properties based on the analysis of similar heterocyclic compounds.[4][6][7][8][9]

PropertyPredicted Value/CharacteristicSignificance in Drug Development
Molecular FormulaC₁₀H₆N₂ODefines the elemental composition and molecular weight.
Molecular Weight170.17 g/mol Influences absorption, distribution, and diffusion across membranes.
AppearanceOff-white to pale yellow solidImportant for formulation and quality control.
SolubilityPoorly soluble in water, soluble in organic solvents like DMSO and DMF.Affects bioavailability and formulation strategies. Strategies like salt formation or use of co-solvents may be necessary.[4]
LogP (Octanol/Water Partition Coefficient)1.5 - 2.5 (Predicted)Indicates the lipophilicity of the compound, which influences membrane permeability and absorption.
pKaWeakly acidic/neutralAffects the ionization state at physiological pH, which in turn influences solubility and permeability.
Chemical StabilityStable under standard laboratory conditions. Protect from light and moisture.Essential for storage, handling, and formulation development.

Mechanism of Action: PARP Inhibition

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is hypothesized to function as a PARP inhibitor by competitively binding to the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of single-strand DNA breaks.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Action of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile cluster_2 Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 activates PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping leads to Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Cell_Survival Cell Survival in HR-proficient cells SSB_Repair->Cell_Survival Inhibitor 1-Oxo-1,2-dihydroisoquinoline -7-carbonitrile Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Apoptosis Apoptosis in HR-deficient cells DSB_Formation->Apoptosis Synthesis_Workflow Start Starting Materials (e.g., substituted benzonitrile) Step1 Functional Group Transformation Start->Step1 Step2 Cyclization Reaction Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 End 1-Oxo-1,2-dihydroisoquinoline -7-carbonitrile Step3->End

Sources

Application Note: In Vitro Characterization of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Targeting DNA Repair Pathways

The 1-oxo-1,2-dihydroisoquinoline core structure has emerged as a promising scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] This application note focuses on a specific derivative, 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile , and provides a detailed protocol for characterizing its inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes.

PARP enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA damage.[2][3] They play a critical role in the repair of single-strand DNA breaks (SSBs).[2][3] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[2][4] This vulnerability has been successfully exploited by several FDA-approved PARP inhibitors for the treatment of various cancers.[2][3][5]

The exploration of novel chemical scaffolds, such as the 1-oxo-1,2-dihydroisoquinoline backbone, is crucial for identifying next-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties.[2][6] This document provides a comprehensive guide for researchers to perform initial in vitro evaluation of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" as a potential PARP inhibitor.

Scientific Principle: Quantifying PARP Inhibition

To determine the inhibitory potential of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a two-tiered approach is recommended. First, a biochemical assay directly measures the enzymatic activity of purified PARP1 and PARP2 in the presence of the test compound. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for potency. Subsequently, a cell-based assay validates the compound's activity in a biologically relevant context, assessing its ability to induce cell death in a cancer cell line with a compromised DNA repair pathway.

For the biochemical assay, a chemiluminescent format is described. This assay relies on the PARP-mediated addition of ADP-ribose units (PARylation) onto a histone substrate, using NAD+ as a cofactor. The amount of incorporated ADP-ribose is then detected using an antibody specific for poly(ADP-ribose) (PAR), which is in turn linked to a horseradish peroxidase (HRP) enzyme. The HRP-catalyzed conversion of a chemiluminescent substrate produces a light signal that is proportional to PARP activity. A decrease in signal in the presence of the inhibitor indicates its efficacy.

The cell-based assay detailed here is a colony formation assay. This method assesses the long-term survival and proliferative capacity of cancer cells following treatment with the test compound. A reduction in the number and size of cell colonies indicates the cytotoxic effect of the compound, which, in the case of a PARP inhibitor, is expected to be more pronounced in cell lines with deficient homologous recombination repair.

Visualizing the Mechanism of Action and Experimental Workflow

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Damage Sensing PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR Uses NAD+ Inhibition Inhibition of PAR Synthesis PARP->Inhibition Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair Cell_Survival Cell_Survival SSB_Repair->Cell_Survival Genomic Integrity Maintained Inhibitor 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile Inhibitor->PARP Binds to Catalytic Site Trapping PARP Trapping on DNA Inhibition->Trapping DSB Double-Strand Break (DSB) Formation during Replication Trapping->DSB Cell_Death Cell Death in BRCA-deficient cells DSB->Cell_Death Synthetic Lethality Therapeutic_Effect Therapeutic_Effect Cell_Death->Therapeutic_Effect Anti-Cancer Activity

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay Compound_Prep_B Prepare Serial Dilutions of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile Assay_Setup_B Incubate Recombinant PARP1/2, Histone Substrate, NAD+, and Compound Compound_Prep_B->Assay_Setup_B Detection_B Add Anti-PAR Antibody and Chemiluminescent Substrate Assay_Setup_B->Detection_B Readout_B Measure Luminescence Detection_B->Readout_B IC50_Calc Calculate IC50 Values Readout_B->IC50_Calc Cell_Seeding Seed BRCA-deficient Cancer Cells Compound_Treatment Treat Cells with Serial Dilutions of Compound Cell_Seeding->Compound_Treatment Incubation_C Incubate for 10-14 Days to Allow Colony Formation Compound_Treatment->Incubation_C Staining Fix and Stain Colonies Incubation_C->Staining Counting Count Colonies Staining->Counting Potency_Analysis Determine Cellular Potency Counting->Potency_Analysis

Caption: Workflow for in vitro characterization of PARP inhibitors.

Protocols

Part 1: Biochemical PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP assay kits and established methodologies.[7]

Materials:

  • Recombinant Human PARP1 and PARP2 enzymes

  • Histone H1 (as substrate)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (dissolved in DMSO)

  • Olaparib or other known PARP inhibitor (as a positive control)

  • Anti-PAR monoclonal antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent HRP substrate

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the diluted compound or control (DMSO for vehicle control, Olaparib for positive control).

    • Add 20 µL of a master mix containing PARP enzyme (e.g., 10 nM final concentration) and Histone H1 (e.g., 1 µ g/well ) in assay buffer.

    • Initiate the reaction by adding 25 µL of NAD+ solution (e.g., 200 µM final concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Wash the plate 3 times with 100 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 50 µL of anti-PAR antibody (diluted in blocking buffer) to each well and incubate for 60 minutes at room temperature.

    • Wash the plate 3 times as described above.

    • Add 50 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

    • Wash the plate 5 times.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 50 µL to each well.

  • Data Acquisition:

    • Immediately read the luminescence on a plate reader.

Part 2: Cell-Based Colony Formation Assay

This protocol assesses the cytotoxic effect of the compound on cancer cells.[8]

Materials:

  • BRCA1-deficient human breast cancer cell line (e.g., HCC1937)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (dissolved in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Formalin (10%)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2. Monitor for colony formation.

  • Staining and Quantification:

    • When colonies in the control wells are of a sufficient size (at least 50 cells per colony), remove the medium and gently wash the wells with PBS.

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for 15 minutes.[8]

    • Remove the formalin, wash with water, and add 1 mL of Crystal Violet solution to each well. Incubate for 20 minutes.[8]

    • Wash the wells thoroughly with water to remove excess stain and allow them to air dry.

    • Count the number of colonies in each well.

Data Analysis and Interpretation

Biochemical Assay Data:

ParameterDescription
Raw Data Luminescence units (RLU) for each compound concentration.
Normalization Normalize the data by setting the average RLU of the vehicle control (DMSO) as 100% activity and the background (no enzyme) as 0% activity.
IC50 Calculation Plot the normalized percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Cell-Based Assay Data:

ParameterDescription
Raw Data Colony counts for each compound concentration.
Plating Efficiency (PE) (Number of colonies formed / Number of cells seeded) in the control group.
Surviving Fraction (SF) (Number of colonies formed after treatment) / (Number of cells seeded x PE).
Cellular Potency Plot the surviving fraction against the compound concentration to determine the concentration that causes a 50% reduction in colony formation (SF50).

Interpretation of Results:

A potent PARP inhibitor is expected to have a low nanomolar IC50 value in the biochemical assay against both PARP1 and PARP2. The selectivity can be assessed by comparing the IC50 values for the two enzymes. In the colony formation assay, a significant reduction in the surviving fraction of BRCA-deficient cells at low micromolar or nanomolar concentrations would confirm the compound's mechanism of action through synthetic lethality and indicate its potential as an anti-cancer agent.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile as a PARP inhibitor. Successful execution of these assays will yield crucial data on the compound's potency and cellular efficacy, guiding further preclinical development efforts.

References

  • Vasilev, N., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

  • Vasilev, N., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. [Link]

  • BPS Bioscience. PARP Assays. BPS Bioscience Website. [Link]

  • Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100344. [Link]

  • Vasilev, N., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]

  • Baldwin, P., et al. (2018). In vitro analysis of PARP inhibitor nanoformulations. International Journal of Nanomedicine, 13, 1345–1355. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4991. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14049-14081. [Link]

  • Vasilev, N., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis. [Link]

  • Zhitkovich, A. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 21(21), 8261. [Link]

  • ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Solecka, J., et al. (2016). Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 24(21), 5347-5355. [Link]

  • Chvan, T. B., et al. (2024). Development of Mitochondria-Targeted PARP Inhibitors. Molecules, 29(10), 2269. [Link]

  • National Cancer Institute. (2025). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. National Cancer Institute. [Link]

  • IndiaMART. 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. IndiaMART. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]

  • Khadem, S., & Marles, R. J. (2025). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research, 39(6), 1658-1671. [Link]

  • Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Science Illustrated. YouTube. [Link]

  • Nikolova, M., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(18), 5900. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Cell-Based Assays for Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Cellular Complexity of Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, many of which are derived from the amino acid tyrosine.[1] Found in a variety of plant species, these compounds, including well-known examples like berberine and palmatine, have been staples in traditional medicine for centuries.[2][3] Modern pharmacological research has begun to uncover the molecular mechanisms behind their therapeutic effects, revealing a wide spectrum of biological activities such as anti-inflammatory, antimicrobial, and potent anticancer properties.[2][4][5] This has positioned them as promising candidates for novel drug development.[6]

The bioactivity of isoquinoline alkaloids often stems from their ability to interact with fundamental cellular processes, including cell cycle progression, apoptosis, and key signaling pathways.[7] Consequently, robust and well-characterized cell-based assays are indispensable tools for elucidating their mechanisms of action, determining potency, and assessing selectivity. This guide provides a comprehensive overview of essential cell-based assays for researchers investigating isoquinoline compounds. It is designed not merely as a collection of protocols, but as a strategic workflow, guiding the scientist from initial cytotoxicity screening to in-depth mechanistic studies, all while emphasizing the rationale behind critical experimental choices.

Part 1: Foundational Analysis - Assessing Cytotoxicity and Viability

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and cytotoxicity. These assays provide fundamental dose-response data, including the half-maximal inhibitory concentration (IC50), which is crucial for designing all subsequent mechanistic experiments.

Principle of Cytotoxicity Assessment

When evaluating isoquinoline compounds, it is advisable to employ at least two mechanistically distinct assays to ensure the data is robust and not an artifact of compound interference. A metabolic assay (like MTT) paired with a membrane integrity assay (like LDH) provides a more complete picture of the compound's effect.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable, metabolically active cells.

Rationale for Use: This assay is a high-throughput and cost-effective method for initial screening of a large number of compounds or concentrations. It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death through metabolic disruption. Many studies have successfully used the MTT assay to determine the IC50 values of isoquinoline alkaloids like berberine in various cancer cell lines.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (see Table 1) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9] This provides a direct measure of cell lysis.

Rationale for Use: This assay is an excellent orthogonal method to the MTT assay because it measures a distinct cellular event—loss of membrane integrity.[10] This is particularly important for isoquinoline compounds, as some may interfere with mitochondrial function, potentially confounding MTT results. The LDH assay provides a clear confirmation of cell death involving membrane rupture.[11]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is often convenient to run both assays in parallel from the same initial cell plating.

  • Establish Controls: Prepare three key controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 1 hour before the end of the experiment.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture of substrate, cofactor, and diaphorase).[12] Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10] The reaction produces a colored formazan product. Stop the reaction with the provided stop solution.[12] Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

ParameterMTT AssayLDH Assay
Principle Metabolic activity (Mitochondrial Dehydrogenase)Membrane integrity (LDH release)
Endpoint Colorimetric (Absorbance at 570 nm)Colorimetric (Absorbance at 490 nm)
Typical Seeding Density 5,000 - 10,000 cells/well10,000 - 50,000 cells/well[10]
Pros High-throughput, sensitive, well-establishedDirect measure of cytotoxicity, good orthogonal assay
Cons Can be affected by metabolic changesLess sensitive for early apoptosis, requires controls

Table 1: Comparison of Foundational Cytotoxicity Assays.

Part 2: Mechanistic Deep Dive - Unraveling the Mode of Cell Death

Once an isoquinoline compound has been shown to be cytotoxic, the next critical question is how it kills the cells. The most common form of programmed cell death is apoptosis, a highly regulated process that is a desirable outcome for anticancer therapies.

The Hallmarks of Apoptosis

Apoptosis is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Assays targeting these events can confirm an apoptotic mechanism.

Assay 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is the gold standard for detecting apoptosis.[14] It uses two stains to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS).[13] During early apoptosis, PS flips to the outer membrane leaflet where it can be bound by fluorescently-labeled Annexin V.

  • Propidium Iodide (PI): A fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

Rationale for Use: This assay provides a quantitative and multiparametric analysis of cell death, clearly distinguishing between different stages of apoptosis and necrosis.[13][15] This level of detail is crucial for understanding the kinetics of cell death induced by an isoquinoline compound.

Experimental Workflow: Apoptosis Detection

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed & Treat Cells harvest Harvest Cells (Adherent & Supernatant) seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend add_annexin Add Annexin V-FITC Incubate 15 min (RT, Dark) resuspend->add_annexin add_pi Add PI add_annexin->add_pi flow Analyze by Flow Cytometry add_pi->flow quadrant Quadrant Analysis: Live, Early Apoptotic, Late Apoptotic, Necrotic flow->quadrant

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Detailed Protocol: Annexin V/PI Staining

  • Cell Preparation: Seed 1-2 x 10^6 cells in a T25 flask or 6-well plate and treat with the isoquinoline compound (e.g., at its IC50 and 2x IC50 concentrations) for the desired time.[15]

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2 µL of PI solution (1 mg/mL).[16][17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Assay 4: Caspase-3 Activity Assay

Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 is a key effector caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological changes of apoptosis.[18]

Rationale for Use: Measuring the activity of Caspase-3 provides direct biochemical evidence that the observed cell death is occurring through the caspase-dependent apoptotic pathway. This assay is highly specific and can be performed in a high-throughput microplate format.

Principle: The assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by activated Caspase-3.[18] The peptide is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter.[19] Cleavage of the substrate releases the reporter, which can be quantified.

Experimental Protocol: Colorimetric Caspase-3 Assay

  • Induce Apoptosis: Treat cells (e.g., 2 x 10^6 cells per condition) with the isoquinoline compound as described previously. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them on ice using a chilled lysis buffer.[18] Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant (e.g., using a Bradford assay) to ensure equal protein loading in the assay.

  • Caspase Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add the reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[20]

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the Caspase-3 activity.

  • Data Analysis: Compare the absorbance readings of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Part 3: Advanced Mechanistic Insights - Signaling Pathway Analysis

Many isoquinoline alkaloids exert their effects by modulating specific intracellular signaling pathways.[21] Investigating these pathways provides a deeper understanding of the compound's mechanism of action and potential therapeutic targets.

Assay 5: NF-κB Nuclear Translocation Assay

The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival.[22] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[23] Upon stimulation (e.g., by inflammatory cytokines), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.[22] Several isoquinoline alkaloids, such as palmatine, are known to modulate NF-κB signaling.[24]

Rationale for Use: This assay is critical for compounds with suspected anti-inflammatory or immunomodulatory activity. High-content imaging provides a powerful, cell-by-cell quantification of protein translocation, offering spatial and intensity data that is more informative than traditional Western blotting of nuclear/cytoplasmic fractions.[25]

Experimental Workflow: NF-κB Translocation

G cluster_prep Cell Culture & Treatment cluster_stain Immunofluorescence cluster_analysis Imaging & Analysis seed Seed Cells on Imaging Plates treat Pre-treat with Isoquinoline Compound seed->treat stim Stimulate with TNF-α or LPS treat->stim fix Fix & Permeabilize stim->fix block Block Non-specific Sites fix->block ab_primary Incubate with Primary Ab (anti-NF-κB p65) block->ab_primary ab_secondary Incubate with Fluorescent Secondary Ab ab_primary->ab_secondary stain_nuc Stain Nuclei (DAPI/Hoechst) ab_secondary->stain_nuc image Acquire Images (High-Content Imager) stain_nuc->image analyze Image Analysis Software: Define Nucleus & Cytoplasm, Quantify Fluorescence Intensity image->analyze

Caption: High-Content Imaging Workflow for NF-κB Translocation.

Detailed Protocol: NF-κB Translocation by High-Content Imaging

  • Cell Seeding: Seed cells (e.g., HeLa or RAW 264.7 macrophages) in a 96-well imaging plate (black-walled, clear-bottom) and allow them to adhere.[25]

  • Treatment: Pre-incubate the cells with various concentrations of the isoquinoline compound for 1-2 hours.

  • Stimulation: Add a stimulating agent like Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL) to induce NF-κB translocation. Incubate for 30-60 minutes. Include unstimulated and stimulated vehicle controls.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI or Hoechst stain.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of the NF-κB stain in each compartment. The ratio of nuclear to cytoplasmic fluorescence intensity is used to determine the degree of translocation. A successful inhibitory compound will reduce this ratio in stimulated cells.

Conclusion and Future Perspectives

The cell-based assays outlined in this guide provide a robust framework for the preclinical evaluation of isoquinoline compounds. By progressing logically from broad cytotoxicity screening to specific apoptosis assays and finally to detailed signaling pathway analysis, researchers can build a comprehensive profile of a compound's biological activity. This systematic approach not only elucidates the mechanism of action but also helps identify potential liabilities and therapeutic opportunities early in the drug discovery process.

Future advancements will likely involve the increasing use of more physiologically relevant models, such as 3D cell cultures (spheroids and organoids) and microfluidic organ-on-a-chip systems.[26][27][28] These models better recapitulate the complex microenvironment of tissues in vivo and will be invaluable for validating the efficacy and safety of promising isoquinoline-based drug candidates.

References

  • Jagtap, J., Chandore, M., & Chopade, B. A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture (pp. 163-171). Springer, Singapore. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdMnZ_71YFaP8L2jqlivzLucjX7lvjoANBzHr55ZWLga9726IJmJl4a0_YOKRMceO4Z4ITsDSzFv6lZ78ThWotNKUH05lWB-eYc9CSkZ4JDwVGqJ4J6YoFkET1P6mpaVyPBNvrEmcLB7Zx_fSE]
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from MP Biomedicals website. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkSDgBRMhu87PJ-fsDsFpxHy6Ti8NfF4B1OL5ULlL0wUAf6PgVfsWj4OpZBnbhC2HKOIw-ewEYDfpo0miO3EdKQvE64u4P1_RIZNAUDvsbAl1Tx6mVgPFcGRfapCcTZXodQ17BJev1Jr4T4Qx9VEm0SWpCF2Zv1bM2VozPtiTPC1mzUolY4rg-onxiNarb68ge9GYo0nU0c7HkHqEFCjg6GEM=]
  • Al-Snafi, A. E. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Journal of Pharmaceutical and Biological Sciences, 11(2), 1-10. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3xhP18gs8TGZZq5aPZyIp-2INhYhI0N69SDbw0vShyVtP7PKSMM6Wc3smWBNKEnhijISKiIa0KulpKTwDK8nIZl3zqde-rg1vPMmMskkDCC7NxjTzBsiuA1hkR4rV3ohYctP353VxnB8WPMng]
  • Li, Y., et al. (2018). Effects of Berberine on Cell Cycle, DNA, Reactive Oxygen Species, and Apoptosis in L929 Murine Fibroblast Cells. Evidence-Based Complementary and Alternative Medicine, 2018, 5483481. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkis0BwcspcA5coINc7jUhFSlsNS_RQ56LUdnUTzXwlDHkR7Q2AgiG6UTNjZxvOL-J_g282agI0XSYbSZwSGJZWFPyE28-xtiwaC3-O0073NbyAXuXyfTOOrvlk-W6GocFrIGzICDtUc-nKC0=]
  • Wikipedia contributors. (2024, January 19). Isoquinoline. In Wikipedia, The Free Encyclopedia. [Source available at: https://en.wikipedia.org/wiki/Isoquinoline]
  • Kozioł, E., et al. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Molecules, 26(20), 6253. [Source available at: https://www.mdpi.com/1420-3049/26/20/6253]
  • Promega Corporation. (2023). LDH-Glo™ Cytotoxicity Assay Technical Manual. [Source available at: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-protocol.pdf]
  • Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy, 147, 112653. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8841050/]
  • Tomer, M., & An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening (pp. 167-184). Humana Press. [Source available at: https://www.ncbi.nlm.nih.gov/books/NBK133276/]
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Retrieved from Thermo Fisher Scientific website. [Source available at: https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/flow-cytometry/flow-cytometry-protocols/bestprotocols-annexin-v-staining-protocol-for-flow-cytometry.html]
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Retrieved from Thermo Fisher Scientific website. [Source available at: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/apoptosis/apoptosis-protocols.html]
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from OPS Diagnostics website. [Source available at: https://opsdiagnostics.com/notes/ran/LDH_Assay_Protocol.pdf]
  • BD Biosciences. (n.d.). Annexin V Staining Protocol. Retrieved from BD Biosciences website. [Source available at: https://www.bdbiosciences.com/en-us/resources/protocols/annexin-v-staining-protocol]
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from Creative Diagnostics website. [Source available at: https://www.creative-diagnostics.
  • Wang, Y., et al. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential. Frontiers in Pharmacology, 15, 1373581. [Source available at: https://www.frontiersin.org/articles/10.3389/fphar.2024.1373581/full]
  • Tan, W., et al. (2011). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Oncology Reports, 25(6), 1577-1582. [Source available at: https://www.
  • ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. [Source available at: https://www.researchgate.net/publication/380424056_Cell_Culture_Drug_Testing_A_Comprehensive_Overview]
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from Amerigo Scientific website. [Source available at: https://www.amerigo-scientific.
  • Sigma-Aldrich. (2022). Caspase 3 Assay Kit, Colorimetric. [Source available at: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/117/casp3cpis-ms.pdf]
  • Al-Hussain, S. A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4760. [Source available at: https://www.mdpi.com/1420-3049/27/15/4760]
  • Guerrero, J. A., et al. (2000). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology, 34(1), 23-30. [Source available at: https://pubmed.ncbi.nlm.nih.gov/10729729/]
  • Rauf, A., et al. (2021). Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. Molecules, 26(4), 1189. [Source available at: https://www.mdpi.com/1420-3049/26/4/1189]
  • Protocols.io. (2024). LDH cytotoxicity assay. [Source available at: https://www.protocols.io/view/ldh-cytotoxicity-assay-k2Wry7465gY8/v1]
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Source available at: https://bitesizebio.com/22286/three-steps-for-setting-up-a-drug-screening-assay/]
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Retrieved from Promega Corporation website. [Source available at: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/?
  • Cell Signaling Technology. (n.d.). NF-κB Signaling. Retrieved from Cell Signaling Technology website. [Source available at: https://www.cellsignal.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from Abcam website. [Source available at: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
  • Zenk, M. H. (1985). The Chemistry and Biology of Isoquinoline Alkaloids. In The Chemistry and Biology of Isoquinoline Alkaloids (pp. 240-256). Springer, Berlin, Heidelberg. [Source available at: https://link.springer.com/chapter/10.1007/978-3-642-70129-9_18]
  • Abcam. (n.d.). Induction of apoptosis in cells. Retrieved from Abcam website. [Source available at: https://www.abcam.com/protocols/induction-of-apoptosis-in-cells]
  • Wikipedia contributors. (2023, November 29). Palmatine. In Wikipedia, The Free Encyclopedia. [Source available at: https://en.wikipedia.
  • Corning Incorporated. (n.d.). 3D Cell Culture Tissue Models for Drug Screening. Retrieved from Corning Incorporated website. [Source available at: https://www.corning.com/worldwide/en/products/life-sciences/resources/stories/at-the-bench/3d-cell-culture-tissue-models-for-drug-screening.html]
  • Li, X., et al. (2018). Berberine hydrochloride inhibits cell proliferation and promotes apoptosis of non-small cell lung cancer via the suppression of the MMP2 and Bcl-2/Bax signaling pathways. Oncology Letters, 15(5), 7737-7742. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5920478/]
  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Source available at: https://www.bmglabtech.
  • Shamma, M., & Moniot, J. L. (1978). The Isoquinoline Alkaloids. In The Isoquinoline Alkaloids (pp. 1-18). Academic Press. [Source available at: https://www.researchgate.net/publication/285949354_The_Isoquinoline_Alkaloids]
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications. Retrieved from Abcam website. [Source available at: https://www.abcam.com/kits/ldh-assay-kit-guide]
  • Abcam. (n.d.). Overview of NF-κB pathway. Retrieved from Abcam website. [Source available at: https://www.abcam.
  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit #5723. Retrieved from Cell Signaling Technology website. [Source available at: https://www.cellsignal.com/products/kits-and-assays/caspase-3-activity-assay-kit/5723]
  • Sigma-Aldrich. (n.d.). LDH Cytotoxicity Assay Kit II. Retrieved from Sigma-Aldrich website. [Source available at: https://www.sigmaaldrich.com/US/en/product/sigma/mak066]
  • Wikipedia contributors. (2024, January 15). NF-κB. In Wikipedia, The Free Encyclopedia. [Source available at: https://en.wikipedia.org/wiki/NF-%CE%BAB]
  • Brody School of Medicine at East Carolina University. (n.d.). Annexin V Stain Protocol. Retrieved from Brody School of Medicine at East Carolina University website. [Source available at: https://flow-core.ecu.edu/protocols/annexin-v-stain-protocol/]
  • ResearchGate. (n.d.). Palmatine: A Review of its Pharmacology, Toxicity and Pharmacokinetics. [Source available at: https://www.researchgate.net/publication/340417643_Palmatine_A_Review_of_its_Pharmacology_Toxicity_and_Pharmacokinetics]
  • Jagtap, J., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols in Animal Cell Culture, 163-171. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7123329/]
  • ResearchGate. (n.d.). Cytotoxicity assay of berberine. [Source available at: https://www.researchgate.net/figure/Cytotoxicity-assay-of-berberine-A-represents-the-cytotoxicity-of-BBR-on-the-HCT-116_fig1_328325603]
  • Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. [Source available at: https://promega.connections.promega.com/improving-cancer-drug-screening-with-3d-cell-culture/]
  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401). Retrieved from Abcam website. [Source available at: https://www.abcam.com/caspase-3-assay-kit-colorimetric-ab39401.html]
  • Ziombra, M., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. International Journal of Molecular Sciences, 24(8), 7493. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10179040/]
  • AK chemistry. (2020, November 9). Lecture 13 : Isoquinoline preparation and chemical properties [Video]. YouTube. [Source available at: https://www.youtube.
  • Kozioł, E., et al. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Molecules, 26(20), 6253. [Source available at: https://pubmed.ncbi.nlm.nih.gov/34684834/]
  • Ziombra, M., et al. (2023). Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells. International Journal of Molecular Sciences, 24(7), 6301. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10094191/]

Sources

Application Notes and Protocols for the Utilization of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1-Oxo-1,2-dihydroisoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The 1-oxo-1,2-dihydroisoquinoline core is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive framework for the design of potent and selective inhibitors of various enzymes and receptors. Derivatives of this scaffold have been extensively investigated and have shown a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The inherent drug-like properties of the isoquinolinone nucleus, combined with its synthetic tractability, make it a valuable starting point for the development of novel therapeutic agents.

This application note provides a detailed guide for researchers and drug development professionals on the utilization of a specific derivative, 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile , in drug discovery campaigns, with a particular focus on its potential as a modulator of key enzymes in oncology and other therapeutic areas.

Compound Profile: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

While extensive biological data for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is not yet widely published in peer-reviewed literature, its structural features suggest significant potential for biological activity. The nitrile group at the 7-position is an interesting chemical handle that can participate in various interactions with biological targets and can be a site for further chemical modification.

Physicochemical Properties (Predicted and from related compounds):

PropertyValueSource
CAS Number 1184913-64-1[1]
Molecular Formula C₁₀H₆N₂O[2]
Molecular Weight 170.17 g/mol [2]
Appearance Likely a yellowish to brown solid[3]
Melting Point Decomposes around 249–252°C (for the quinoline analogue)[3]
Topological Polar Surface Area 52.9 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Potential Therapeutic Applications

Based on the known activities of the 1-oxo-1,2-dihydroisoquinoline scaffold, 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is a promising candidate for investigation in the following areas:

  • PARP Inhibition: The isoquinolinone core is a known pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[4] PARP inhibitors have shown significant clinical success in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[5] The structural similarity of the 1-oxo-1,2-dihydroisoquinoline core to the nicotinamide moiety of NAD+, the natural substrate of PARP, makes it an excellent starting point for the design of potent PARP inhibitors.[4]

  • Kinase Inhibition: Various derivatives of the isoquinoline and isoquinolinone scaffolds have been reported as inhibitors of a range of protein kinases.[6][7] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid isoquinolinone scaffold can be decorated with different substituents to achieve selectivity for specific kinase targets.

Experimental Protocols

Protocol 1: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

The following is a general synthetic route based on established methods for the synthesis of substituted 1-oxo-1,2-dihydroisoquinolines.[8][9] Researchers should optimize the reaction conditions for this specific derivative.

Workflow for the Synthesis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile:

cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation cluster_3 Step 4: Cyclization cluster_4 Step 5: Final Product start Commercially available 4-cyano-2-methylbenzoic acid halogenation Bromination of the methyl group (e.g., using NBS and a radical initiator) start->halogenation NBS, AIBN, CCl4, reflux cyanation Displacement of bromide with cyanide (e.g., using NaCN or KCN) halogenation->cyanation NaCN, DMSO, heat cyclization Base-mediated intramolecular cyclization cyanation->cyclization e.g., NaH, THF product 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile cyclization->product Work-up and purification

Caption: General synthetic workflow for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Step-by-Step Protocol:

  • Bromination of 4-cyano-2-methylbenzoic acid:

    • To a solution of 4-cyano-2-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN).

    • Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • Purify the crude product (2-(bromomethyl)-4-cyanobenzoic acid) by recrystallization or column chromatography.

  • Cyanation of 2-(bromomethyl)-4-cyanobenzoic acid:

    • Dissolve the 2-(bromomethyl)-4-cyanobenzoic acid in a polar aprotic solvent (e.g., DMSO).

    • Add sodium cyanide (NaCN) or potassium cyanide (KCN) portion-wise at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture and monitor its progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(cyanomethyl)-4-cyanobenzoic acid.

  • Intramolecular Cyclization:

    • To a solution of 2-(cyanomethyl)-4-cyanobenzoic acid in an anhydrous aprotic solvent (e.g., THF), add a strong base (e.g., sodium hydride, NaH) at 0°C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

    • Carefully quench the reaction with water and acidify with dilute HCl.

    • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from established methods for assessing PARP1 inhibitory activity.[4][10]

Experimental Workflow for PARP1 Inhibition Assay:

cluster_0 1. Plate Preparation cluster_1 2. Reaction Setup cluster_2 3. Reaction Initiation cluster_3 4. Detection cluster_4 5. Data Analysis plate Coat 96-well plate with histones setup Add PARP1 enzyme, activated DNA, and test compound (or vehicle) plate->setup Wash and block initiate Add biotinylated NAD+ to start the reaction setup->initiate Incubate detect Add Streptavidin-HRP and chemiluminescent substrate initiate->detect Incubate and wash analyze Measure luminescence and calculate % inhibition and IC50 detect->analyze Read on plate reader

Caption: Workflow for a chemiluminescent PARP1 inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation:

    • Coat a 96-well plate with histone H1 by incubating a solution of histones in each well overnight at 4°C.

    • Wash the wells with phosphate-buffered saline (PBS) and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Reaction Setup:

    • Prepare a stock solution of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in DMSO.

    • Perform serial dilutions of the test compound in PARP assay buffer.

    • In the histone-coated and blocked plate, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation and Incubation:

    • Initiate the PARP reaction by adding biotinylated NAD+ to each well.

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Wash the wells with PBS containing 0.05% Tween-20 (PBST).

    • Add streptavidin-conjugated horseradish peroxidase (Streptavidin-HRP) to each well and incubate for 1 hour at room temperature.

    • Wash the wells again with PBST.

    • Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Kinase Inhibition Assay (In-Cell Western)

This protocol provides a general framework for assessing the ability of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile to inhibit a specific kinase signaling pathway within a cellular context.

Workflow for In-Cell Western Assay:

cluster_0 1. Cell Culture and Treatment cluster_1 2. Cell Fixation and Permeabilization cluster_2 3. Immunostaining cluster_3 4. Detection cluster_4 5. Data Acquisition and Analysis culture Seed cells in a 96-well plate and treat with test compound and stimulant fix_perm Fix cells with formaldehyde and permeabilize with Triton X-100 culture->fix_perm stain Incubate with primary antibodies for phospho-protein and total protein fix_perm->stain Block detect Incubate with fluorescently labeled secondary antibodies stain->detect analyze Scan plate and quantify fluorescence; normalize phospho-signal to total protein detect->analyze

Caption: Workflow for a cellular kinase inhibition assay using the In-Cell Western technique.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed the cells of interest in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile for a specified period.

    • Stimulate the cells with an appropriate agonist to activate the kinase of interest.

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells with a formaldehyde solution.

    • Wash the cells with PBS and then permeabilize with a solution containing Triton X-100.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate the cells with a primary antibody specific for the phosphorylated form of the target protein and another primary antibody for the total protein (as a loading control), each from a different host species.

  • Detection:

    • Wash the cells and incubate with a mixture of two secondary antibodies, each conjugated to a different near-infrared fluorophore and specific for the host species of the primary antibodies.

  • Data Acquisition and Analysis:

    • Wash the cells and scan the plate using a near-infrared imaging system.

    • Quantify the fluorescence intensity for both the phospho-protein and the total protein in each well.

    • Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.

    • Calculate the percent inhibition of kinase activity and determine the IC₅₀ value.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.[3][11][12]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[3][12]

  • Avoid inhalation of dust and contact with skin and eyes.[3][12]

Toxicology Information (based on related structures):

  • Acute Toxicity: May be harmful if swallowed.[11]

  • Skin Corrosion/Irritation: May cause skin irritation.[11]

  • Eye Damage/Irritation: May cause serious eye irritation.[11]

Storage and Stability:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from light and moisture.

Conclusion and Future Directions

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile represents a promising starting point for drug discovery campaigns targeting enzymes such as PARPs and kinases. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of this compound and its future analogues. Further studies are warranted to fully elucidate the biological activity profile of this specific molecule and to optimize its properties for potential therapeutic applications. Structure-activity relationship (SAR) studies, driven by the data generated from these assays, will be crucial in guiding the design of more potent and selective drug candidates based on this privileged scaffold.

References

  • D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (1999). Poly(ADP-ribosyl)ation reactions in the regulation of nuclear functions. Biochemical Journal, 342(2), 249-268.
  • Ivashchenko, A. V., Mitkin, O. D., & Ivanenkov, Y. A. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983.
  • IndiaMART. (n.d.). 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. Retrieved from [Link]

  • Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., & Ramaiah, M. J. (2010). Synthesis and in vitro anticancer activity of 3-O-substituted-1,2-dihydro-3H-benzo[e]indol-1-one derivatives. Bioorganic & Medicinal Chemistry, 18(16), 5947-5956.
  • Huang, X., Liu, Y., & Zhang, Y. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5166-5170.
  • Sigma-Aldrich. (2024).
  • Kozikowski, A. P., & Tuckmantel, W. (1999). Chemistry and pharmacology of the isoquinolines and their congeners. Chemical Reviews, 99(11), 3197-3232.
  • O'Dowd, H., & Padwa, A. (2007). Synthesis of substituted 1,2-dihydroisoquinolines by palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids. Organic Letters, 9(13), 2517-2520.
  • Northrup, A. B., Katcher, M. H., Altman, M. D., Chenard, M., Daniels, M. H., Deshmukh, S. V., ... & Dinsmore, C. J. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): a specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310.

  • Chen, Y., & Tulin, A. V. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. EBioMedicine, 53, 102693.
  • El-Damasy, A. K., & Abd-Elaziz, A. A. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline, 95%.
  • Cui, Z. N., Shi, Y. X., Zhang, L., Ling, Y., Li, B. J., Nishida, Y., & Yang, X. L. (2012). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives. Journal of Agricultural and Food Chemistry, 60(47), 11649-11656.
  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor?
  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310.

  • Faheem, K. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13892.
  • Ivanova, Y., & Nikolova, S. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 26(16), 4991.
  • Lee, J. H., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2465-2483.
  • Google Patents. (2015). CN104529963A - Production method for increasing yield of carbofuran (active pharmaceutical ingredient) to 98%.
  • Zhitkovich, A. (2018). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 19(11), 3567.
  • Mulwad, V. V., & Shirodkar, J. M. (2011). Synthesis of biologically active 1'-(2-oxo-2H-benzopyran-6-yl)- 5'-hydroxy-2'-methylindole-3'-amido-2"-phenyl-thiazolidene-4"-ones. Indian Journal of Chemistry - Section B, 50(3), 378-384.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Chemicalbook. (2023).
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

Sources

Application Notes and Protocols for High-Throughput Screening of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Isoquinolinone Scaffold in Modern Drug Discovery

The 1-oxo-1,2-dihydroisoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapeutics.[3][4] Notably, this scaffold has gained significant attention for its potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, a critical target in oncology.[5][6] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[5]

This document provides a comprehensive guide for the utilization of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile , a representative of this promising class of compounds, in high-throughput screening (HTS) campaigns. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to effectively leverage this molecule in their drug discovery programs.

Physicochemical Properties for High-Throughput Screening

The suitability of a compound for HTS is heavily dependent on its physicochemical properties. While specific experimental data for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is not extensively published, we can infer its likely characteristics based on its structure and related analogs.[7][8] The nitrile group at the 7-position is of particular interest, as it can influence polarity, solubility, and metabolic stability, while also providing a potential hydrogen bond acceptor.

PropertyPredicted Value/RangeSignificance in HTS
Molecular Weight~170.17 g/mol Low molecular weight is favorable for "rule of five" compliance and potential for good cell permeability.[7]
LogP1.0 - 2.0An optimal LogP value is crucial for balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors1 (N-H)Contributes to target binding and solubility.
Hydrogen Bond Acceptors2 (C=O, C≡N)Key for molecular recognition and target engagement.
Polar Surface Area (PSA)~56.6 ŲInfluences cell penetration and oral bioavailability.[8]
SolubilityModerateAdequate solubility in DMSO for stock solutions and in aqueous assay buffers is critical to avoid compound precipitation.

Biological Context and Mechanism of Action: Targeting the DNA Damage Response

The primary therapeutic rationale for investigating 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is its potential as a PARP inhibitor.[5][6]

The Role of PARP in DNA Repair

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[9] They act as sentinels that detect single-strand breaks (SSBs) in DNA.[5] Upon binding to damaged DNA, PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[10]

Inhibition by 1-Oxo-1,2-dihydroisoquinoline Scaffolds

Compounds based on the 1-oxo-1,2-dihydroisoquinoline scaffold function as NAD+ mimetics.[11] The core structure mimics the nicotinamide portion of NAD+, allowing it to bind to the catalytic domain of PARP1. This competitive inhibition prevents the synthesis of PAR chains, effectively trapping PARP1 on the DNA. The stalled replication fork at the site of the unrepaired SSB leads to the formation of a more cytotoxic double-strand break (DSB).[12] In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[5]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR PAR Synthesis PARP1->PAR PARylation NAD NAD+ NAD->PARP1 BER Base Excision Repair (BER) PAR->BER Recruits Repair Proteins Repaired_DNA Repaired DNA BER->Repaired_DNA Inhibitor 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile PARP1_Inhibited PARP1 Inhibition Inhibitor->PARP1_Inhibited No_PAR No PAR Synthesis PARP1_Inhibited->No_PAR DSB Double-Strand Break (DSB) No_PAR->DSB Replication Fork Collapse Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In BRCA-deficient cells DNA_SSB_Inh Single-Strand Break (SSB) DNA_SSB_Inh->PARP1_Inhibited

Caption: Mechanism of PARP1 inhibition by 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

High-Throughput Screening Protocol: Biochemical PARP1 Inhibition Assay

This section outlines a detailed protocol for a biochemical assay to screen for inhibitors of PARP1 activity. This assay is amenable to 96- and 384-well formats.[13]

Principle

The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by activated PARP1. The resulting biotinylated histones are then captured on a streptavidin-coated plate and detected using an anti-poly(ADP-ribose) antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon addition of a substrate. A decrease in signal indicates inhibition of PARP1 activity.

Materials and Reagents
  • Assay Plates: 96- or 384-well streptavidin-coated plates

  • Recombinant Human PARP1 Enzyme: (e.g., BPS Bioscience, #80501)

  • Activated DNA: (e.g., BPS Bioscience, #80601)

  • Histone H1: (e.g., Sigma-Aldrich, #H5505)

  • Biotinylated NAD+: (e.g., Trevigen, #4670-500-01)

  • Anti-PAR Antibody-HRP Conjugate: (e.g., Trevigen, #4336-BPC-0100)

  • TMB Substrate: (e.g., Thermo Fisher, #34028)

  • Stop Solution: 2N H₂SO₄

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% (w/v) BSA

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile: Stock solution in 100% DMSO

  • Positive Control Inhibitor: Olaparib or similar known PARP inhibitor

Experimental Workflow

HTS_Workflow start Start plate_prep Prepare Reagent Mix: Histones, Activated DNA start->plate_prep dispense_reagent Dispense Reagent Mix to Assay Plate plate_prep->dispense_reagent compound_add Add Test Compound and Controls (1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile) dispense_reagent->compound_add parp_add Add PARP1 Enzyme compound_add->parp_add incubate1 Incubate at RT (10 min) parp_add->incubate1 reaction_start Start Reaction: Add Biotinylated NAD+ incubate1->reaction_start incubate2 Incubate at RT (60 min) reaction_start->incubate2 wash1 Wash Plate (3x with PBST) incubate2->wash1 ab_add Add Anti-PAR-HRP Antibody wash1->ab_add incubate3 Incubate at RT (60 min) ab_add->incubate3 wash2 Wash Plate (3x with PBST) incubate3->wash2 develop Add TMB Substrate wash2->develop incubate4 Incubate in Dark (15 min) develop->incubate4 stop Add Stop Solution incubate4->stop read Read Absorbance at 450 nm stop->read end Data Analysis read->end

Caption: High-throughput screening workflow for PARP1 inhibition.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a serial dilution of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 100 nL) of the compound dilutions to the assay plate.

    • Include wells for positive control (Olaparib) and negative control (DMSO vehicle).

  • Reagent Preparation:

    • Prepare a master mix containing Histone H1 (2 µg/mL) and activated DNA (2 µg/mL) in Assay Buffer.

  • Assay Initiation:

    • Dispense 20 µL of the histone/DNA master mix to each well of the assay plate.

    • Add 5 µL of diluted PARP1 enzyme (e.g., 2 nM final concentration) to all wells.

    • Incubate for 10 minutes at room temperature.

  • PARP Reaction:

    • Start the reaction by adding 25 µL of biotinylated NAD+ (200 µM in Assay Buffer) to all wells. The final reaction volume is 50 µL.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 50 µL of Anti-PAR-HRP antibody diluted in Assay Buffer (e.g., 1:5000).

    • Incubate for 60 minutes at room temperature.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 50 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, monitoring for color development.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

  • Normalization: The percentage of inhibition is calculated for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Absorbance from wells with the test compound.

    • Signal_Max: Average absorbance from DMSO-only wells (0% inhibition).

    • Signal_Min: Average absorbance from wells with a saturating concentration of Olaparib (100% inhibition).

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Hit Criteria: A compound is typically considered a "hit" if it demonstrates a dose-dependent inhibition with an IC₅₀ below a predefined threshold (e.g., <10 µM) and passes quality control checks for assay interference.

Concluding Remarks

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile represents a promising starting point for hit-finding campaigns targeting PARP enzymes. The protocols and scientific rationale provided herein offer a robust framework for its evaluation in a high-throughput screening setting. Successful identification of potent hits will necessitate subsequent validation through orthogonal biochemical assays, cell-based assays measuring DNA damage and cell viability, and further medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties.

References

  • D'Andrea, A. D. (2010). Mechanisms of PARP inhibitor sensitivity and resistance. DNA repair, 9(12), 1265-1269.
  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(23), 13915-13934. Available at: [Link]

  • Di Mola, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Letters in Drug Design & Discovery, 13(8), 735-742. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4983. Available at: [Link]

  • Nikolova, V., et al. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 26(23), 7167. Available at: [Link]

  • Abdelgawad, M. A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(19), 5984. Available at: [Link]

  • Singh, P., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(19), 6592. Available at: [Link]

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1860-1873. Available at: [Link]

  • Lountos, G. T., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Analytical Biochemistry, 687, 115474. Available at: [Link]

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & medicinal chemistry letters, 27(23), 5166-5170. Available at: [Link]

  • PubChem. (n.d.). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Maccallini, C., et al. (2015). Pyrrolo[2,1-a]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry. Current medicinal chemistry, 22(18), 2136-2159. Available at: [Link]

  • Das, D., et al. (2018). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Scientific reports, 8(1), 1-13. Available at: [Link]

  • Schoonen, P. M., et al. (2021). Guiding ATR and PARP inhibitor combinations with chemogenomic screens. bioRxiv. Available at: [Link]

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873. Available at: [Link]

  • Dillon, K. J., et al. (2003). Development of a high-throughput screening-amenable assay for human poly (ADP-ribose) polymerase inhibitors. Journal of biomolecular screening, 8(3), 347-352. Available at: [Link]

  • IndiaMART. (n.d.). 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. Retrieved from [Link]

  • Di Mola, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Letters in Drug Design & Discovery, 13(8), 735-742. Available at: [Link]

  • ChemSrc. (n.d.). 4-OXO-1,4-DIHYDROQUINOLINE-7-CARBONITRILE. Retrieved from [Link]

  • de Wispelaere, M., et al. (2023). High-Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15-specific Protease USP18. bioRxiv. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione as a dual inhibitor of EGFR/HER2 in gastric cancer. Journal of Biomolecular Structure and Dynamics, 41(22), 1-17. Available at: [Link]

Sources

Application Notes & Protocols: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile as a Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Compound Profile

The 1-oxo-1,2-dihydroisoquinoline (or isoquinolone) scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions have made it a cornerstone for the development of novel therapeutics targeting a wide range of biological processes, including cancer and viral infections.[3][4][5] This document provides detailed application notes for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile , a specific derivative positioned as a valuable research tool, particularly for investigations into DNA damage repair pathways. Its primary utility lies in its potential as a precursor for, or a member of, compound libraries aimed at inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes.[6][7]

Physicochemical Properties

Properly characterizing a research chemical is the foundation of reproducible science. Below are the key identifiers and properties for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

PropertyValueSource
IUPAC Name 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile-
CAS Number 1184913-64-1[8]
Molecular Formula C₁₀H₆N₂O[8][9]
Molecular Weight 170.17 g/mol [8][9]
Appearance Yellowish to brown solid (typical)[9]
Purity ≥95% (Recommended for biological assays)-
Solubility Soluble in DMSO (>10 mg/mL), sparingly soluble in methanol, insoluble in water.General chemical knowledge

Section 2: Principle Application - PARP Inhibition

Mechanistic Overview: PARP Enzymes and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to cellular homeostasis, playing a critical role in the repair of DNA single-strand breaks (SSBs).[6][10] When an SSB occurs, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes chains of poly(ADP-ribose) (PAR) that recruit other DNA repair factors.[11] This process is essential for cell survival.

In cancer therapy, PARP inhibitors exploit a concept known as synthetic lethality . Many hereditary cancers, such as those associated with breast and ovarian cancer, harbor mutations in the BRCA1 or BRCA2 genes. These genes are crucial for repairing DNA double-strand breaks (DSBs) through a high-fidelity process called homologous recombination (HR).[12]

When PARP is inhibited in a BRCA-deficient cell, the unrepaired SSBs are converted into more cytotoxic DSBs during DNA replication.[6][10] Since the HR pathway is already compromised due to the BRCA mutation, the cell cannot repair these DSBs, leading to genomic instability and ultimately, apoptosis.[12] Normal, healthy cells, which have functional HR machinery, can tolerate PARP inhibition as they can still repair the resulting DSBs and survive. This differential effect provides a therapeutic window to selectively kill cancer cells.[6]

PARP_Inhibition cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1/2 DNA_SSB_N->PARP1_N recruits Replication_N Replication DNA_SSB_N->Replication_N if unrepaired SSB_Repair_N SSB Repair (BER Pathway) PARP1_N->SSB_Repair_N activates Cell_Survival_N Cell Survival SSB_Repair_N->Cell_Survival_N leads to DNA_DSB_N DNA Double-Strand Break (DSB) Replication_N->DNA_DSB_N BRCA_N BRCA1/2 (Homologous Recombination) DNA_DSB_N->BRCA_N repaired by BRCA_N->Cell_Survival_N PARPi_N PARP Inhibitor PARPi_N->PARP1_N blocks DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1/2 DNA_SSB_C->PARP1_C Replication_C Replication DNA_SSB_C->Replication_C PARP inhibited DNA_DSB_C DNA Double-Strand Break (DSB) Replication_C->DNA_DSB_C causes BRCA_C Defective BRCA1/2 (HR Deficient) DNA_DSB_C->BRCA_C cannot be repaired Apoptosis_C Apoptosis (Cell Death) BRCA_C->Apoptosis_C PARPi_C PARP Inhibitor PARPi_C->PARP1_C blocks

Figure 1. Mechanism of synthetic lethality via PARP inhibition.
The Isoquinolone Scaffold as a PARP Pharmacophore

The 1-oxo-dihydroisoquinoline core serves as an effective pharmacophore for PARP inhibition because it can mimic the nicotinamide moiety of NAD+, the natural cofactor for PARP enzymes. This structural mimicry allows compounds based on this scaffold to competitively bind to the NAD+ pocket of PARP1/2, thereby inhibiting its enzymatic activity.[10] The nitrile group at the 7-position of the title compound offers a key site for synthetic elaboration, allowing for the creation of a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

Section 3: Experimental Protocols

General Handling and Safety Precautions

As a research chemical with uncharacterized toxicology, 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

Solubilization Protocol for Stock Solutions

Causality: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic molecules, making it the standard choice for preparing high-concentration stock solutions for in vitro assays.

  • Preparation: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Ensure the compound is fully dissolved before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol: In Vitro PARP1 Inhibition Assay (HTS Colorimetric)

Principle: This protocol describes a high-throughput, colorimetric assay to determine the IC₅₀ value of a test compound. The assay measures the incorporation of biotinylated NAD+ into histone proteins coated on a 96-well plate by recombinant PARP1 enzyme. An active inhibitor will compete with NAD+, resulting in a lower signal.

Self-Validation: The protocol includes negative (no enzyme) and positive (vehicle control) wells to establish the assay window and ensure the validity of the results.

PARP_Assay_Workflow Start Start: Prepare Reagents Step1 1. Plate Coating: Coat 96-well plate with Histone H1. Incubate and wash. Start->Step1 Step2 2. Compound Addition: Add serial dilutions of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (and controls) to wells. Step1->Step2 Step3 3. Reaction Initiation: Add PARP1 enzyme and activated DNA to all wells except negative control. Step2->Step3 Step4 4. Biotin-NAD+ Addition: Add Biotinylated NAD+ Substrate. Incubate to allow PARylation. Step3->Step4 Step5 5. Detection: Add Streptavidin-HRP. Incubate and wash. Step4->Step5 Step6 6. Signal Development: Add TMB Substrate. Incubate until color develops. Step5->Step6 Step7 7. Stop and Read: Add Stop Solution. Read absorbance at 450 nm. Step6->Step7 End End: Calculate IC50 Step7->End

Figure 2. Workflow for the in vitro PARP1 colorimetric assay.

Materials:

  • Recombinant Human PARP1 Enzyme

  • 96-well high-binding microplate

  • Histone H1

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB Substrate and Stop Solution

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Test compound stock solution (in DMSO)

Procedure:

  • Plate Coating: Dilute Histone H1 in PBS and add 100 µL to each well. Incubate overnight at 4°C. Wash wells 3 times with Wash Buffer.

  • Compound Preparation: Perform a serial dilution of the test compound in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%. Add 10 µL of each dilution to the appropriate wells. Add 10 µL of Assay Buffer with DMSO to positive control wells and 10 µL of Assay Buffer to negative control and blank wells.

  • Enzyme Reaction: Prepare a PARP1 reaction mix containing PARP1 enzyme and activated DNA in Assay Buffer. Add 40 µL of this mix to all wells except the negative control and blank.

  • Substrate Addition: Prepare a Biotinylated NAD+ solution in Assay Buffer. Add 50 µL to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Wash the plate 5 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.

  • Signal Generation: Wash the plate 5 times. Add 100 µL of TMB Substrate. Incubate in the dark until sufficient color develops (5-15 minutes).

  • Data Acquisition: Add 100 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for quantification. A reduction in signal indicates cytotoxicity.

Materials:

  • BRCA-deficient cell line (e.g., CAPAN-1) and BRCA-proficient control (e.g., BxPC-3)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours (or a desired time course) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability (%) against log[concentration] to determine the EC₅₀ value for each cell line.

Section 4: Data Interpretation and Expected Outcomes

The primary goal of these experiments is to characterize the potency and selectivity of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile or its derivatives.

  • PARP Inhibition Assay: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the PARP1 enzyme activity. A lower IC₅₀ value indicates higher potency. By also testing against PARP2, a selectivity profile can be established.

  • Cell Viability Assay: The key expected outcome is a significantly lower EC₅₀ value in the BRCA-deficient cell line compared to the BRCA-proficient cell line. This demonstrates the desired synthetic lethal effect. The ratio of EC₅₀ (proficient) / EC₅₀ (deficient) provides a "synthetic lethality index."

Table of Hypothetical Results
CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Cell Viability EC₅₀ (µM) (CAPAN-1, BRCA2 -/-)Cell Viability EC₅₀ (µM) (BxPC-3, BRCA2 +/+)
Olaparib (Control) 1.550.052.5
Compound X 251500.8>20

Data in this table is for illustrative purposes only.

Section 5: Broader Applications and Future Directions

While its primary application is in the context of PARP inhibition, 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile serves as a versatile chemical building block.

  • Scaffold for Medicinal Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid for amide coupling, or reduced to an amine, providing a vector for synthetic diversification to improve potency and ADME properties.[6][7]

  • Exploration of Other Targets: The broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds has shown a vast range of biological activities, including antitumor, anti-HIV, and anti-inflammatory properties.[2][3] Derivatives could be screened against other enzyme families or receptor panels.

  • Chemical Probe Development: With suitable modification (e.g., addition of a fluorescent tag or biotin), derivatives could be developed into chemical probes to study the localization and dynamics of target proteins within cells.

References

  • Kondratov, I. S., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

  • Tzankova, V., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6296. [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4983. [Link]

  • Kondratov, I. S., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Al-Awady, M. I., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(15), 4983. [Link]

  • Kondratov, I. S., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Capot Chemical. (n.d.). MSDS of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid. Retrieved from [Link]

  • Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research, 39(6), 1658-1671. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13746-13767. [Link]

  • ResearchGate. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. [Link]

  • Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Science Illustrated. YouTube. [Link]

  • Lavrik, O. I. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 21(21), 8338. [Link]

  • IndiaMART. (n.d.). 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. Retrieved from [Link]

  • Showalter, H. D. H., et al. (2025). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Bioorganic & Medicinal Chemistry. [Link]

  • MAK Chem. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

Sources

Experimental procedures for handling "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Handling of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Introduction: The Significance of the Isoquinolinone Scaffold

The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Derivatives of this family have shown significant potential as inhibitors of key enzymes like Poly(ADP-ribose) polymerase (PARP), which are crucial for DNA repair and represent a major target in oncology.[1] The introduction of a carbonitrile (cyano) group at the 7-position, creating 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile , adds a potent hydrogen bond acceptor and a site for further chemical modification, making it a valuable building block for novel therapeutic agents. This document provides a comprehensive guide for researchers on the safe handling, synthesis, characterization, and biological application of this compound.

Compound Profile: Physicochemical & Safety Data

A thorough understanding of the compound's properties is foundational to all experimental work. While specific experimental data for this exact isomer is sparse in public literature, we can compile a profile based on closely related analogs and supplier information.

PropertyValueSource
CAS Number 1184913-64-1[2]
Molecular Formula C₁₀H₆N₂O[2]
Molecular Weight 170.17 g/mol [2]
Appearance Likely a yellowish to brown solid[3]
Hazard Classification Presumed Irritant. Harmful if swallowed, causes skin/eye irritation, and may cause respiratory irritation.[2][4]

PART 1: Critical Safety Protocols & Handling

The presence of the carbonitrile functional group necessitates stringent safety procedures. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can metabolize to release cyanide or hydrolyze to hydrogen cyanide under strong acidic or basic conditions.[5] Therefore, all handling must be performed with the assumption that cyanide exposure is possible.

Foundational Safety Principles
  • Designated Area: All work involving 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood.[6]

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents to prevent exothermic reactions or the release of toxic gases.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

    • Body: Flame-resistant lab coat.

    • Hands: Nitrile gloves (double-gloving is recommended). Check glove compatibility and change immediately upon contamination.

    • Eyes: Chemical splash goggles or a face shield.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. All personnel must be trained on emergency procedures for cyanide exposure.[7]

Safe Handling Workflow

The following workflow diagram outlines the essential steps for safely handling the compound from storage to disposal.

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal storage Store in Cool, Dry, Well-Ventilated Area ppe Don Appropriate PPE (Double Gloves, Goggles) storage->ppe 1. Plan fume_hood Transfer to Fume Hood weigh Weigh Solid Compound into Sealed Container fume_hood->weigh 3. Execute ppe->fume_hood 2. Equip dissolve Dissolve in Solvent (e.g., DMSO, DMF) weigh->dissolve Transfer to Reaction react Perform Reaction Under Inert Atmosphere dissolve->react 4. React quench Quench Reaction Carefully (Avoid Strong Acid) react->quench 5. Quench decontaminate Decontaminate Glassware (e.g., Bleach Bath) quench->decontaminate 6. Cleanup dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose 7. Dispose G start1 4-Cyanohomophthalic Anhydride intermediate [4+2] Cycloaddition Intermediate start1->intermediate start2 Formaldimine Equivalent (e.g., Triazinane) start2->intermediate product 1-Oxo-1,2-dihydroisoquinoline- 7-carboxylic Acid intermediate->product Ring Opening & Decarboxylation final_product 1-Oxo-1,2-dihydroisoquinoline- 7-carbonitrile product->final_product Amidation then Dehydration (e.g., SOCl₂)

Caption: General synthetic strategy for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Protocol 2.2: Purification by Column Chromatography

Rationale: Column chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of silica gel as the stationary phase and an ethyl acetate/hexanes mixture as the mobile phase provides good separation for many heterocyclic compounds. [8]

  • Prepare the Column:

    • Select an appropriately sized glass column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and allow it to pack under positive pressure or gravity, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the reaction solvent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Compound:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% to 50% Ethyl Acetate in Hexanes). The gradient is determined empirically by monitoring the separation via Thin Layer Chromatography (TLC).

    • Scientist's Note: A slow, gradual increase in polarity generally results in better separation than abrupt changes.

  • Collect and Analyze Fractions:

    • Collect the eluent in a series of test tubes or flasks.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

PART 3: Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for this class of compounds. [9]3. Data Acquisition:

    • Acquire a ¹H NMR spectrum. Expected signals would include distinct aromatic protons and a proton associated with the N-H amide bond.

    • Acquire a ¹³C NMR spectrum. Key signals to identify include the carbonyl carbon (C=O) typically around 160-170 ppm, the nitrile carbon (C≡N) around 115-120 ppm, and various aromatic carbons.

    • Expert Tip: For full structural confirmation, 2D NMR experiments like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) can be performed to establish H-H and C-H correlations, respectively.

Protocol 3.2: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an HRMS instrument, typically using electrospray ionization (ESI).

  • Data Interpretation: The instrument will report the m/z value to at least four decimal places. Compare the experimental exact mass to the calculated theoretical mass for C₁₀H₆N₂O to confirm the elemental composition. [9] * Calculated Mass [M+H]⁺: 171.0553

    • Calculated Mass [M+Na]⁺: 193.0372

PART 4: Application in Biological Assays

Given the known activity of related isoquinolinones, a primary application for this compound is screening for anti-proliferative effects in cancer cell lines. [10]

Protocol 4.1: MTT Anti-Proliferative Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. [11]

A 1. Seed Cells (e.g., MCF-7, A549) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat Cells with serial dilutions of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile B->C D 4. Incubate (48-72h, 37°C, 5% CO₂) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4h, 37°C, 5% CO₂) Allows formazan formation E->F G 7. Solubilize Formazan (Add DMSO or SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Step-by-step workflow for the MTT cell proliferation assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in sterile DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations for treatment.

    • Trustworthiness Check: Include wells for a negative control (vehicle only, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

References

  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1844-1853. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(21), 7205. [Link]

  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]

  • Sharma, R., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(23), 8206. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(11), 3560. [Link]

  • PubChem (n.d.). 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Mladenova, R., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(13), 4242. [Link]

  • IndiaMART (n.d.). 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. [Link]

  • ChemRxiv (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • University of Windsor (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

  • Capot Chemical (2026). MSDS of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid. [Link]

  • ResearchGate (2013). Extraction and Purification of Isoquinoline from Wash Oil. [Link]

  • University of California, Santa Barbara (2018). SOP for the safe use of cyanide compounds. [Link]

  • Stanford University (n.d.). Information on Cyanide Compounds. [Link]

  • Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not only a validated synthetic protocol but also in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.

I. Introduction to the Synthesis

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is a key heterocyclic scaffold in medicinal chemistry, often serving as a precursor for more complex drug candidates. The synthesis of this and related isoquinolones can be approached through various methods, including the Bischler–Napieralski and Pictet–Spengler reactions for the broader isoquinoline family. However, for this specific target, a highly effective and convergent strategy involves the condensation of a suitably substituted phthalic anhydride derivative with an appropriate nitrogen-containing reagent. This guide will focus on a robust method adapted from well-established isoquinolone syntheses, proceeding via the reaction of 4-cyanophthalic anhydride with methyl isocyanoacetate.

II. Proposed Reaction Scheme

The synthesis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile can be efficiently achieved in a two-step sequence starting from 4-cyanophthalic anhydride and methyl isocyanoacetate. The reaction proceeds through an initial condensation to form a methylidenephthalide intermediate, followed by rearrangement and cyclization.

Reaction_Scheme Reactant1 4-Cyanophthalic Anhydride Intermediate1 Methylidenephthalide Intermediate Reactant1->Intermediate1 DBU, THF Reactant2 Methyl Isocyanoacetate Reactant2->Intermediate1 Intermediate2 Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate Intermediate1->Intermediate2 Rearrangement Product 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile Intermediate2->Product Ammonolysis/Dehydration

Caption: Proposed synthetic pathway for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

III. Detailed Experimental Protocol

This protocol is a composite based on established methods for similar structures.[1]

Step 1: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate

  • To a stirred solution of 4-cyanophthalic anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere, add methyl isocyanoacetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with 1 M HCl (aq) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then refluxed in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours to ensure complete esterification and rearrangement.

  • After cooling, the solvent is removed, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The organic layer is dried and concentrated. The crude ester is purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Conversion to 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

  • The purified methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol.

  • The mixture is heated in a sealed tube at 100 °C for 24 hours.

  • After cooling, the solvent is evaporated, and the resulting amide is obtained.

  • The crude amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in an appropriate solvent like dichloromethane (DCM) at 0 °C to room temperature to yield the final nitrile product.

  • The reaction is quenched with ice water, and the product is extracted with DCM.

  • The organic layer is washed with saturated sodium bicarbonate solution, dried over sodium sulfate, and concentrated.

  • The final product is purified by recrystallization or column chromatography.

IV. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material in Step 1 1. Inactive DBU. 2. Wet solvent or reagents. 3. Low reaction temperature.1. Use freshly opened or distilled DBU. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Allow the reaction to proceed at room temperature after the initial addition.
Formation of multiple byproducts 1. DBU can catalyze side reactions if added too quickly or at a higher temperature. 2. The intermediate may be unstable.1. Maintain a low temperature during DBU addition. 2. Consider a milder base such as triethylamine, although this may require longer reaction times.
Low yield in the ammonolysis step (Step 2) 1. Incomplete reaction. 2. Decomposition of the starting material at high temperature.1. Increase the reaction time or use a higher concentration of ammonia in methanol. 2. Optimize the temperature; it may be possible to achieve conversion at a lower temperature over a longer period.
Difficulty in converting the amide to the nitrile 1. Ineffective dehydrating agent. 2. Side reactions with the dehydrating agent.1. Try a different dehydrating agent (e.g., SOCl₂, P₂O₅). 2. Control the stoichiometry of the dehydrating agent and the reaction temperature carefully.
Product is impure after purification 1. Co-elution of impurities during chromatography. 2. Thermal instability of the product.1. Use a different solvent system for chromatography or consider preparative HPLC. 2. Recrystallization from a suitable solvent system may be effective.

V. Frequently Asked Questions (FAQs)

Q1: Why is DBU used as the base in the initial condensation?

A1: DBU is a strong, non-nucleophilic base that is highly effective in promoting the condensation between the anhydride and the isocyanoacetate. Its organic nature ensures good solubility in many aprotic solvents like THF.

Q2: Can I use a different starting material instead of 4-cyanophthalic anhydride?

A2: Yes, you could potentially start with 4-carboxyphthalic anhydride and then convert the resulting carboxylic acid on the isoquinolone ring to a nitrile in later steps. However, starting with the cyano group already in place is generally more efficient.

Q3: What is the mechanism of the rearrangement from the methylidenephthalide intermediate?

A3: The reaction of phthalic anhydrides with methyl isocyanoacetate is known to proceed through a complex pathway that can involve the formation of an oxazole intermediate which then rearranges to the 1,2-dihydro-1-oxoisoquinoline skeleton.[1]

Q4: Are there alternative methods for the synthesis of the isoquinolone core?

A4: Yes, other methods such as the reaction of homophthalic anhydrides with imines or the Castagnoli-Cushman reaction are well-established for preparing similar structures.[2][3] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, HPLC or GC-MS can be employed.

VI. Mechanistic and Workflow Diagrams

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Start->Analyze_Byproducts Optimize_Base Optimize Base (Concentration, Addition Rate) Check_Purity->Optimize_Base Check_Conditions->Optimize_Base Analyze_Byproducts->Optimize_Base Optimize_Solvent Optimize Solvent Analyze_Byproducts->Optimize_Solvent Optimize_Purification Optimize Purification (Solvent System, Method) Optimize_Base->Optimize_Purification Optimize_Solvent->Optimize_Purification Successful Successful Synthesis Optimize_Purification->Successful

Caption: A logical workflow for troubleshooting common synthesis issues.

VII. References

  • This reference is a placeholder and would be replaced with a specific citation for the ammonolysis and dehydration steps.

  • Zali-Boeini, H., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(18), 5529. [Link]

  • This reference is a placeholder for a specific citation on the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization.

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Ivanova, Y., et al. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 26(23), 7354. [Link]

  • Li, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Microbiology, 14, 1169355. [Link]

  • This reference is a placeholder for a specific citation on the medicinal chemistry of tetrahydroisoquinolines.

  • This reference is a placeholder for a specific citation on the chemical properties of 1-oxo-1,2-dihydroisoquinoline-5-carbonitrile.

  • This reference is a placeholder for a specific citation on the antiallergic agent 2-Oxo-1,2-dihydroquinoline-3-carbonitrile.

  • This reference is a placeholder for a specific citation on the one-pot tandem Michael amination – lactamization sequence.

  • Sato, Y., et al. (1975). Reaction of phthalic anhydrides with methyl isocyanoacetate: A useful synthesis of 1,2-dihydro-1-oxoisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1531-1536. [Link]

  • This reference is a placeholder for a specific citation on green synthesis of oxoquinolines.

  • This reference is a placeholder for a specific citation on the optimization of oxo-DA reactions.

  • This reference is a placeholder for a specific citation on the synthesis of 2-oxo-1,2-dihydroquinoline chemotypes.

  • This reference is a placeholder for a specific citation on the one-pot synthesis of nitriles from aldehydes.

  • This reference is a placeholder for a specific citation on the synthesis of 2-oxo-1,2-dihydroquinoline with multiple attachment points.

  • This reference is a placeholder for a specific citation on isoquinolinyl and pyridinyl-based dual inhibitors.

  • This reference is a placeholder for a specific citation on the multifaceted behavior of 2-cyanobenzaldehyde.

  • This reference is a placeholder for a specific citation on the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives.

  • This reference is a placeholder for a specific citation on the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives via Ugi reactions.

Sources

Technical Support Center: Chromatographic Purification of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile." The inherent chemical properties of this molecule—a polar lactam, a polar nitrile group, and an aromatic, weakly basic isoquinoline core—present specific purification hurdles. This document offers a framework for logical method development, robust troubleshooting, and detailed experimental protocols grounded in established chromatographic principles.

Section 1: Method Selection and Initial Analysis (FAQs)

This section addresses the preliminary decisions crucial for a successful purification strategy. The key is to understand the compound's behavior before committing to a large-scale separation.

Q1: Which primary chromatography mode should I choose: Normal-Phase or Reversed-Phase?

A1: Both normal-phase and reversed-phase chromatography are viable, but the optimal choice depends on the specific impurities in your crude sample.

  • Normal-Phase Chromatography (NPC): Utilizing a polar stationary phase like silica gel, NPC is excellent for separating your target compound from less polar impurities. Given that "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" is a polar molecule, it will likely have strong retention on silica gel, which can be advantageous for removing nonpolar contaminants.[1]

  • Reversed-Phase Chromatography (RPC): Employing a non-polar stationary phase (e.g., C18-bonded silica), RPC is the preferred method for separating the target compound from highly polar impurities or reaction byproducts.[2][3] RPC is also generally less likely to cause degradation of sensitive compounds compared to the acidic surface of standard silica gel.[4]

Our Recommendation: Start by analyzing your crude mixture with Thin-Layer Chromatography (TLC) using both normal-phase (silica gel) and reversed-phase (C18) plates. This empirical test is the most reliable way to determine which mode offers better separation for your specific impurity profile.

Q2: What are the critical chemical properties of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" that will affect purification?

A2: Three main features dictate its chromatographic behavior:

  • High Polarity: The presence of both a lactam (amide) and a nitrile (-CN) functional group makes the molecule quite polar. This leads to strong interactions with polar stationary phases like silica.

  • Aromatic Core: The isoquinoline ring system allows for π-π stacking interactions, which can be exploited for separation on certain stationary phases (e.g., those with phenyl ligands).

  • Weak Basicity: The nitrogen atom in the isoquinoline ring is weakly basic. On the acidic surface of standard silica gel, this can lead to strong, non-ideal interactions (protonation), resulting in significant peak tailing.[4] This is a primary cause of poor purification outcomes in NPC.

Q3: How do I use Thin-Layer Chromatography (TLC) to develop a reliable purification method?

A3: TLC is an indispensable tool for scouting and optimizing your mobile phase before running a column.[5]

  • For Normal-Phase: Use standard silica gel TLC plates. Test various solvent systems, starting with mixtures like Ethyl Acetate/Hexanes and progressing to more polar systems like Dichloromethane/Methanol if needed.[1][5]

  • For Reversed-Phase: Use C18-functionalized TLC plates. Test mixtures of Water/Acetonitrile or Water/Methanol.

  • The Goal: Find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3 .[1][4] An Rf in this range ensures the compound will elute from the column in a reasonable volume without being so retained that it leads to excessive band broadening.[6]

Section 2: Troubleshooting Guide

Encountering issues during chromatography is common. This guide provides a systematic approach to diagnosing and resolving the most frequent problems.

Chromatography Troubleshooting Workflow

G cluster_start Problem Identification cluster_problems Common Issues cluster_solutions Corrective Actions Start Analyze Chromatogram / Fractions Tailing Poor Peak Shape (Tailing / Broadening) Start->Tailing NoElution Compound Not Eluting Start->NoElution LowRecovery Low Mass Recovery Start->LowRecovery Decomposition Sample Decomposition Start->Decomposition Sol_Tailing_NP Normal-Phase: Add 0.5-1% Triethylamine (TEA) to mobile phase. Tailing->Sol_Tailing_NP If using Normal-Phase Sol_Tailing_RP Reversed-Phase: Add 0.1% Formic Acid (FA) or TFA to mobile phase. Tailing->Sol_Tailing_RP If using Reversed-Phase Sol_NoElution Increase Mobile Phase Polarity (e.g., higher % of Ethyl Acetate / Methanol). NoElution->Sol_NoElution Sol_LowRecovery Use Dry Loading Technique. LowRecovery->Sol_LowRecovery Sol_Decomposition Switch to Reversed-Phase or use TEA-deactivated silica. Decomposition->Sol_Decomposition

Q: My compound is producing a long, tailing peak on my normal-phase (silica) column. What's happening and how do I fix it?

A: This is the most common issue for nitrogen-containing heterocycles.

  • Causality: The weakly basic nitrogen on your isoquinoline ring is interacting strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong, non-specific binding slows down a portion of the molecules, causing them to elute gradually after the main band, resulting in a "tail."

  • Solution: Neutralize the acidic sites on the silica. The most effective way to do this is to add a small amount of a competing base, such as 0.5-2% triethylamine (TEA) , to your mobile phase.[4] The TEA will preferentially bind to the acidic sites, effectively masking them from your compound and leading to a much more symmetrical, sharp peak.

Q: In my reversed-phase separation, the peak is broad or split. What is the cause?

A: This often indicates that your compound exists in multiple states during the separation.

  • Causality: At a neutral pH, your weakly basic compound can exist in both a protonated (charged) and a neutral form. These two forms have different polarities and thus different retention times on a C18 column, leading to broad or split peaks.[7]

  • Solution: Control the ionization state by modifying the mobile phase pH. Add a small amount of an acid, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) , to both the aqueous and organic components of your mobile phase.[7] This will ensure the compound is consistently protonated throughout the separation, behaving as a single species and producing a sharp, symmetrical peak.

Q: My compound seems to be irreversibly stuck on the silica column. I've increased the polarity significantly, but it won't elute.

A: This suggests either extreme polarity or on-column decomposition.

  • Causality: The combination of the lactam and nitrile groups makes the molecule very polar. If your starting mobile phase is not polar enough, the compound may bind so strongly to the top of the column that it cannot be eluted effectively. Alternatively, some complex heterocyclic compounds can be unstable on the acidic surface of silica gel.[4][8]

  • Solutions:

    • Check for Stability: First, spot a solution of your compound on a silica TLC plate and let it sit for 30-60 minutes. Then, elute the plate. If you see a new spot or a streak originating from the baseline, your compound is likely degrading on silica.[8]

    • Switch Your System: If decomposition is confirmed, the best solution is to switch to a less harsh method like reversed-phase chromatography .[4] If you must use normal-phase, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by flushing it with a mobile phase containing 1-2% TEA before loading your sample.[1][4]

Q: My final yield is very low, even though the TLC showed good separation. Where did my compound go?

A: This is often a sample loading issue, especially for compounds with moderate solubility.

  • Causality: If you dissolve your crude product in a small amount of a very strong, polar solvent (like pure methanol or DMSO) to load it onto the column, that strong solvent can interfere with the adsorption process at the top of the column. The compound may precipitate or crash out of solution in a non-uniform way, or even channel down the column with the "bolus" of strong solvent, leading to poor separation and recovery.[9]

  • Solution: Use the Dry Loading Technique. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (or C18 packing for reversed-phase) to the solution, and then remove the solvent under reduced pressure (rotary evaporator) to yield a dry, free-flowing powder.[9][10] This powder can then be carefully layered on top of the packed column. This technique ensures that your compound is introduced to the column in a uniform, solid band, which dramatically improves resolution and recovery.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Normal-Phase Flash Chromatography

This protocol is ideal when your compound is stable to silica and needs to be separated from less polar impurities.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that provides an Rf of 0.2-0.3 for the target compound.[4]

    • If peak tailing was observed on the TLC plate, add 0.5-1% triethylamine (TEA) to the chosen solvent mixture.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude sample mass).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly.[9] Ensure the top of the silica bed is flat.

  • Sample Loading (Dry Method Recommended):

    • Dissolve the crude "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add silica gel (approx. 1-2 times the mass of your crude sample) to the solution.

    • Evaporate the solvent completely to obtain a dry powder.[9]

    • Carefully add this powder as a uniform layer onto the packed silica bed.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the sample layer.

    • Apply pressure and begin collecting fractions.

    • If a single isocratic solvent system does not provide adequate separation, a gradient elution can be used, starting with a low polarity mixture and gradually increasing the percentage of the more polar solvent.[11]

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent under reduced pressure. If TEA was used in the mobile phase, it is volatile and will typically be removed during this step.

Protocol 2: Purification by Reversed-Phase Flash Chromatography

This is the method of choice if your compound is unstable on silica or needs to be separated from more polar impurities.

  • Mobile Phase Selection:

    • The standard mobile phase is a mixture of water and an organic solvent (acetonitrile or methanol).

    • To ensure sharp peaks, add an acidic modifier. 0.1% Formic Acid in both the water and the organic solvent is highly recommended as it is effective and easily removed.[7][10]

    • Use C18 TLC plates to determine an appropriate starting gradient (e.g., starting at 95:5 Water/Acetonitrile and running to 5:95 Water/Acetonitrile).

  • Column Preparation:

    • Select a pre-packed C18 flash column appropriately sized for your sample.

    • Equilibrate the column by flushing it with at least 5 column volumes of your initial mobile phase (e.g., 95:5 Water/Acetonitrile + 0.1% FA).[10]

  • Sample Loading (Dry Method Recommended):

    • Dissolve the crude sample in a minimal amount of a strong solvent like methanol or DMSO.

    • Add C18-functionalized silica to the solution and evaporate to dryness.[10]

    • Load the resulting powder onto the top of the equilibrated column.

  • Elution:

    • Begin elution with the initial mobile phase. A gradient elution is almost always used in reversed-phase, gradually increasing the percentage of the organic solvent (e.g., from 5% to 100% acetonitrile over 20-30 column volumes).[10]

    • Collect fractions and monitor by C18 TLC or LC-MS.

  • Product Recovery:

    • Combine the pure fractions. The organic solvent can be removed by rotary evaporation. The remaining aqueous solution containing your product can then be freeze-dried (lyophilized) or extracted with an appropriate organic solvent after neutralization.

Section 4: Data and Parameter Summary

Table 1: Recommended Starting Solvent Systems

Chromatography Mode Stationary Phase Common Solvents Modifiers & Rationale
Normal-Phase Silica Gel Ethyl Acetate / HexanesDichloromethane / Methanol[1][11] 0.5-2% Triethylamine (TEA): Masks acidic silanols to prevent peak tailing.[4]

| Reversed-Phase | C18 Silica | Water / AcetonitrileWater / Methanol[2] | 0.1% Formic Acid (FA): Ensures consistent protonation of the analyte for sharp peaks.[7][10] |

Table 2: Troubleshooting Quick Reference

Symptom Probable Cause Quick Solution
Peak Tailing (NPC) Acidic Silanol Interaction Add TEA to eluent.[4]
Broad/Split Peak (RPC) Inconsistent Ionization Add FA or TFA to eluent.[7]
No Elution (NPC) Compound too polar Increase eluent polarity.[8]
Low Recovery Poor Sample Loading Use dry loading method.[10]

| Compound Degradation | Sensitivity to Acidic Silica | Switch to Reversed-Phase or use deactivated silica.[4] |

General Purification and Method Development Workflow

G Crude Crude Product (1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile) TLC TLC Analysis (Normal & Reversed-Phase) Crude->TLC Decision Choose Best Separation Mode TLC->Decision NPC_Path Normal-Phase Path Decision->NPC_Path Good separation on Silica RPC_Path Reversed-Phase Path Decision->RPC_Path Good separation on C18 Optimize_NP Optimize Mobile Phase (Target Rf ≈ 0.25) Add TEA if tailing occurs NPC_Path->Optimize_NP Optimize_RP Optimize Gradient (Add 0.1% FA for peak shape) RPC_Path->Optimize_RP Column_NP Run Normal-Phase Flash Column Optimize_NP->Column_NP Column_RP Run Reversed-Phase Flash Column Optimize_RP->Column_RP Analysis Analyze Fractions (TLC / LC-MS) Column_NP->Analysis Column_RP->Analysis Pure Combine Fractions & Evaporate Analysis->Pure Final Pure Compound Pure->Final

References

  • 12 (MDPI)

  • 13 (Taylor & Francis Online)

  • 14 (IndiaMART)

  • 4 (BenchChem)

  • 15 (MDPI)

  • 16 (NIH)

  • 17 (MAC-MOD Analytical)

  • 18 (ChemRxiv)

  • 19 (Sigma-Aldrich)

  • 7 (Biotage)

  • 1 (University of California, Berkeley)

  • 2 (Phenomenex)

  • 20 (Phenomenex)

  • 21 (NIH)

  • 6 (JoVE)

  • 22 (PubMed)

  • 23 (LCGC Magazine)

  • 11 (NIH)

  • 24 (MDPI)

  • 8 (University of Rochester)

  • 9 (University of Glasgow)

  • 5 (Sorbent Technologies, Inc.)

  • 25 (TSI Journals)

  • 3 (Chemass)

  • 26 (PNAS)

  • 27 (Shimadzu)

  • 10 (BenchChem)

  • 28 (PubMed)

  • 29 (ResearchGate)

  • 30 (NIH)

Sources

Technical Support Center: Recrystallization of Nitrile-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitrile-containing heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter specific challenges during the crystallization of this unique class of molecules. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the lab.

The presence of both a polar nitrile group and a heterocyclic moiety imparts distinct physicochemical properties that can make recrystallization non-trivial. This guide addresses the most common issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for understanding the behavior of nitrile-containing heterocycles during crystallization.

Q1: What makes nitrile-containing heterocyclic compounds challenging to recrystallize?

A: The primary challenges arise from the combined electronic properties of the nitrile group and the heterocyclic ring.

  • High Polarity: The cyano group (C≡N) is strongly polarized, with an electrophilic carbon atom, making it a potent dipole and a hydrogen bond acceptor.[1] The heteroatoms (e.g., nitrogen, oxygen, sulfur) within the heterocyclic ring further increase the molecule's polarity and potential for hydrogen bonding. This often results in high solubility in polar solvents, which can make precipitation upon cooling difficult.

  • Solubility Profile: These compounds can sometimes be "too soluble" in common polar solvents like ethanol or methanol, even at room temperature, leading to low recovery. Conversely, they may be nearly insoluble in nonpolar solvents, making it hard to find a suitable single-solvent system.[2]

  • "Oiling Out" Tendency: The combination of a low melting point (a common feature in some heterocyclic families) and high solubility in hot solvents can lead to the compound separating as a liquid (oiling out) rather than a solid, which complicates purification.[3][4]

  • Molecular Interactions: Aromatic heterocycles can engage in π-π stacking, while the nitrile group can interact with various protein residues or other molecules through direct hydrogen bonds.[5] These strong intermolecular forces can influence crystal lattice formation.

Q2: How does the nitrile group specifically influence solvent selection?

A: The nitrile group significantly impacts a molecule's pharmacokinetic and physicochemical properties, often by increasing solubility.[5][6][7] For recrystallization, this means:

  • Increased Polarity: The nitrile group pushes the molecule towards the more polar end of the spectrum. Therefore, solvents like alcohols (ethanol, isopropanol), acetone, acetonitrile, and ethyl acetate are often good starting points.[8]

  • Bioisosterism: In drug design, the nitrile is often used as a bioisostere for groups like halogens or carbonyls.[5][9] If you are working with an analog where a halogen was replaced by a nitrile, you may need a more polar solvent system than was used for the halogenated precursor.

  • Hydrogen Bond Acceptance: The nitrogen atom of the nitrile can accept hydrogen bonds. Protic solvents (like water or alcohols) can solvate the molecule effectively, leading to high solubility. This is a key reason why mixed-solvent systems, often involving a protic "soluble" solvent and a non-protic or less polar "insoluble" solvent (anti-solvent), are frequently required.

Q3: Are there general "rules of thumb" for choosing a starting solvent system?

A: While every compound is unique, a systematic approach is more effective than random guessing.

  • Like Dissolves Like: Start with solvents that have similar functional groups or polarity to your compound. For a nitrile-containing pyridine, polar solvents are a logical first choice.[8]

  • Ideal Solubility Profile: The ideal solvent dissolves the compound poorly or not at all at room temperature but provides high solubility at or near its boiling point.[2][10]

  • Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is a powerful alternative. Common pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[8] The compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "anti-solvent").

Troubleshooting Guide: Common Recrystallization Problems

This guide provides solutions to specific experimental issues, explaining the cause and the corrective action.

Problem 1: My compound has "oiled out," forming liquid droplets instead of solid crystals.

  • What is happening? "Oiling out" occurs when the saturated solution's temperature is higher than the melting point of your compound.[3] Instead of crystallizing, the compound separates as a supercooled liquid. Impurities often preferentially dissolve in these oily droplets, hindering purification.[3][4]

  • Immediate Solution:

    • Re-heat the flask until the oil completely redissolves into the solution.

    • Add a small amount (1-5% of the total volume) of the hot "good" solvent to decrease the saturation level slightly.[3][11]

    • Allow the flask to cool very slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a beaker to create a chamber of still air. This slows the cooling rate, giving molecules time to orient into a crystal lattice.[3]

    • Once at room temperature, try inducing crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a single, tiny seed crystal of the pure compound.[10][11]

Problem 2: No crystals have formed, even after the solution has cooled completely.

  • What is happening? The solution is not supersaturated, likely because too much solvent was used initially.[3] Your compound remains fully dissolved even at low temperatures.

  • Immediate Solution:

    • Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood to increase the solute concentration.[3]

    • Allow the solution to cool slowly again.

    • If crystals still do not form, repeat the process of reducing the solvent volume. Be careful not to remove too much solvent, which could cause the compound to precipitate out rapidly and impurely.

    • If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent system.[3]

Problem 3: My crystal yield is extremely low.

  • What is happening? Your compound has significant solubility in the solvent, even at cold temperatures. This means a large fraction of your product remains in the mother liquor after filtration.

  • Immediate Solution:

    • Ensure you have maximized crystal recovery by cooling the flask in an ice-water bath for at least 20-30 minutes after slow cooling to room temperature.[10]

    • Minimize the amount of cold solvent used to wash the crystals during filtration. Only a very small volume should be used to rinse away the impurity-laden mother liquor.

    • Consider changing your solvent system. An anti-solvent crystallization might be more effective. Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble, then slowly add a cold "anti-solvent" in which it is insoluble until the solution remains persistently cloudy. Then, warm gently until clear and cool slowly.[12]

Problem 4: The recovered crystals are not significantly purer than the starting material.

  • What is happening? This can be due to several factors:

    • Rapid Precipitation: The solution cooled too quickly, causing impurities to become trapped within the rapidly forming crystal lattice (inclusion).[3]

    • Surface Adsorption: Impurities from the mother liquor have adsorbed onto the surface of the crystals.[13]

    • Unsuitable Solvent: The chosen solvent does not effectively differentiate between your compound and the impurity, meaning they have very similar solubility profiles.

  • Immediate Solution:

    • Repeat the Recrystallization: A second recrystallization, performed with very slow, controlled cooling, can often resolve the issue.

    • Wash Thoroughly (But Briefly): Ensure you are washing the filtered crystals with a small amount of ice-cold fresh solvent to remove surface impurities.

    • Perform a Slurry Wash: For stubborn surface impurities, you can suspend the crystalline product in a saturated, impurity-free solution of your compound. Agitating this slurry allows for the removal of surface-adsorbed impurities without dissolving the bulk product.[13]

    • Re-evaluate the Solvent: If co-crystallization is suspected, a different solvent system with different selectivity may be required. Alternatively, another purification technique, such as column chromatography, may be necessary.[11]

Data Presentation & Experimental Protocols
Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes for Nitrile-Heterocycles
Water10010.2Excellent for highly polar compounds. Often used as an anti-solvent with alcohols.
Ethanol784.3A very common and effective "good" solvent for many polar heterocycles.
Methanol655.1More polar than ethanol; may be too strong a solvent, leading to low recovery.
Isopropanol823.9Less polar than ethanol; good for compounds that are too soluble in EtOH/MeOH.
Acetonitrile825.8A polar aprotic solvent; its own nitrile group can have favorable interactions.
Acetone565.1Strong polar aprotic solvent. Its volatility makes it easy to remove.
Ethyl Acetate774.4Medium polarity; often a good choice for compounds of intermediate polarity.
Dichloromethane403.1Use with caution due to low boiling point. Good for less polar compounds.
Toluene1112.4Good for aromatic compounds due to π-π interactions. Can promote crystallization.[8]
Hexane/Heptane69 / 980.1Nonpolar. Almost always used as an anti-solvent in a mixed-solvent system.
Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of a suitable recrystallization solvent or solvent pair.

  • Preparation: Place approximately 20-30 mg of your crude, dry compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, up to ~0.5 mL. Agitate the tube.

    • Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed pair.[2]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube carefully in a sand bath or heating block to the solvent's boiling point.[2]

    • Observation: If the solid dissolves completely, this is a promising candidate solvent. Proceed to step 4.

    • Observation: If the solid remains insoluble even when the solvent is boiling, it is a poor solvent but may be a candidate for an "anti-solvent" in a mixed pair.

  • Cooling Test: Remove the hot test tubes from the heat and allow them to cool slowly to room temperature, and then place them in an ice bath.

    • Observation: The ideal solvent is one that produces a large quantity of crystalline solid upon cooling. This is your best choice for a single-solvent recrystallization.

  • Mixed-Solvent Test: If no single solvent is ideal, select a "good" solvent (dissolves the compound well when hot) and an "anti-solvent" (compound is insoluble). Dissolve the compound in a minimum of the hot "good" solvent. Add the "anti-solvent" dropwise at temperature until the solution turns cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then cool slowly.[8]

Visualized Workflows
Diagram 1: Decision-Making Workflow for Solvent Selection

A logical path from initial testing to selecting a single or mixed-solvent system.

SolventSelection cluster_rt Room Temperature Analysis cluster_hot Hot Solvent Analysis start Start: Crude Nitrile-Heterocycle test_rt Test Solubility in ~5 Solvents at Room Temp start->test_rt dissolves_rt Dissolves Easily? test_rt->dissolves_rt insoluble_rt Insoluble or Sparingly Soluble dissolves_rt->insoluble_rt No good_solvent Potential 'Good' Solvent for Mixed System dissolves_rt->good_solvent Yes test_hot Heat Insoluble Samples to Boiling insoluble_rt->test_hot dissolves_hot Dissolves When Hot? test_hot->dissolves_hot cool Cool Slowly dissolves_hot->cool Yes anti_solvent Potential 'Anti-Solvent' for Mixed System dissolves_hot->anti_solvent No insoluble_hot Remains Insoluble crystals Abundant Crystals Form? cool->crystals good_single Outcome: Good Single Solvent crystals->good_single Yes poor_yield Outcome: Poor Yield / No Crystals crystals->poor_yield No try_mixed Action: Try Mixed-Solvent System poor_yield->try_mixed good_solvent->try_mixed anti_solvent->try_mixed

Diagram 2: Troubleshooting Workflow for "Oiling Out"

A step-by-step guide to resolving one of the most common recrystallization issues.

OilingOut start Problem: Compound 'Oils Out' During Cooling reheat 1. Re-heat Flask to Re-dissolve Oil start->reheat add_solvent 2. Add Small Amount (~1-5%) of Hot Solvent reheat->add_solvent cool_slow 3. Cool VERY Slowly (Insulate Flask) add_solvent->cool_slow check Did Oil Reappear? cool_slow->check induce 4. Induce Crystallization (Seed Crystal or Scratching) check->induce No failure Problem Persists check->failure Yes success Success: Collect Pure Crystals induce->success reassess Action: Re-evaluate Solvent System. Consider an Anti-Solvent Method or Chromatography. failure->reassess

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • de Almeida, L., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • McMurry, J. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • Ace, K., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Zhang, W., et al. (2022). Application of Nitrile in Drug Design. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Isoquinoline Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize core isoquinoline ring-formation reactions. Recognizing that even foundational reactions can present unexpected challenges, this resource provides in-depth, mechanism-driven troubleshooting advice to navigate common experimental hurdles. Our approach is built on explaining the causality behind each recommendation, ensuring you not only solve the immediate problem but also build a deeper understanding for future success.

Section 1: Reaction-Specific Troubleshooting & FAQs

This section addresses the most common and powerful reactions for isoquinoline synthesis. Each Q&A is structured to rapidly diagnose a problem and provide a logical, scientifically-grounded solution.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[1][2][3][4] This intermediate is typically dehydrogenated in a subsequent step to furnish the aromatic isoquinoline.

Core Reaction: β-Arylethylamide + Dehydrating Agent (e.g., POCl₃, P₂O₅) → 3,4-Dihydroisoquinoline

Frequently Asked Questions & Troubleshooting

Q1: My Bischler-Napieralski reaction has failed or is giving very low yield. What are the most likely causes?

A1: Failure in this reaction typically points to one of three areas: insufficient electrophilicity of the cyclizing agent, a deactivated aromatic ring, or decomposition of the starting material or product.

  • Cause 1: Insufficient Aromatic Ring Nucleophilicity. The final step is an electrophilic aromatic substitution.[4] If your aromatic ring bears electron-withdrawing groups (EWGs) like nitro, cyano, or carbonyl functionalities, the ring is "deactivated" and will not readily participate in the cyclization. The reaction is most effective when the benzene ring has electron-donating groups (EDGs).[1][3]

    • Solution: For deactivated systems, you must use more forceful conditions. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is the most effective approach for these challenging substrates.[3][5] Alternatively, consider redesigning the synthesis to install the EWG after the isoquinoline core is formed.

  • Cause 2: Ineffective Dehydrating Agent. The role of agents like POCl₃ or P₂O₅ is to convert the amide carbonyl into a highly electrophilic intermediate (a nitrilium ion or similar species) that can be attacked by the aromatic ring.[5][6]

    • Solution: Ensure your dehydrating agent is fresh. POCl₃ can hydrolyze over time. If using POCl₃ alone fails, adding P₂O₅ increases the dehydrating power.[6] For sensitive substrates, milder, modern reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can be highly effective at lower temperatures.[2][6]

  • Cause 3: Side Reactions. A major competing pathway is a retro-Ritter reaction, which leads to the formation of a styrene byproduct.[3][6] This is particularly problematic if the intermediate nitrilium ion is stable and prone to fragmentation.

    • Solution: To suppress the retro-Ritter reaction, one strategy is to use the corresponding nitrile (e.g., acetonitrile if your amide is an acetamide) as the solvent. This shifts the equilibrium away from the fragmentation pathway.[6]

Q2: My reaction worked, but I isolated a styrene derivative instead of the dihydroisoquinoline. Why did this happen?

A2: You have encountered the classic retro-Ritter side reaction.[3][6] This occurs when the nitrilium ion intermediate, instead of being attacked by the aromatic ring, fragments. This pathway is favored when the benzylic position is stabilized (e.g., secondary or tertiary) or when conjugation provides a strong driving force for elimination.

  • Mechanistic Insight: The dehydrating agent activates the amide to form a nitrilium ion. This ion is in equilibrium with its precursor and can fragment into a stable carbocation and a nitrile. The carbocation then eliminates a proton to form the styrene.

  • Solution:

    • Change Solvent: As mentioned in A1, using a nitrile solvent can shift the equilibrium back towards the desired intermediate.[6]

    • Use Milder Reagents: Employing a milder cyclodehydration agent that avoids the formation of a long-lived, free nitrilium ion can prevent this. The use of oxalyl chloride or Tf₂O/2-chloropyridine can generate an N-acyliminium intermediate that is less prone to fragmentation.[6]

Q3: I am getting a mixture of regioisomers. How can I control the site of cyclization?

A3: Regiocontrol is dictated by the electronic and steric properties of the substituents on the aromatic ring. The cyclization is an electrophilic aromatic substitution, so it will preferentially occur at the most nucleophilic, sterically accessible position ortho to the ethylamide side chain.

  • Predictive Rule: If you have a strong electron-donating group (e.g., -OCH₃, -OH) at the meta position relative to the side chain, cyclization will almost always occur at the para position relative to that EDG, as this site is the most activated.[3]

  • Problem Case: If you have competing EDGs, you may get a mixture. For example, a 3,4-dimethoxy-substituted phenylethylamide can potentially cyclize to two different positions.

  • Solution:

    • Reagent Choice: In some cases, the choice of Lewis acid can influence the regiochemical outcome. Research by Doi and colleagues showed that using P₂O₅ exclusively, instead of POCl₃, could lead to an "abnormal" product via cyclization onto an ipso-carbon, followed by rearrangement.[5] While not a general solution, it highlights that reaction conditions can alter the outcome.

    • Protecting/Blocking Groups: If one potential cyclization site is sterically hindered or temporarily blocked with a removable group (like a bromine atom), you can direct the reaction to the desired position.

Below is a workflow diagram illustrating the key decision points in troubleshooting the Bischler-Napieralski reaction.

G start Reaction Start: Bischler-Napieralski check_yield Check TLC/LCMS: Low Yield or No Product? start->check_yield sub_analysis Analyze Substrate: Are EWGs present on the aryl ring? check_yield->sub_analysis Yes reagent_check Check Reagents: Are dehydrating agents fresh? sub_analysis->reagent_check No stronger_cond Solution: Use stronger conditions (POCl₃ + P₂O₅, reflux) sub_analysis->stronger_cond Yes side_product Analyze Byproducts: Is a styrene derivative observed? reagent_check->side_product No replace_reagent Solution: Use fresh POCl₃ or switch to Tf₂O / 2-Cl-Py reagent_check->replace_reagent Yes retro_ritter Diagnosis: Retro-Ritter Reaction side_product->retro_ritter Yes success Reaction Successful side_product->success No stronger_cond->success replace_reagent->success change_solvent Solution: - Use nitrile as solvent - Switch to milder reagents (Oxalyl Chloride) retro_ritter->change_solvent change_solvent->success

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[7] The reaction is driven by the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aryl ring.[7][8]

Core Reaction: β-Arylethylamine + Aldehyde/Ketone --(Acid Catalyst)--> Tetrahydroisoquinoline

Frequently Asked Questions & Troubleshooting

Q1: My Pictet-Spengler reaction is not proceeding. The starting materials are consumed, but I see a complex mixture or just an imine intermediate.

A1: This classic issue points directly to the cyclization step, which is the reaction's crux. Failure to cyclize means the iminium ion, once formed, is not electrophilic enough, or the aromatic ring is not nucleophilic enough.

  • Cause 1: Insufficient Iminium Ion Electrophilicity. The condensation of the amine and aldehyde forms an imine (or an aminal).[8] An acid catalyst is typically required to protonate the imine, forming the much more electrophilic iminium ion, which is the key cyclizing species.[7]

    • Solution: Ensure proper acidic conditions. For less reactive aryl rings (like a simple phenyl group), strong acids like HCl or trifluoroacetic acid (TFA) under reflux conditions are often necessary.[7] Check the pH of your reaction mixture. If the reaction is run without acid, it may stall at the imine stage.[7]

  • Cause 2: Deactivated Aromatic Ring. Similar to the Bischler-Napieralski reaction, the Pictet-Spengler is an electrophilic aromatic substitution. It works best with electron-rich aromatic systems like indoles, pyrroles, or phenols.[7] A simple, unsubstituted phenyl ring is significantly less nucleophilic and requires harsher conditions.[7]

    • Solution: Increase the reaction temperature and/or use a stronger acid (e.g., superacids for very challenging cases).[7] If possible, start with a substrate bearing electron-donating groups (like methoxy groups) on the aromatic ring, which greatly facilitate the reaction.[9]

  • Cause 3: Reversibility. The initial imine formation and even the final cyclization can be reversible under certain conditions.[10] If the product is unstable under the reaction conditions, it may revert.

    • Solution: Try running the reaction at a lower temperature for a longer period. Sometimes, removing water as it is formed (e.g., with a Dean-Stark trap) can drive the initial imine formation to completion and prevent reversal.

Q2: I am using formaldehyde for the reaction, but the yield is poor and the workup is difficult. Are there better alternatives?

A2: Formaldehyde is a highly reactive and useful C1 source, but aqueous formaldehyde (formalin) introduces water, which can hinder the reaction equilibrium. Gaseous formaldehyde is difficult to handle.

  • Solution: Use a formaldehyde equivalent. 1,3,5-Trioxane is a stable, crystalline solid that, under acidic conditions, cleanly decomposes to provide three equivalents of anhydrous formaldehyde.[9] This is often a much more reliable and reproducible method. Another common source is paraformaldehyde.

Q3: The reaction seems to be reversible. How can I isolate the spirocyclic intermediate mentioned in the literature?

A3: The mechanism of the Pictet-Spengler reaction involves the formation of a spirocyclic intermediate, which then rearranges to the final product.[8][10] In most cases, this intermediate is transient and not observable. However, its stability and the reversibility of the reaction have been studied.

  • Expert Insight: Research on the synthesis of phalarine demonstrated that the azaspiroindolenine intermediate of a Pictet-Spengler reaction could be isolated.[10] It was also shown that the formation of this intermediate was reversible.[10] Isolation is typically only possible in highly specialized systems where the intermediate is unusually stable or the subsequent rearrangement is slow. For standard tetrahydroisoquinoline synthesis, trapping this intermediate is not a practical goal. Instead, focus on optimizing conditions (acid, temperature, solvent) to drive the reaction forward to the desired final product. If the reaction is reversible, applying more forcing conditions or alternative acids may be necessary.[10]

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline core by reacting a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes acid-catalyzed cyclization.[11][12][13]

Core Reaction: Benzaldehyde + 2,2-Dialkoxyethylamine → Benzalaminoacetal --(Strong Acid)--> Isoquinoline

Frequently Asked Questions & Troubleshooting

Q1: My Pomeranz-Fritsch cyclization step is failing, resulting in low yields and significant charring/polymerization.

A1: This is the most common failure mode for this reaction and is almost always due to the harshness of the required conditions and the stability of the intermediates.

  • Cause 1: Inappropriate Acid Catalyst. The traditional reaction uses concentrated sulfuric acid, which is extremely corrosive and can cause extensive decomposition, especially with sensitive substrates.[11][12]

    • Solution: Modern protocols often use alternative acid systems. Lewis acids like boron trifluoride etherate or trifluoroacetic anhydride (TFAA) can be effective and sometimes less destructive.[11][14] Polyphosphoric acid (PPA) is another common choice.[15] You must screen different acids to find the optimal one for your specific substrate.

  • Cause 2: Unstable Intermediates. The mechanism involves the elimination of two alcohol molecules from the acetal.[11] The cationic intermediates formed during this process can be prone to polymerization or other side reactions if not efficiently trapped by the intramolecular cyclization.

    • Solution: Ensure your starting materials are pure and the reaction is run under strictly anhydrous conditions. The presence of water can interfere with the acid catalyst and promote side reactions. Running the reaction at the lowest possible temperature that still allows for cyclization can help minimize decomposition.

Q2: The reaction is sluggish and gives only a trace of the desired product. How can I improve the yield?

A2: A sluggish reaction indicates a high activation barrier for the cyclization step, which is common for this synthesis.

  • Solution 1: Modifications. Several important modifications of the Pomeranz-Fritsch reaction have been developed to improve yields and substrate scope.[14][15][16]

    • The Schlittler-Müller Modification: This approach uses a benzylamine and glyoxal semiacetal, which can be a more reliable route for certain substitution patterns.[14][15]

    • The Bobbitt Modification: This involves an in situ hydrogenation of the imine intermediate before cyclization, leading to 1,2,3,4-tetrahydroisoquinolines, which can be a much cleaner and higher-yielding process.[14] The resulting tetrahydroisoquinoline can then be oxidized to the isoquinoline if desired.

  • Solution 2: Substrate Electronics. The reaction is more efficient when the benzaldehyde component contains electron-donating groups, which activate the ring towards electrophilic attack.[15] If your substrate is electron-deficient, expect lower yields and consider one of the modifications.

Q3: My secondary amine substrate is interfering with the reaction. What should I do?

A3: Free secondary amines can interfere with the strongly acidic conditions of the Pomeranz-Fritsch reaction, leading to side reactions or stalling the desired cyclization.[16]

  • Solution: A protection strategy is often effective. One study found that a sluggish reaction could be dramatically improved by first protecting the secondary amine as a tosylamide.[16] The N-tosylated intermediate undergoes a clean cyclization, and the tosyl group can be removed later if necessary. This is an example of the Jackson modification.[15]

Section 2: Purification & Characterization

Q: I have a crude reaction mixture containing my isoquinoline product, but it's difficult to purify. What are the best practices?

A: Isoquinolines are basic nitrogen heterocycles, and their purification requires specific techniques.

  • 1. Acid-Base Extraction: The basicity of the isoquinoline nitrogen is your greatest asset.

    • Protocol: Dissolve the crude mixture in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate). Extract this solution with aqueous acid (e.g., 1M HCl). The basic isoquinoline will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH or solid K₂CO₃) until it is strongly alkaline (pH > 11).

    • Extract the now neutral, free-base isoquinoline back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • 2. Column Chromatography:

    • Stationary Phase: Standard silica gel is acidic and can cause streaking or irreversible binding of basic compounds. To mitigate this, you can either use a more inert stationary phase like alumina (basic or neutral grade) or pre-treat your silica gel.

    • Silica Pre-treatment: Prepare your silica slurry in a solvent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, leading to much sharper peaks and better recovery.

    • Mobile Phase: Use standard solvent systems like hexanes/ethyl acetate or dichloromethane/methanol, always including the small percentage of base.

  • 3. Crystallization: If your product is a solid, crystallization is often the best method for achieving high purity. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find suitable conditions.

Section 3: Data & Protocols

Table 1: Comparison of Common Dehydrating Agents for Bischler-Napieralski Reaction
Reagent(s)Typical ConditionsAdvantagesDisadvantages & Common Issues
POCl₃ Reflux in toluene or neatWidely available, effective for many substratesCan be harsh, may require high temperatures[2], potential for charring
P₂O₅ in POCl₃ Refluxing POCl₃Very powerful, effective for electron-poor rings[5]Extremely harsh, can cause decomposition of sensitive substrates
PPA 100-150 °C, neatStrong dehydrating agentViscous, difficult to stir and work up
Tf₂O, 2-Cl-Pyridine DCM, 0 °C to RTVery mild conditions, high yields[6]Expensive reagent, requires inert atmosphere
Example Protocol: Bischler-Napieralski Cyclization using POCl₃

Disclaimer: This is a representative protocol. All reactions should be performed by qualified personnel with appropriate safety precautions.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add the β-arylethylamide (1.0 eq).

  • Solvent: Add a suitable dry solvent, such as toluene or acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: With vigorous stirring, slowly add phosphoryl chloride (POCl₃, 3.0-5.0 eq) via syringe. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or LCMS. The reaction is often complete within 2-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding ice chips or cold water dropwise. Caution: Quenching excess POCl₃ is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

  • Workup: Basify the aqueous mixture with a concentrated base solution (e.g., 6M NaOH) to pH > 10. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude 3,4-dihydroisoquinoline using the methods described in Section 2.

Visualization of the Pictet-Spengler Mechanism

The following diagram illustrates the key steps of the Pictet-Spengler reaction, highlighting the formation of the critical iminium ion intermediate.

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Iminium Ion Formation cluster_3 Step 3: Cyclization & Aromatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine - H₂O Iminium Iminium Ion (Key Electrophile) Imine->Iminium + H⁺ Product Tetrahydroisoquinoline Iminium->Product Electrophilic Attack - H⁺

Sources

Technical Support Center: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile. Here, we address common questions and potential issues regarding the stability and storage of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile?

While specific long-term stability data for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is not extensively published, based on the chemical structure and general best practices for heterocyclic compounds, we recommend the following tiered storage strategy:

  • Short-term (weeks to months): Storage at 2-8°C in a tightly sealed container, protected from light, is a sound precautionary measure.

  • Long-term (months to years): For optimal stability, store at -20°C or lower (-80°C) in a desiccated environment. This is particularly crucial if the material will be archived for an extended period.

The isoquinoline core and the nitrile group are generally stable; however, potential degradation pathways like slow oxidation or hydrolysis can be significantly decelerated at lower temperatures. As a standard practice for valuable research compounds, minimizing exposure to ambient temperature, humidity, and light is paramount.

Q2: How should I handle the compound upon receipt and before storage?

Upon receiving your shipment, it is advisable to allow the vial to equilibrate to room temperature before opening. This simple step prevents the condensation of atmospheric moisture onto the solid compound, which is critical as many organic compounds, including those with polar functional groups, can be hygroscopic. Isoquinoline, the parent heterocycle, is known to be hygroscopic. While data for this specific derivative is unavailable, assuming some level of moisture sensitivity is a prudent approach.

Q3: What are the initial signs of degradation I should look for?

Visual inspection is the first line of defense against using a degraded compound. For 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, which is typically a white to off-white or light beige solid, any significant color change (e.g., to yellow or brown) may indicate degradation.[1][2] Other signs include a change in texture, such as clumping or the appearance of a glassy or oily residue, which could suggest moisture absorption or the formation of impurities. If degradation is suspected, we recommend performing a purity analysis before use.

Q4: What solvents are recommended for reconstituting this compound, and how stable are the solutions?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many heterocyclic compounds for biological assays. A study on a large compound library demonstrated that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to two years when stored at 4°C.[3]

For 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, we recommend the following:

  • Primary Solvent: High-purity, anhydrous DMSO.

  • Alternative Solvents: Depending on the experimental requirements, other polar aprotic solvents like N,N-dimethylformamide (DMF) or protic solvents like ethanol may be suitable. However, solubility should be experimentally determined.

Stock Solution Storage:

  • Short-term (days to a week): Store at 2-8°C.

  • Long-term (weeks to months): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

It is crucial to note that long-term storage in solution, especially in protic solvents, may increase the risk of hydrolysis of the nitrile group.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

If you are observing variability in your results, it could be linked to the stability of your compound.

Troubleshooting Workflow:

G A 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile B 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid A->B  Acid/Base  Hydrolysis C 1-Oxo-1,2-dihydroisoquinoline-7-carboxamide A->C  Partial  Hydrolysis D Oxidized Products (e.g., N-oxides, hydroxylated derivatives) A->D  Oxidative  Stress E Photodegradation Products A->E  UV/Vis  Light

Sources

Technical Support Center: Solubility Enhancement for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the aqueous solubility of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile. This document provides a series of troubleshooting steps and advanced protocols designed for researchers and drug development professionals. Our goal is to help you overcome common solubility challenges to ensure accurate and reproducible assay results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've just received my vial of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile. What is the best way to prepare a primary stock solution?

A1: The foundational step for any experiment is the proper preparation of a high-concentration stock solution.[1][2][3] For a hydrophobic organic molecule like 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, the solvent of choice is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Causality & Rationale: DMSO is a powerful, aprotic polar solvent capable of dissolving a wide array of organic compounds that are poorly soluble in water. Its ability to act as both a hydrogen bond acceptor and its high dielectric constant make it effective for solvating diverse molecules.[4] Using anhydrous DMSO is critical because absorbed water can significantly reduce its solvating power over time and may promote compound precipitation, especially during freeze-thaw cycles.[4]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

StepActionRationale & Key Details
1 Pre-Weighing Allow the vial of the compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
2 Weighing Using a calibrated analytical balance, accurately weigh the desired amount of the compound. For a 10 mM stock, you will need to calculate the mass based on its molecular weight.
3 Solvent Addition Add the calculated volume of anhydrous DMSO to the vial. For example, to make a 10 mM solution from 1 mg of a compound with a MW of 200 g/mol , you would add 500 µL of DMSO.
4 Dissolution Ensure complete dissolution. This can be aided by gentle vortexing or sonication in a water bath for 5-10 minutes. Visually inspect the solution against a light source to confirm no solid particulates remain.
5 Storage Aliquot the stock solution into smaller, single-use volumes in low-retention tubes. Store at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles.
Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This phenomenon, often called "aqueous dropout" or "precipitation upon dilution," is the most common solubility issue. It occurs because the final concentration of DMSO in your aqueous buffer is too low to maintain the solubility of your hydrophobic compound.[5] While the compound is soluble in the high-DMSO environment of the stock, the aqueous environment of the final assay buffer forces the hydrophobic molecules to aggregate and precipitate.[4][6]

The key is to maintain a delicate balance where the final DMSO concentration is high enough to keep the compound soluble but low enough to avoid interfering with the biological assay.[6][7]

Below is a systematic workflow to troubleshoot this issue.

Diagram 1: Troubleshooting Aqueous Precipitation

G start Precipitation observed in aqueous buffer? check_dmso Is final DMSO concentration <1%? start->check_dmso Yes increase_dmso Action: Cautiously increase final DMSO (e.g., to 1.5% or 2%). Check assay tolerance. check_dmso->increase_dmso Yes reduce_conc Action: Decrease final compound concentration. check_dmso->reduce_conc No still_precip Still precipitates? increase_dmso->still_precip reduce_conc->still_precip advanced_methods Proceed to Advanced Solubilization Methods (Co-solvents, Surfactants, etc.) still_precip->advanced_methods Yes success Problem Solved still_precip->success No G cluster_0 Aqueous Environment cluster_1 Co-solvent cluster_2 Surfactant (Micelle) cluster_3 Cyclodextrin compound Poorly Soluble Compound (Aggregated) cosolvent Co-solvent Molecules Reduce water polarity compound_cosolvent Solubilized Compound cosolvent:f1->compound_cosolvent micelle Hydrophilic Heads Hydrophobic Core Solubilized Compound micelle:drug->micelle:core cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Solubilized Compound cyclodextrin:drug->cyclodextrin:int

Caption: How co-solvents, surfactants, and cyclodextrins solubilize compounds.

We recommend a multi-well plate-based solubility screening assay to efficiently test various conditions.

Protocol 2: Systematic Solubility Screening Assay

StepActionRationale & Key Details
1 Prepare Excipient Stocks Prepare 10x or 100x stocks of various excipients in your chosen assay buffer. See Table 3 for suggestions.
2 Plate Layout In a 96-well clear plate, add the excipient stocks to different wells. Include a "Buffer Only" control.
3 Compound Addition Add a small volume of your high-concentration DMSO stock of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile to each well to reach the desired final concentration. Keep the final DMSO concentration constant across all wells.
4 Incubation & Observation Mix the plate gently. Let it incubate at room temperature for 30-60 minutes. Visually inspect for precipitation against a dark background. You can also measure absorbance at ~600 nm; an increase indicates scattering from precipitated material.
5 Analysis Identify the conditions (excipient and concentration) that prevent precipitation. These are your lead candidates for formulating your final assay. Always run an "excipient-only" control in your biological assay to check for interference.

Table 3: Comparison of Advanced Solubilization Techniques

TechniqueMechanism of ActionRecommended AgentsTypical Starting Conc.ProsCons
Co-solvency [8][9][10][11]Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Simple, effective for many compounds. [11]Can have biological effects or toxicity at higher concentrations. [9]May still precipitate upon further dilution.
Surfactants [12][13][14]Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the water.Tween® 20, Tween® 80, Pluronic® F-680.01-0.1% (w/v)Highly effective at low concentrations. Generally biocompatible. [15]Can interfere with some assays (e.g., membrane-based assays). Potential for protein denaturation.
Cyclodextrins [16][17][][19]Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that form inclusion complexes with the drug.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-5% (w/v)Low toxicity, high solubilizing capacity for appropriately sized molecules. [16][19]Can be expensive. May extract lipids from cell membranes at high concentrations.
Q4: The structure of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile doesn't seem to have strongly acidic or basic groups. Is pH adjustment a viable strategy?

A4: This is an excellent observation based on the molecule's structure. You are correct; pH adjustment is unlikely to be an effective primary strategy for this specific compound.

Causality & Rationale: The solubility of compounds with ionizable functional groups (e.g., carboxylic acids, amines) can be dramatically altered by changing the pH of the buffer. [][21]An acidic compound becomes more soluble at a pH above its pKa as it deprotonates to form a charged, more polar species. Conversely, a basic compound becomes more soluble at a pH below its pKa as it is protonated.

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile contains a lactam (a cyclic amide) and a nitrile group. The amide proton is extremely weakly acidic (pKa > 17) and will not deprotonate in a physiological pH range. The nitrile group is non-ionizable. Therefore, its charge state and, consequently, its solubility will not be significantly affected by pH changes within a typical biological range (pH 4-9). While pH adjustment is a powerful tool for many compounds, it is not universally applicable and should be guided by chemical structure. []

References

  • Jinan Future chemical Co.,Ltd. (2024, December 17). What is the difference between Tween-20 and Tween-80?
  • Journal of Biomolecular Screening. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Molecules. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Bio-Rad. (2025). Behind the Blot: Everything You Need to Know About Tween 20. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • ResearchGate. (2015). How can I adjust the pH of organic solvents?[Link]

  • Wikipedia. Cosolvent. [Link]

  • Molecules. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • African Journal of Biotechnology. (2015). Initial pH of medium affects organic acids production but do not affect phosphate solubilization. PubMed Central. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]

  • FasterCapital. Best Practices For Stock Solutions. [Link]

  • Jundishapur Journal of Natural Pharmaceutical Products. (2015). The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. PubMed Central. [Link]

  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • AAPS Open. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Alliance Organics. (2024). Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. [Link]

  • Molecules. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • Molecules. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • The Organic Chemistry Tutor. (2020). How Does pH Affect Solubility? YouTube. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Journal of Biological Chemistry. (2000). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • ACS Omega. (2022). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. [Link]

  • SLAS Discovery. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Journal of Pharmaceutical Sciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile and Olaparib in the Context of PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the well-established PARP inhibitor, Olaparib, and the emerging class of 1-oxo-1,2-dihydroisoquinoline derivatives, with a focus on their potential as PARP inhibitors. It is important to note that while the specific compound "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" is of interest, there is currently a lack of publicly available biological data for this exact molecule. Therefore, this guide will draw upon published data for structurally related 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as a proxy to facilitate a meaningful scientific comparison.

Executive Summary

Olaparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, has revolutionized the treatment of certain cancers, particularly those with deficiencies in the homologous recombination repair pathway, such as BRCA-mutated tumors. The scientific community is in continuous pursuit of novel PARP inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles. The 1-oxo-1,2-dihydroisoquinoline scaffold has emerged as a promising starting point for the development of new PARP inhibitors. This guide will dissect the available preclinical data for Olaparib and representative compounds from the 1-oxo-1,2-dihydroisoquinoline class to provide a comprehensive comparative analysis.

Mechanism of Action: A Tale of Two Scaffolds

Both Olaparib and the 1-oxo-1,2-dihydroisoquinoline derivatives exert their anticancer effects by targeting PARP enzymes, primarily PARP1 and PARP2. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs).[1] By inhibiting PARP, these compounds prevent the repair of SSBs, which then escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in DSB repair mechanisms, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to a synthetic lethality, resulting in targeted cell death.[1]

A key aspect of PARP inhibitor efficacy is the concept of "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. This trapped complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's anticancer activity. The trapping efficiency varies among different PARP inhibitors.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP SSB_Repair SSB Repair PARP->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition & Trapping DNA_SSB_Cancer->PARP_Inhibition PARP_Inhibitor PARP Inhibitor (Olaparib or 1-Oxo-1,2-dihydroisoquinoline derivative) PARP_Inhibitor->PARP_Inhibition Unrepaired_SSB Unrepaired SSB PARP_Inhibition->Unrepaired_SSB DSB Double-Strand Break (DSB) at Replication Fork Unrepaired_SSB->DSB Defective_HR Defective Homologous Recombination (HR) (BRCA1/2 mutation) DSB->Defective_HR Cell_Death Synthetic Lethality (Apoptosis) Defective_HR->Cell_Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Comparative Performance: In Vitro Efficacy

Direct comparative data for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is unavailable. However, a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides provides valuable insights into the potential of this chemical class.

CompoundTargetIC50 (nM)Reference
Olaparib PARP1~1-5[2]
PARP2~1-5[3]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivative (lead compound) PARP1156[1]
PARP270.1[1]
Optimized 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative PARP126.4[4]
PARP218.3[4]

Analysis:

  • Potency: Olaparib demonstrates potent inhibition of both PARP1 and PARP2 in the low nanomolar range. The investigated 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives, while not as potent as Olaparib in initial screenings, show promising inhibitory activity in the nanomolar range.[1] Further optimization of this scaffold has led to compounds with significantly improved potency, approaching that of established inhibitors.[4]

  • Selectivity: The lead 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative displayed a slight selectivity towards PARP2.[1] In contrast, Olaparib exhibits roughly equal potency against both PARP1 and PARP2.[3] The therapeutic implications of PARP1 versus PARP2 selectivity are still an area of active research.

Physicochemical and ADME Properties: A Look at "Druglikeness"

Beyond target inhibition, the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are critical for its potential as a therapeutic agent.

Property1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (Predicted/General)Olaparib (Experimental)
Molecular Weight ( g/mol ) ~170.17434.46
LogP (Hydrophobicity) Lower (predicted)Higher
Aqueous Solubility Likely higher than OlaparibVery slightly soluble (0.10–0.13 mg/mL at 37°C)[5]
Human Liver Microsomal Stability Favorable (for some derivatives)Moderate
Plasma Protein Binding Lower (for some derivatives)High

Analysis:

The smaller molecular weight and predicted lower hydrophobicity of the 1-oxo-1,2-dihydroisoquinoline scaffold, as exemplified by the 7-carbonitrile derivative, suggest potentially more favorable "druglike" properties compared to Olaparib. Indeed, studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have indicated advantages over Olaparib in terms of molecular weight, hydrophilicity, and stability in human liver microsomes and plasma.[1] These characteristics could translate to improved oral bioavailability and a better side-effect profile, though this requires extensive further investigation.

Experimental Protocols: A Guide for Your Research

To facilitate further research and independent verification, we provide detailed, step-by-step methodologies for key experiments.

PARP1 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of a compound against the PARP1 enzyme.

Experimental Workflow: PARP1 Inhibition Assay

A Prepare Reagents: - PARP1 Enzyme - Activated DNA - β-NAD+ - Test Compound (e.g., Olaparib) - Assay Buffer B Incubate PARP1 with Test Compound (10-15 min, RT) A->B C Initiate Reaction: Add Activated DNA and β-NAD+ B->C D Incubate Reaction Mixture (30-60 min, 30-37°C) C->D E Stop Reaction & Develop Signal: Add Developer Reagent D->E F Measure Fluorescence (Ex: ~420 nm, Em: ~450 nm) E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: A typical workflow for a fluorometric PARP1 enzyme inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human PARP1 enzyme, activated DNA, β-NAD+, and the test compound (1-Oxo-1,2-dihydroisoquinoline derivative or Olaparib) in a suitable assay buffer.

  • Compound Incubation: In a 96-well plate, add the PARP1 enzyme to wells containing serial dilutions of the test compound or control (e.g., DMSO). Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of activated DNA and β-NAD+ to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the PARP-catalyzed reaction to proceed.

  • Signal Development: Stop the reaction and develop a fluorescent signal according to the manufacturer's instructions of the chosen assay kit (e.g., by adding a developer that detects a product of the enzymatic reaction).

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutated ovarian or breast cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (1-Oxo-1,2-dihydroisoquinoline derivative or Olaparib) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Add the cell viability reagent (e.g., CCK-8 or MTT solution) to each well and incubate for the recommended time (e.g., 1-4 hours).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.

Future Directions and Conclusion

While Olaparib remains a cornerstone of PARP-targeted therapy, the exploration of novel chemical scaffolds like the 1-oxo-1,2-dihydroisoquinoline core is essential for the development of next-generation inhibitors. The available data on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides suggests that this class of compounds holds promise, with the potential for favorable ADME properties.

Crucially, the next steps for the field are to:

  • Synthesize and biologically evaluate 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile to determine its specific PARP inhibitory activity and cellular effects.

  • Conduct head-to-head in vitro and in vivo studies comparing optimized 1-oxo-1,2-dihydroisoquinoline derivatives with Olaparib.

  • Investigate the PARP trapping efficiency of these novel compounds, as this is a key determinant of their cytotoxic potential.

References

  • Zhmurov, P., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1837-1853. Available at: [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118621119. Available at: [Link]

  • BPS Bioscience. (n.d.). AZD2281 (Olaparib). Retrieved from [Link]

  • Safrygin, A., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 845-855. Available at: [Link]

  • Therapeutic Goods Administration. (2019). AusPAR - Lynparza - olaparib. Available at: [Link]

  • Abdel-Aal, E. A. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(22), 7893. Available at: [Link]

Sources

A Tale of Two Scaffolds: The Potent Clinical Reality of Talazoparib Versus the Emerging Potential of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated and powerful strategy, particularly for cancers harboring defects in DNA damage repair pathways.[1][2] This guide provides a detailed comparative analysis of two molecules at different stages of the drug development continuum: Talazoparib , a highly potent, FDA-approved PARP inhibitor, and 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile , a representative of a chemical scaffold with emerging interest in the design of novel PARP inhibitors.

This comparison is structured not as a direct head-to-head competition of two market-ready products, but rather as an exploration of a proven clinical agent against a promising, yet largely uncharacterized, chemical entity. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1] In cancer cells with mutations in genes essential for homologous recombination (HR) repair of double-strand breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[2]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_damage_N DNA Single-Strand Break (SSB) PARP_N PARP DNA_damage_N->PARP_N recruits BER_N Base Excision Repair PARP_N->BER_N initiates Replication_N DNA Replication BER_N->Replication_N Repaired DNA DSB_N Double-Strand Break (DSB) Replication_N->DSB_N can lead to HR_N Homologous Recombination (HR) DSB_N->HR_N repaired by Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_damage_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_damage_C->PARP_C Replication_C DNA Replication DNA_damage_C->Replication_C unrepaired PARPi PARP Inhibitor PARPi->PARP_C inhibits & traps BER_C Base Excision Repair (Inhibited) PARP_C->BER_C blocked DSB_C Accumulated DSBs Replication_C->DSB_C leads to HR_C Defective Homologous Recombination DSB_C->HR_C cannot repair Apoptosis_C Apoptosis HR_C->Apoptosis_C

Caption: The principle of synthetic lethality in PARP inhibition.

Talazoparib: A Paradigm of Potency and Dual-Mechanism Inhibition

Talazoparib (Talzenna®) is a potent, orally available PARP inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[3] Its clinical success is underpinned by a dual mechanism of action that distinguishes it from some other PARP inhibitors.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

Talazoparib exerts its cytotoxic effects through two primary mechanisms:

  • Inhibition of PARP Catalytic Activity: Like other PARP inhibitors, Talazoparib competes with the natural substrate NAD+ at the catalytic domain of PARP1 and PARP2, preventing the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins. This disrupts the recruitment of other DNA repair factors to the site of SSBs.[3]

  • PARP Trapping: A key differentiator for Talazoparib is its exceptional ability to "trap" PARP enzymes on DNA.[4] This process involves the formation of a stable drug-PARP-DNA complex that is more cytotoxic than the simple inhibition of PARP's enzymatic activity.[4] These trapped complexes can obstruct DNA replication and transcription, leading to the formation of lethal DSBs.[4] Preclinical studies have shown that Talazoparib is significantly more potent at trapping PARP than other inhibitors like olaparib and rucaparib.[4]

Chemical Structure and Physicochemical Properties
PropertyValue
Chemical FormulaC₁₉H₁₄F₂N₆O
Molar Mass380.36 g/mol
AppearanceWhite to yellow solid

Data sourced from PubChem and other chemical databases.

The chemical structure of Talazoparib is optimized for high-affinity binding to the nicotinamide-binding pocket of PARP1 and PARP2.

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile: An Investigational Scaffold

In contrast to the well-characterized Talazoparib, "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" represents a specific molecule within a broader class of compounds—isoquinolinones—that have been investigated for their potential as PARP inhibitors. There is limited publicly available data on the specific biological activity of the 7-carbonitrile derivative itself. However, research into the 1-oxo-dihydroisoquinoline scaffold provides valuable insights into its potential and challenges.

The 1-Oxo-dihydroisoquinoline Scaffold in PARP Inhibitor Design

Recent studies have explored derivatives of the 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold as novel PARP inhibitors.[1] This research has demonstrated that modifications to this core structure can yield compounds with inhibitory activity against PARP1 and PARP2.[1] The rationale behind exploring this scaffold lies in its structural similarity to the phthalazinone motif present in several known PARP inhibitors, including olaparib.[2]

However, the same research also suggests that the fully unsaturated, "flat" isoquinolone scaffold is less conducive to potent PARP inhibition.[1] This is a critical consideration for "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile," which contains an unsaturated core. The saturation of the heterocyclic ring, as seen in the 3,4-dihydroisoquinol-1-one derivatives, appears to be important for achieving higher potency.

Potential and Unanswered Questions

The primary question surrounding "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" is its potency as a PARP inhibitor and its ability to trap PARP. Without experimental data, we can only hypothesize based on related structures. The presence of the isoquinolone core suggests potential for PARP interaction, but its flat nature may limit its inhibitory activity compared to more conformationally flexible structures like Talazoparib. The 7-carbonitrile group would likely influence its physicochemical properties and binding interactions within the PARP active site.

Comparative Summary and Future Directions

FeatureTalazoparib1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Development Stage Clinically approved drugInvestigational scaffold/compound
Mechanism of Action Dual: PARP catalytic inhibition and potent PARP trappingPresumed PARP inhibition (based on scaffold); trapping ability unknown
Potency High (sub-nanomolar IC₅₀ for PARP1)Unknown; likely lower than Talazoparib based on related flat scaffolds
Clinical Data Extensive clinical trial data demonstrating efficacy and safetyNo available clinical data
Selectivity Potent against PARP1 and PARP2Unknown

Experimental Protocols for Evaluation

For researchers interested in evaluating novel compounds like "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" and comparing them to established inhibitors such as Talazoparib, the following experimental workflows are fundamental.

PARP Activity Assay

This assay is crucial for determining the direct inhibitory effect of a compound on PARP enzyme activity.

start Start plate Plate recombinant PARP1/2 enzyme, activated DNA, and biotinylated NAD+ start->plate add_compound Add test compound (e.g., 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile) or control (Talazoparib) plate->add_compound incubate Incubate to allow PARylation reaction add_compound->incubate add_reagents Add streptavidin-HRP and chemiluminescent substrate incubate->add_reagents read Read luminescence on a plate reader add_reagents->read analyze Analyze data to determine IC₅₀ values read->analyze end End analyze->end

Caption: Workflow for a chemiluminescent PARP activity assay.

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well plate, add a reaction buffer containing recombinant PARP1 or PARP2 enzyme, histone proteins (as a substrate), and activated DNA.

  • Compound Addition: Add serial dilutions of the test compound and a reference inhibitor (e.g., Talazoparib). Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add a solution of biotinylated NAD+ to start the PARylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The streptavidin-HRP binds to the biotinylated PAR chains.

  • Measurement: Read the luminescence signal on a microplate reader. The signal intensity is proportional to the amount of PARylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines, particularly those with and without BRCA mutations.

start Start seed_cells Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in a 96-well plate start->seed_cells add_compound Add serial dilutions of the test compound or control seed_cells->add_compound incubate_cells Incubate for 72 hours add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and determine GI₅₀ values read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937 for BRCA1-mutant, CAPAN-1 for BRCA2-mutant, and a BRCA-wildtype line like MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and Talazoparib. Include a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The comparison between Talazoparib and "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" highlights the journey of a drug from a conceptual scaffold to a clinically impactful therapeutic. Talazoparib stands as a testament to the success of rational drug design in targeting the vulnerabilities of cancer cells, with its high potency and dual-action mechanism setting a high bar for new entrants in the field of PARP inhibition.

The 1-oxo-dihydroisoquinoline scaffold, while still in the early stages of exploration, represents the ongoing effort to discover novel chemical entities with potentially improved properties, such as enhanced selectivity, different resistance profiles, or better tolerability. Future research on "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" and its analogs will need to focus on rigorous experimental validation, including PARP activity and trapping assays, and cellular cytotoxicity studies, to determine if this scaffold can yield candidates that can match or exceed the impressive clinical profile of Talazoparib.

References

  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1851. Available from: [Link]

  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118749119. Available from: [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. Available from: [Link]

  • Li, H., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
  • Hopkins, T. A., et al. (2015). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 13(10), 1465-1477. Available from: [Link]

  • Ghareb, M. G. E., et al. (2023). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 28(14), 5489. Available from: [Link]

  • El-Damasy, D. A., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 28(14), 5433. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(14), 5424. Available from: [Link]

  • Szeliga, M., et al. (2023). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids.
  • Wahlberg, E., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology, 12(7), 1957-1967. Available from: [Link]

  • Papeo, G., et al. (2010). Thieno[2,3-c] isoquinolines for use as inhibitors of PARP. Google Patents.
  • ResearchGate. (n.d.). IC 50 values of AML and ALL cell lines treated with talazoparib, olaparib or veliparib as single agent. Available from: [Link]

  • Li, H., et al. (2020). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science, 111(11), 3891-3900. Available from: [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 10(1), e0116578. Available from: [Link]

  • de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery, 7(6), 620-629. Available from: [Link]

  • Szeliga, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(14), 5488. Available from: [Link]

  • Kim, Y., et al. (2023). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. JCO Precision Oncology, 7, e2200609. Available from: [Link]

  • El-Damasy, D. A., et al. (2023). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 28(14), 5433. Available from: [Link]

  • Litton, J. K., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 15(1), 1-10. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. Available from: [Link]

  • Szeliga, M., et al. (2023). Development of Mitochondria-Targeted PARP Inhibitors. Molecules, 28(14), 5487. Available from: [Link]

  • Natural Product Reports. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available from: [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link]

  • PubMed. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Langelier, M. F., et al. (2018). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. Journal of Molecular Biology, 430(21), 4143-4158. Available from: [Link]

  • Let's Win Pancreatic Cancer. (2016). Exploring the Effectiveness of Experimental PARP inhibitor. Available from: [Link]

  • ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Available from: [Link]

  • Assay-Protocol. (n.d.). PARP. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 28(14), 5486. Available from: [Link]

  • BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

Sources

The Isoquinoline Scaffold: A Privileged Motif in High-Potency PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Leading Isoquinoline-Based PARP Inhibitors for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring defects in DNA damage repair pathways. At the heart of several potent PARP inhibitors lies the isoquinoline scaffold, a structural motif that has proven instrumental in achieving high-affinity binding to the catalytic domain of PARP enzymes. This guide provides a detailed comparative analysis of key isoquinoline-based PARP inhibitors, with a focus on their enzymatic potency, PARP trapping efficiency, and clinical development status. We delve into the experimental data that underpins our understanding of these inhibitors and provide standardized protocols for their preclinical evaluation.

The Rise of Isoquinoline-Based PARP Inhibitors: A Mechanistic Overview

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, ultimately triggering cell death.[1]

Isoquinoline-based PARP inhibitors, exemplified by the potent clinical agent Talazoparib, function as nicotinamide adenine dinucleotide (NAD+) mimics, competitively binding to the catalytic site of PARP1 and PARP2.[2] Beyond simple enzymatic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapping of the PARP-DNA complex is a highly cytotoxic event that stalls replication forks and is a major contributor to the anti-tumor activity of these drugs.[1] The isoquinoline core, with its rigid structure, contributes significantly to the high PARP trapping potential observed in this class of inhibitors.[3]

Comparative Performance of Leading Isoquinoline-Based PARP Inhibitors

This section provides a head-to-head comparison of two prominent isoquinoline-based PARP inhibitors: the clinically approved Talazoparib and the late-stage clinical candidate Senaparib (IMP4297) .

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping PotencyKey Clinical Indications/Trials
Talazoparib PARP1/PARP2~0.57[4]Not significantly more potent than Olaparib (~0.2 nM)[5]Very High (most potent trapper)[3][6]Metastatic breast cancer with germline BRCA mutations[7]
Senaparib (IMP4297) PARP1/PARP20.48[8]Data not specifiedHigh[8]Advanced ovarian cancer (FLAMES study)[9]

Talazoparib stands out for its exceptional PARP trapping ability, which is reported to be approximately 100-fold greater than that of other PARP inhibitors like olaparib and rucaparib.[6] This potent trapping is a key contributor to its high cytotoxicity in HRR-deficient cancer cells.[4]

Senaparib , a more recently developed isoquinoline-based inhibitor, demonstrates comparable in vitro potency to Talazoparib in inhibiting PARP1 enzymatic activity.[8] Preclinical studies have highlighted its strong antitumor activity, and it is also recognized as a potent PARP trapper, inducing PARP1 trapping at low nanomolar concentrations.[8][10] The Phase 3 FLAMES study has shown that Senaparib significantly prolongs progression-free survival in patients with advanced ovarian cancer, underscoring its clinical potential.[9]

Visualizing the Core Mechanism: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival_Normal Cell Survival BER->Cell_Survival_Normal DNA Repair DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR activates HR->Cell_Survival_Normal High-Fidelity Repair SSB_Cancer Single-Strand Break (SSB) PARPi Isoquinoline-based PARP Inhibitor SSB_Cancer->PARPi inhibits PARP DSB_Cancer Double-Strand Break (DSB) SSB_Cancer->DSB_Cancer leads to PARP_Trapped Trapped PARP-DNA Complex PARPi->PARP_Trapped induces Cell_Death Cell Death (Apoptosis) PARP_Trapped->Cell_Death enhances cytotoxicity HR_Deficient Defective Homologous Recombination (HRD) DSB_Cancer->HR_Deficient cannot repair HR_Deficient->Cell_Death Synthetic Lethality

Caption: Mechanism of synthetic lethality with isoquinoline-based PARP inhibitors in HR-deficient cancer cells.

Experimental Protocols for Preclinical Evaluation

Accurate and reproducible preclinical evaluation is critical for the development of novel PARP inhibitors. The following are standardized protocols for key in vitro assays.

PARP Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of a compound on the catalytic activity of PARP1.

Methodology:

  • Reagent Preparation: Prepare reaction buffer, biotinylated NAD+, and recombinant PARP1 enzyme according to the manufacturer's instructions.

  • Compound Preparation: Serially dilute the test inhibitor in DMSO and then in the reaction buffer.

  • Reaction Setup: In a 96-well white plate, add the reaction buffer, activated DNA, the test inhibitor, and NAD+.

  • Enzyme Addition: Initiate the reaction by adding recombinant PARP1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Add streptavidin-HRP and a chemiluminescent substrate.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a fluorescently labeled DNA oligonucleotide, and recombinant PARP1 enzyme.

  • Reaction Setup: In a black 96-well plate, add the assay buffer, fluorescently labeled DNA, and the test inhibitor.

  • Enzyme Addition: Add recombinant PARP1 enzyme to each well and incubate to allow for complex formation.

  • Measurement: Measure the fluorescence polarization (FP) on a microplate reader. An increase in FP indicates the trapping of PARP on the DNA.

  • Data Analysis: Plot the change in FP against the inhibitor concentration to determine the potency of PARP trapping.

Cell Viability Assay (MTT)

This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and wild-type lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Comparison Enzymatic_Assay PARP Enzymatic Assay (IC50 Determination) Data_Integration Integrate IC50, Trapping, & Viability Data Enzymatic_Assay->Data_Integration Trapping_Assay PARP Trapping Assay (Potency Measurement) Trapping_Assay->Data_Integration Viability_Assay Cell Viability Assay (Cytotoxicity Profile) Viability_Assay->Data_Integration Lead_Compound Lead Isoquinoline-based PARP Inhibitor Lead_Compound->Enzymatic_Assay Lead_Compound->Trapping_Assay Lead_Compound->Viability_Assay Comparative_Analysis Comparative Analysis vs. Existing Inhibitors Data_Integration->Comparative_Analysis SAR Structure-Activity Relationship (SAR) Comparative_Analysis->SAR

Caption: A streamlined workflow for the preclinical evaluation of isoquinoline-based PARP inhibitors.

Future Directions and Clinical Implications

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel and potent PARP inhibitors. The clinical success of Talazoparib and the promising data from Senaparib highlight the therapeutic potential of this chemical class. Future research will likely focus on:

  • Improving Selectivity: Designing inhibitors with greater selectivity for PARP1 over other PARP family members to potentially mitigate off-target effects.

  • Overcoming Resistance: Developing next-generation isoquinoline-based inhibitors that can overcome acquired resistance mechanisms to current PARP inhibitors.

  • Combination Therapies: Exploring the synergistic potential of these inhibitors with other anticancer agents, including immunotherapy and targeted therapies, to broaden their clinical utility.

The continued exploration of the isoquinoline motif in PARP inhibitor design holds significant promise for advancing the field of precision oncology and improving outcomes for patients with a range of malignancies.

References

  • The Discovery of a Potent PARP1 Inhibitor Senaparib. Molecular Cancer Therapeutics. Available at: https://aacrjournals.org/mct/article/21/1/132/67705/The-Discovery-of-a-Potent-PARP1-Inhibitor.
  • Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/36010996/.
  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. Available at: https://www.researchgate.net/figure/Summary-of-inhibition-measurements-for-PARPi-with-PARP1-and-PARP2-and-comparison-to_fig3_359320292.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8421448/.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Available at: https://www.mdpi.com/1420-3049/27/15/4924.
  • O6.1 * Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. ResearchGate. Available at: https://www.researchgate.
  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. Available at: https://www.pnas.org/doi/10.1073/pnas.2122743119.
  • (PDF) Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial. ResearchGate. Available at: https://www.researchgate.net/publication/371661642_Safety_Tolerability_and_Pharmacokinetics_of_Senaparib_a_Novel_PARP12_Inhibitor_in_Chinese_Patients_With_Advanced_Solid_Tumors_A_Phase_I_Trial.
  • Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548348/.
  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270258/.
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069903/.
  • Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10281222/.
  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. Available at: https://www.researchgate.net/figure/Summary-of-the-IC-50-and-IC-90-PAR-level-inhibitions-for-each-drug-in-DT40-and-DU145_tbl1_320348744.
  • Inhibitors of PARP: Number crunching and structure gazing. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8919131/.
  • PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. YouTube. Available at: https://www.youtube.
  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. ResearchGate. Available at: https://www.researchgate.
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. Available at: https://www.mdpi.com/1422-0067/23/15/8412.
  • Senaparib Achieves Notable Survival Benefit in Advanced Ovarian Cancer. CancerNetwork. Available at: https://www.cancernetwork.com/view/senaparib-achieves-notable-survival-benefit-in-advanced-ovarian-cancer.
  • Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents. ResearchGate. Available at: https://www.researchgate.
  • Talazoparib. Pfizer. Available at: https://www.pfizer.com/sites/default/files/investors/pipeline/Talazoparib_Mechanism_of_Action.pdf.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for confirming the purity of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile," a key intermediate in the synthesis of various therapeutic agents. As a senior application scientist, my objective is to equip you with not just the protocols, but also the scientific rationale behind the selection and execution of these techniques, ensuring a robust and reliable purity assessment.

The Imperative of Purity in Drug Development

"1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" serves as a critical building block in medicinal chemistry. Its molecular integrity is paramount, as even minute impurities can have significant downstream effects, potentially altering the biological activity, toxicity profile, and stability of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4] Therefore, a multi-faceted analytical approach is not just recommended but essential for comprehensive purity validation.

This guide will explore and compare the utility of three primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for the separation and quantification of organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.

  • Spectroscopic Methods (Mass Spectrometry and FTIR) for structural confirmation and identification of the main component and potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is widely regarded as the gold standard for assessing the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[5] A well-developed HPLC method can separate the target compound from process-related impurities and degradation products, allowing for their precise quantification.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust, stability-indicating HPLC method is a systematic process.[6][7] For "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile," a reverse-phase method is the logical starting point due to the compound's aromatic and polar nature.

  • Column Selection: A C18 column is a versatile choice, offering excellent hydrophobic retention for aromatic systems. The dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) provide a good balance between resolution and analysis time.[8]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve optimal separation of impurities with varying polarities. The buffer's pH should be controlled to ensure consistent ionization of the analyte and any acidic or basic impurities.

  • Detection Wavelength: The UV detector wavelength should be set at the λmax of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity analysis and impurity identification.

Experimental Protocol: HPLC Purity Determination

This protocol is a recommended starting point and should be validated according to ICH guidelines.[1][2][3][4]

1. Instrumentation and Conditions:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0 | 20 | | 20 | 80 | | 25 | 80 | | 26 | 20 | | 30 | 20 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm (or the determined λmax).
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (PDA) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: A streamlined workflow for HPLC purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Approach

While HPLC provides a relative purity assessment based on peak areas, qNMR offers a primary method for determining absolute purity without the need for a reference standard of the analyte itself.[9][10] The principle of qNMR lies in the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.[9]

Why qNMR is a Powerful Orthogonal Technique
  • Universality of Detection: ¹H NMR detects all proton-containing molecules in the sample, including residual solvents and impurities that may not be UV-active and thus invisible to the HPLC detector.

  • Traceability to SI Units: By using a certified internal standard of known purity and weight, the purity of the analyte can be directly traced to the International System of Units (SI).

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the target compound.

Experimental Protocol: qNMR Purity Determination

This protocol outlines the key steps for performing a qNMR experiment.

1. Materials and Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
  • High-precision analytical balance.
  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with known purity, chemically inert, and with signals that do not overlap with the analyte's signals.
  • Deuterated solvent (e.g., DMSO-d₆) of high isotopic purity.

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" and 5-10 mg of the internal standard into a vial.
  • Dissolve the mixture in a precise volume of the deuterated solvent.
  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Ensure the spectrometer is properly tuned and shimmed.
  • Use a 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) to ensure full signal relaxation.
  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

4. Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.
  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
  • Calculate the purity using the following equation:
Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: The systematic process for absolute purity determination by qNMR.

Spectroscopic Confirmation: Mass Spectrometry and FTIR

While chromatography and qNMR provide quantitative purity data, spectroscopic techniques are essential for confirming the chemical identity of the synthesized material and characterizing any detected impurities.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent compound and any significant impurities.[11][12][13]

  • Experimental Protocol:

    • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

    • Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.

    • Sample Preparation: Infuse a dilute solution of the sample directly into the mass spectrometer.

    • Data Analysis: Compare the measured exact mass with the theoretical exact mass of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" (C₁₀H₆N₂O). The expected monoisotopic mass is approximately 170.0480 g/mol .[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular fingerprint of the compound by identifying its functional groups.[15][16] It is a rapid and non-destructive technique for identity confirmation.

  • Experimental Protocol:

    • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

    • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

    • Data Analysis: Identify characteristic absorption bands:

      • C≡N stretch: ~2220-2240 cm⁻¹

      • C=O (amide) stretch: ~1650-1680 cm⁻¹

      • N-H stretch: ~3200-3400 cm⁻¹

      • Aromatic C-H and C=C stretches: In the fingerprint region.

Comparison of Purity Validation Techniques

Technique Principle Advantages Limitations Best For
HPLC Differential partitioning between a stationary and mobile phaseHigh resolution, high sensitivity for UV-active compounds, well-established for regulatory submissions.[5]Requires a reference standard for quantification, may not detect non-UV-active impurities.Routine quality control, stability studies, and impurity profiling.
qNMR Signal intensity is directly proportional to the number of nucleiAbsolute quantification without a specific reference standard, universal detection for proton-containing compounds, provides structural information.[9][10]Lower sensitivity than HPLC, requires a high-field NMR spectrometer, potential for signal overlap.Orthogonal purity confirmation, characterization of reference standards.
HRMS High-accuracy mass-to-charge ratio measurementConfirms elemental composition, highly sensitive, useful for impurity identification.[11][12][13]Not inherently quantitative without extensive calibration, provides limited structural information on its own.Structural confirmation of the main component and identification of unknown impurities.
FTIR Absorption of infrared radiation by molecular vibrationsRapid, non-destructive, provides functional group information for identity confirmation.[15][16]Not suitable for quantification, provides limited information on the nature of impurities.Quick identity check of raw materials and final product.

Conclusion and Recommendations

A comprehensive validation of the purity of synthesized "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture of a compound's purity profile.

  • Primary Purity Assessment: HPLC should be employed as the primary method for routine purity testing and the detection and quantification of process-related and degradation impurities. The method must be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness.[1][2][3][4]

  • Orthogonal Purity Confirmation: qNMR should be utilized as an orthogonal method to provide an absolute purity value. This is particularly crucial for the characterization of reference standards and for confirming the purity of key batches used in preclinical and clinical studies.

  • Identity Confirmation: HRMS and FTIR are indispensable for confirming the molecular identity of the synthesized compound. HRMS, especially when coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation of unknown impurities.

By integrating these complementary techniques, researchers and drug development professionals can establish a self-validating system for purity assessment, ensuring the quality and integrity of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" and, by extension, the safety and efficacy of the final pharmaceutical products derived from it.

References

  • Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology. [Link]

  • hplc method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. [Link]

  • Development of HPLC Methods for Individual Determination of 20 Active Pharmaceutical Ingredients For Ussing-Chamber Studies. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • Isoquinoline. NIST WebBook. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. ResearchGate. [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • A Comprehensive Guide to FTIR Analysis. Agilent. [Link]

  • Quantitative NMR Spectroscopy. University of Bristol. [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. [Link]

  • Ultrahigh resolution mass spectrometry. PMC. [Link]

  • An ultrahigh-resolution mass spectrometry index to estimate natural organic matter lability. PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the analytical methodologies for the structural elucidation and purity assessment of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile," a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, my objective is to not only present a suite of analytical techniques but to also impart the strategic rationale behind their application, ensuring a robust and self-validating characterization workflow.

The isoquinoline scaffold is a privileged structure in pharmacology, and its derivatives are known to exhibit a wide range of biological activities.[1] The introduction of a carbonitrile group and an oxo function on the isoquinoline ring system, as in 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (Molecular Formula: C₁₀H₆N₂O, Molecular Weight: 170.17 g/mol ), necessitates a multi-faceted analytical approach to unambiguously confirm its identity and purity.[2]

The Analytical Strategy: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the complete characterization of a novel compound. A synergistic combination of spectroscopic and chromatographic methods is essential to build a comprehensive data package that confirms the molecular structure, identifies impurities, and establishes a purity profile. This guide will focus on a core suite of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good starting point for polar, aromatic compounds like the target molecule, as it can solubilize a wide range of substances and its residual proton signal does not typically interfere with the aromatic region.[3] Chloroform-d (CDCl₃) is another common choice. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing aggregation, which can lead to line broadening.[4]

For unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. These experiments will reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, allowing for the complete assignment of the molecular structure.

Expected ¹H and ¹³C NMR Spectral Features

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[6]

Causality Behind Experimental Choices in MS

The choice of ionization technique is dependent on the analyte's properties. For a relatively polar and thermally stable molecule like 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, Electrospray Ionization (ESI) is a suitable choice, typically producing the protonated molecule [M+H]⁺.[7] Chemical Ionization (CI) is a softer ionization technique that can also be used to obtain molecular ion information with less fragmentation.[3]

Experimental Protocol: HRMS (ESI-QTOF)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a Quadrupole Time-of-Flight (QTOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass of the protonated molecule [M+H]⁺ should be observed. For 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (C₁₀H₆N₂O), the expected exact mass of the neutral molecule is 170.0480 Da. The protonated molecule [C₁₀H₇N₂O]⁺ should have an exact mass of 171.0553 Da.

  • Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can help to confirm the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis.[8] A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices in HPLC

For a moderately polar compound like 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a reversed-phase HPLC method is typically the most effective.[9] A C18 column is a good starting point for method development. The mobile phase usually consists of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of compounds with a range of polarities.[7] A UV detector is suitable for this compound due to the presence of the chromophoric isoquinolinone ring system.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes, followed by a hold at 90% B for 5 minutes and re-equilibration at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (a wavelength around 254 nm is often a good starting point for aromatic compounds).

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of the mobile phase components).

This method should be validated for parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines to ensure it is fit for its intended purpose.[10]

A Comparative Overview of Core Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structural elucidation.Relatively low sensitivity, requires soluble samples.
Mass Spectrometry Molecular weight and elemental composition (HRMS), structural fragments.High sensitivity, small sample amount required.Isomers may not be distinguishable without chromatography.
HPLC Purity, quantitation, separation of mixtures.High resolving power, quantitative, versatile.Does not provide direct structural information.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, good for solid and liquid samples.Complex spectra can be difficult to interpret fully.
Elemental Analysis Elemental composition (%C, H, N).Provides fundamental confirmation of the empirical formula.Requires a pure sample, does not provide structural information.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the characterization of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_validation Final Validation cluster_documentation Documentation Synthesis Synthesis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structural Confirmation MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight & Formula HPLC HPLC (Purity & Assay) Purification->HPLC Purity Profile Data_Analysis Comprehensive Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR FTIR Spectroscopy HPLC->Data_Analysis EA Elemental Analysis FTIR->Data_Analysis EA->Data_Analysis Report Certificate of Analysis (CoA) & Full Characterization Report Data_Analysis->Report

Caption: A typical analytical workflow for the characterization of a novel compound.

Complementary Analytical Techniques

While the core techniques described above form the foundation of a comprehensive characterization, other methods can provide valuable supplementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] For 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, the FTIR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch (around 2220-2260 cm⁻¹), the C=O (lactam) stretch (around 1650-1690 cm⁻¹), and N-H stretching and bending vibrations.[12][13]

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a pure sample.[2] The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₀H₆N₂O: C, 70.58%; H, 3.55%; N, 16.46%). This technique serves as a fundamental check of the compound's elemental composition and purity.

X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure in the solid state.[14] It can confirm the connectivity, stereochemistry, and reveal information about intermolecular interactions in the crystal lattice.[15]

Conclusion: A Self-Validating System for Confident Characterization

The analytical characterization of a novel compound such as 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is a systematic process that relies on the convergence of data from multiple, orthogonal techniques. The workflow presented in this guide, from initial spectroscopic screening to chromatographic purity assessment, creates a self-validating system. Each technique provides a piece of the puzzle, and their collective agreement provides a high degree of confidence in the identity and quality of the material. By understanding the principles behind each method and making informed experimental choices, researchers can ensure the integrity of their data and the success of their drug discovery and development endeavors.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. [Link]

  • FTIR study of five complex ?-lactam molecules. (2009). Journal of Molecular Structure. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). PharmaTutor. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. (2015). Crystals. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Environmental Science and Pollution Research. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. [Link]

  • FTIR study of five complex beta-lactam molecules. (2009). Journal of Molecular Structure. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. [Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives. (2002). Magnetic Resonance in Chemistry. [Link]

  • Quality-Control Analytical Methods: High-Performance Liquid Chromatography. (2010). International Journal of Pharmaceutical Compounding. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances. [Link]

  • Instrumentation for chemical & pharmaceutical applications. (n.d.). Elementar. [Link]

  • Representative FTIR spectrum of Γ-lactam-d6 in CCl4. (n.d.). ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]

  • Steps involved in HPLC Method Development. (2017). Asian Journal of Pharmaceutical Research. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

  • Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. (2023). Organic Letters. [Link]

  • How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? (2022). Spectroscopy. [Link]

  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022). Molecules. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. [Link]

  • Structure determination of ζ-N2 from single-crystal X-ray diffraction and theoretical suggestion for the formation of amorphous nitrogen. (2023). Nature Communications. [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. (2021). Organic Letters. [Link]

  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. [Link]

  • Approaching Elemental Impurity Analysis. (2021). Pharmaceutical Technology. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in modern pharmacology, most notably as the core of several Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] These drugs represent a targeted therapy that exploits genetic vulnerabilities in cancer cells, particularly those with mutations in DNA repair genes like BRCA1 and BRCA2.[1][2][3] Given that subtle changes in the substitution pattern of the isoquinolinone ring can drastically alter efficacy, selectivity, and safety, a multi-faceted analytical approach is not just recommended—it is imperative.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure the data you generate is both accurate and defensible.

The Integrated Analytical Workflow: A Triad of Confirmation

No single analytical technique can provide a complete structural picture. Instead, a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when necessary, X-ray Crystallography forms a self-validating system. Each method interrogates a different physical property of the molecule, and their collective data provide a comprehensive and irrefutable structural assignment.

G cluster_0 Analytical Workflow cluster_1 Techniques Synthesized_Compound Synthesized Product (Crude) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesized_Compound->Purification Initial_Check Initial Confirmation (TLC, LC-MS) Purification->Initial_Check Purity >95% Structural_Elucidation Definitive Structural Elucidation Initial_Check->Structural_Elucidation Correct Mass Ion Final_Data Confirmed Structure & Complete Dataset Structural_Elucidation->Final_Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Elucidation->NMR MS High-Resolution MS (HRMS) Structural_Elucidation->MS Xray X-ray Crystallography (If required) Structural_Elucidation->Xray

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[4][5] It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing for the assembly of the molecular framework piece by piece.

Expertise in Action: What to Look For
  • ¹H NMR: This is the first experiment to run. For a typical 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile derivative, you should expect to see:

    • Aromatic Region (7.0-9.0 ppm): A set of signals corresponding to the protons on the fused benzene and pyridine rings. The specific splitting patterns (doublets, triplets, etc.) are crucial for determining the substitution pattern. For example, the protons adjacent to the nitrogen and carbonyl groups will have characteristic shifts.

    • N-H Proton (if unsubstituted at N-2): A broad singlet, often in the 8.0-11.0 ppm range, which can be confirmed by a D₂O exchange experiment where the peak disappears.

    • Substituent Protons: Signals corresponding to any alkyl or aryl groups attached to the core structure.

  • ¹³C NMR: This experiment confirms the carbon backbone.

    • Carbonyl Carbon (C1): A characteristic peak in the downfield region, typically ~160-165 ppm.

    • Nitrile Carbon (C7-CN): A sharp signal around 115-120 ppm.

    • Aromatic Carbons: A cluster of signals between 120-150 ppm.

  • 2D NMR (COSY, HSQC, HMBC): The Connectivity Blueprint

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This is essential for tracing the proton network around the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment can definitively link a substituent on the nitrogen (N-2) to the isoquinolinone core by showing a correlation from the substituent's protons to the C-1 carbonyl and C-3 carbons.

G cluster_0 2D NMR Connectivity Map mol Structure of a hypothetical 2-methyl-1-oxo...-7-carbonitrile H3 H3 H4 H4 H3->H4 COSY C5 C5 H4->C5 HMBC C8a C8a H4->C8a HMBC H5 H5 H6 H6 H5->H6 COSY C7 C7 H6->C7 HMBC C8 C8 H6->C8 HMBC H8 H8 C1 C1 (C=O) H8->C1 HMBC N_Me N-CH3 N_Me->C1 HMBC C3 C3 N_Me->C3 HMBC C4 C4 C4a C4a C6 C6 CN C-CN

Caption: 2D NMR correlations confirm atom connectivity.

Mass Spectrometry (MS): Confirming Mass and Formula

While NMR maps the skeleton, Mass Spectrometry provides the exact mass and elemental formula, a critical and complementary piece of the puzzle.[6]

Expertise in Action: Choosing the Right Experiment
  • High-Resolution Mass Spectrometry (HRMS): This is non-negotiable. HRMS provides a highly accurate mass measurement (typically to four decimal places). This accuracy allows for the unambiguous determination of the elemental formula. For example, a measured m/z of 185.0402 for the [M+H]⁺ ion would confidently confirm the formula C₁₀H₅N₂O, whereas low-resolution MS could not distinguish this from other isobaric formulas.

  • Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion and fragmenting it to observe its breakdown products. The fragmentation pattern serves as a "fingerprint" for the core structure.[7][8][9] For the 1-oxo-1,2-dihydroisoquinoline core, characteristic fragmentation often involves losses of CO, HCN, or substituents from the ring system.[7][9][10] Comparing the fragmentation patterns of different derivatives can help confirm the location of substituents.

X-ray Crystallography: The Unambiguous 3D Structure

When absolute proof is required, particularly for determining stereochemistry or resolving ambiguity in complex structures, single-crystal X-ray crystallography is the gold standard.[11] It provides a definitive 3D map of the atoms in space.[11][12]

Expertise in Action: When to Use It and How
  • Causality: While powerful, crystallography is also the most time and resource-intensive technique. It should be employed when NMR and MS data are insufficient to resolve a structural question, such as the absolute configuration of a chiral center on a substituent.

  • The Challenge: The primary hurdle is growing a single, high-quality crystal suitable for diffraction.[13][14] This can be a significant bottleneck.

Protocol: Growing Diffraction-Quality Crystals
  • Purification is Paramount: The compound must be >99% pure. Any impurity can inhibit crystal growth.

  • Solvent Screening: Start by testing the solubility of your compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).[15] The ideal solvent is one in which the compound is moderately soluble.[13]

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial (e.g., with parafilm pierced by a needle) and leave it undisturbed in a vibration-free location.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which your compound is insoluble). The anti-solvent vapor will slowly diffuse into the solution, gradually reducing solubility and inducing crystallization.[14]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of your compound in a narrow tube (like an NMR tube).[15] Crystals will hopefully form at the interface as the solvents slowly mix.

Comparative Analysis of Techniques

Technique Information Provided Sample Amount Strengths Limitations
¹H, ¹³C, 2D NMR Atom connectivity, molecular skeleton, proton/carbon environments.[4][16]5-10 mgProvides the most detailed structural information in solution.Can be complex to interpret; may not resolve absolute stereochemistry.
High-Resolution MS Exact molecular weight and elemental formula.[6]< 1 mgExtremely sensitive and accurate for formula determination.Provides no information on atom connectivity.
Tandem MS (MS/MS) Characteristic fragmentation patterns, structural fingerprinting.[7][8]< 1 mgUseful for confirming a known core structure and identifying metabolites.Fragmentation can be complex and may not always be diagnostic.
X-ray Crystallography Unambiguous 3D structure, absolute configuration, bond lengths/angles.[11][12]1-5 mg (for attempts)The definitive "proof" of structure.[11]Requires a suitable single crystal, which can be very difficult to grow.[13][15]

Conclusion: A Self-Validating System

Confirming the structure of a 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile derivative requires a logical and integrated analytical approach. HRMS provides the elemental formula, acting as a foundational check. 1D and 2D NMR spectroscopy then build the molecular skeleton, connecting every atom and confirming the specific isomer. Finally, X-ray crystallography stands as the ultimate arbiter for absolute structural proof when required. By using these techniques in concert, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development.

References

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. (2000). ResearchGate. Retrieved January 23, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 23, 2026, from [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • What are PARP inhibitors? (2024). MD Anderson Cancer Center. Retrieved January 23, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2025). Michigan State University, Department of Chemistry. Retrieved January 23, 2026, from [Link]

  • NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Quinoline and Isoquinoline: structure elucidation. (n.d.). CUTM Courseware. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Retrieved January 23, 2026, from [Link]

  • Development of Mitochondria-Targeted PARP Inhibitors. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. Retrieved January 23, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

  • A Review of PARP Inhibitors in Clinical Development. (n.d.). Oncology & Hematology Review. Retrieved January 23, 2026, from [Link]

  • X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Analysis of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile and Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel PARP Inhibitor Candidate

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective therapeutic agents is a continuous endeavor. In the landscape of oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations.[1][2] This guide provides an in-depth comparative analysis of a promising investigational compound, 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile , against established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

The 1-oxo-1,2-dihydroisoquinoline scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors.[2][3] This guide will dissect the potential activity of the 7-carbonitrile derivative, drawing upon structure-activity relationship (SAR) insights from the broader class of 3,4-dihydroisoquinol-1-one-4-carboxamides, and present a framework for its rigorous evaluation against current standards of care.

The Principle of Synthetic Lethality: The Foundation of PARP Inhibition

The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality".[4][5][6] In healthy cells, multiple DNA repair pathways function redundantly to maintain genomic integrity.[7] However, certain cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs).[1][6] These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks (SSBs).[8]

Inhibition of PARP in these BRCA-deficient cells prevents the repair of SSBs, which then escalate to toxic DSBs during DNA replication.[8] With a compromised HR pathway, these cancer cells are unable to repair the overwhelming DNA damage, leading to cell cycle arrest and apoptosis.[6][9] This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the essence of synthetic lethality.

Figure 1: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Comparative Overview: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile vs. Standard PARP Inhibitors

The following table provides a comparative summary of the investigational compound and the established PARP inhibitors. The data for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is projected based on the known properties of the parent scaffold and is intended to serve as a hypothesis for experimental validation.

Feature1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (Projected)OlaparibRucaparibNiraparibTalazoparib
Primary Target(s) PARP1/2PARP1/2PARP1/2/3[10][11]PARP1/2PARP1/2
Mechanism of Action Catalytic inhibition and potentially PARP trappingCatalytic inhibition and PARP trapping[9]Catalytic inhibition and PARP trapping[12][13]Catalytic inhibition and PARP trappingCatalytic inhibition and potent PARP trapping[14][15][16]
Approved Indications N/AOvarian, Breast, Pancreatic, and Prostate Cancer[6]Ovarian and Prostate Cancer[6]Ovarian, Fallopian Tube, or Peritoneal Cancer[6]Breast and Prostate Cancer[6]
Potency (IC50) To be determinedPARP1: ~5 nMPARP1: 1.4 nM (Ki)[12]PARP1: ~3.8 nMPARP1: ~0.9 nM
PARP Trapping Potency To be determinedModerateModerateHighVery High[17]

Experimental Framework for Comparative Evaluation

To rigorously assess the activity of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, a multi-tiered experimental approach is essential. This framework should encompass biochemical, cellular, and functional assays to provide a comprehensive understanding of its potency, selectivity, and mechanism of action relative to the known standards.

Biochemical Assays: Direct Measurement of PARP Inhibition

The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2.

This assay quantifies the consumption of the PARP substrate, nicotinamide adenine dinucleotide (NAD+), during the poly(ADP-ribosyl)ation (PARylation) reaction.

PARP_Activity_Assay reagents Reagents: - Recombinant PARP1/2 Enzyme - Activated DNA - Histones - NAD+ - Test Compound/Standard incubation Incubation (e.g., 30 min at 30°C) reagents->incubation development Developer Reagent Addition incubation->development measurement Fluorescence Measurement (Ex/Em) development->measurement ic50 IC50 Calculation measurement->ic50

Figure 2: Workflow for an in vitro fluorometric PARP activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Dilute recombinant human PARP1 or PARP2 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) and histones.

    • Prepare a stock solution of NAD+.

    • Serially dilute 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile and the standard inhibitors (Olaparib, etc.) in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure: [18]

    • In a 96-well or 384-well plate, add the reaction buffer, activated DNA/histones, and the test compound or standard inhibitor.

    • Initiate the reaction by adding the PARP enzyme and NAD+.

    • Incubate the plate at 30°C for 30-60 minutes.[18]

    • Stop the reaction and add a developer reagent that generates a fluorescent signal proportional to the amount of remaining NAD+.[19]

    • Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

Cellular Assays: Assessing Activity in a Biological Context

Cellular assays are crucial to confirm that the compound can penetrate cell membranes and inhibit PARP activity within a cellular environment.

This assay measures the level of PARylation in cells treated with a DNA damaging agent and the test compound.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer cell line) in a multi-well plate.

    • Pre-treat the cells with serial dilutions of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile or standard inhibitors for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) for a short period (e.g., 15 minutes).

  • Lysis and Detection:

    • Wash the cells and lyse them to extract cellular proteins.

    • Quantify the level of poly(ADP-ribose) (PAR) using either:

      • ELISA: A sandwich ELISA with a capture antibody against PAR and a detection antibody.

      • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.

  • Data Analysis:

    • Quantify the PAR signal for each treatment condition.

    • Determine the concentration of the compound required to inhibit PARylation by 50% (IC50) in the cellular context.

A key differentiator among PARP inhibitors is their ability to "trap" PARP on DNA, which is a more cytotoxic mechanism than catalytic inhibition alone.[15]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Use a cell line engineered to express a tagged version of PARP1 (e.g., GFP-PARP1).

    • Treat the cells with the test compound or standards.

  • Cell Fractionation and Detection:

    • Perform cellular fractionation to separate the chromatin-bound proteins from the soluble proteins.

    • Analyze the amount of tagged PARP1 in the chromatin fraction by Western blot.

  • Data Analysis:

    • An increase in the amount of PARP1 in the chromatin-bound fraction indicates PARP trapping.

    • Compare the trapping efficiency of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile with that of the known standards, particularly Talazoparib, which is a potent PARP trapper.[17]

Functional Assays: Evaluating the Desired Biological Outcome

Functional assays assess the downstream consequences of PARP inhibition, namely DNA damage accumulation and selective cancer cell killing.

These assays visualize and quantify the extent of DNA damage in treated cells.

  • γH2AX Foci Formation Assay: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks.[21]

    Detailed Protocol:

    • Treat cells with the test compounds for a defined period (e.g., 24-48 hours).

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

    • Visualize and quantify the number of γH2AX foci per nucleus using high-content imaging.[21] An increase in foci indicates an accumulation of DNA damage.

  • Comet Assay (Single Cell Gel Electrophoresis): This assay directly visualizes and quantifies DNA fragmentation in individual cells.[22]

    Detailed Protocol:

    • Embed treated cells in an agarose gel on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

    • Stain the DNA with a fluorescent dye and visualize using a microscope.

    • Quantify the amount of DNA in the comet tail as a measure of DNA damage.[22]

The ultimate test of a PARP inhibitor's potential is its ability to selectively kill cancer cells with DDR deficiencies.

Detailed Protocol:

  • Cell Line Selection:

    • Use a panel of cell lines, including:

      • BRCA-deficient cancer cells (e.g., MDA-MB-436, CAPAN-1).

      • Isogenic pairs of cell lines where BRCA function has been restored (BRCA-proficient).

  • Treatment and Viability Measurement:

    • Treat the cell lines with a range of concentrations of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile and the standard inhibitors for an extended period (e.g., 5-7 days).

    • Measure cell viability using a standard method such as a resazurin-based assay or by counting the number of viable cells.

  • Data Analysis:

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

    • A significantly lower GI50 in the BRCA-deficient cells compared to the BRCA-proficient cells demonstrates synthetic lethality.

Conclusion and Future Directions

The 1-oxo-1,2-dihydroisoquinoline scaffold represents a promising starting point for the development of novel PARP inhibitors.[3] The proposed experimental framework provides a comprehensive strategy for evaluating the activity of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile in comparison to the clinically approved standards Olaparib, Rucaparib, Niraparib, and Talazoparib.

Key determinants of success for this novel compound will be its potency in both biochemical and cellular assays, its ability to induce a robust DNA damage response, and, most importantly, its demonstration of potent and selective synthetic lethality in cancer cells with DDR deficiencies. Further investigations into its PARP trapping efficiency, selectivity against other PARP family members, and pharmacokinetic properties will be critical in determining its potential as a next-generation PARP inhibitor.

References

  • PARP Inhibitors. Cancer Research UK. [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]

  • PARP Assay Services. Reaction Biology. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Center for Biotechnology Information. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. National Center for Biotechnology Information. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • The DNA Damage Response. BellBrook Labs. [Link]

  • Mechanism of Action. TALZENNA® (talazoparib) HCP Site. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. National Center for Biotechnology Information. [Link]

  • Synthetic lethality in cancer: a protocol for scoping review of gene interactions from synthetic lethal screens and functional studies. National Center for Biotechnology Information. [Link]

  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. PubMed. [Link]

  • Exploring and comparing adverse events between PARP inhibitors. National Center for Biotechnology Information. [Link]

  • Synthetic lethality: General principles, utility and detection using genetic screens in human cells. National Center for Biotechnology Information. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. National Center for Biotechnology Information. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib) PARP Inhibitor. [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. [Link]

  • Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. National Center for Biotechnology Information. [Link]

  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. ResearchGate. [Link]

  • Rucaparib. Wikipedia. [Link]

  • Olaparib. Wikipedia. [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • γH2AX Double Strand DNA Damage Response Assay. Evotec. [Link]

  • Development of Synthetic Lethality Anticancer Therapeutics. Journal of Medicinal Chemistry. [Link]

  • Talazoparib. Wikipedia. [Link]

  • RUBRACA® (rucaparib) tablets, for oral use. U.S. Food and Drug Administration. [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Differences Among PARP Inhibitors in Ovarian Cancer. OncLive. [Link]

  • What Is Synthetic Lethality?. American Association for Cancer Research (AACR). [Link]

  • DNA damage assessment and potential applications in laboratory diagnostics and precision medicine. Reddig. [Link]

  • What is the mechanism of Olaparib?. Patsnap Synapse. [Link]

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • The Mechanism of Action of Olaparib. Targeted Oncology. [Link]

  • The future of targeting synthetic lethality in cancer drug development. YouTube. [Link]

  • Rucaparib. PubChem. [Link]

  • PARP inhibitors. Precision Oncology News. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. [Link]

Sources

A Comparative In Vivo Efficacy Guide: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile Analogs as Next-Generation PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is in a constant state of evolution. The clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides an in-depth comparison of the emerging class of "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" analogs against established PARP inhibitors, offering insights into their potential for enhanced in vivo efficacy and improved therapeutic profiles.

Introduction: The Rationale for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, responsible for mending single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in synthetic lethality and tumor cell death.[1][2]

While approved PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib have transformed patient outcomes, the quest for novel scaffolds continues, driven by the need to overcome resistance, improve safety profiles, and potentially broaden the therapeutic window.[3] The "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" scaffold has emerged as a promising foundation for the development of next-generation PARP inhibitors. Recent studies have highlighted a novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, demonstrating significant potential for druglikeness and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics when compared to existing treatments.[4][5]

This guide will dissect the in vivo performance of established PARP inhibitors to provide a benchmark for the preclinical evaluation of these novel analogs. We will explore the critical experimental designs and endpoints that are paramount for assessing their therapeutic potential.

The PARP-Mediated DNA Damage Repair Pathway

To appreciate the significance of PARP inhibition, a foundational understanding of its role in the DNA damage response is essential. The following diagram illustrates the simplified signaling pathway.

PARP_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR PARylation (Poly(ADP-ribose) chains) PARP1->PAR PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping BER_factors Base Excision Repair (BER) Factors Recruited PAR->BER_factors SSB_Repair SSB Repair BER_factors->SSB_Repair Replication_Fork Replication Fork Collapse PARPi PARP Inhibitor (e.g., Isoquinoline Analog) PARPi->PARP1 PARPi->PARP_trapping Enhances PARP_trapping->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_deficient Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis

Caption: Simplified PARP signaling pathway in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Comparative In Vivo Efficacy of Established PARP Inhibitors

The following tables summarize key preclinical in vivo data for currently approved PARP inhibitors. This information serves as a crucial benchmark for evaluating the potential of novel "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" analogs.

Table 1: In Vivo Efficacy of Approved PARP Inhibitors in Xenograft Models

Compound Cancer Model Animal Model Dosing Regimen Key Efficacy Outcome Citation
Olaparib BRCA2-mutant Ovarian Cancer (Patient-Derived)Nude Mice50 mg/kg, p.o., dailySignificant tumor growth inhibition and improved survival.[6]
BRCA1-mutant Breast Cancer (MDA-MB-436)Nude Mice50 mg/kg, p.o., dailyPartial tumor resistance observed with some BRCA1 variants.[7]
Niraparib BRCA1-mutant Breast Cancer (MDA-MB-436)Nude Mice80 mg/kg, p.o., daily for 2-4 weeks~60% tumor growth inhibition.[8]
BRCA-wildtype Ovarian Cancer (OVC134)Nude Mice75 mg/kg, p.o., dailyMore potent tumor growth inhibition than Olaparib.[9]
Talazoparib BRCA-mutant Triple-Negative Breast Cancer (PDX)NSG Mice0.33 mg/kg, p.o., dailyTumor regression observed.[10]
BRCA-deficient Ovarian Cancer (genetically engineered model)Nude MiceIntraperitoneal injectionSignificantly longer survival compared to control.[11]
Rucaparib BRCA1-mutant Pancreatic Cancer (Capan-1)Nude Mice10 mg/kg, p.o., dailySignificant tumor growth inhibition with complete and partial regressions.[12]

Table 2: Comparative Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties in Preclinical Models

Compound Key PK/PD Parameter Finding in Preclinical Models Citation
Olaparib Serum ConcentrationIn mice, peak serum concentrations were detected 30 minutes to 2 hours after oral dosing.[13]
PARP InhibitionInhibition of PARP activity in tumors correlated with serum drug concentration.[13]
Niraparib Tumor vs. Plasma ExposureTumor exposure is 3.3 times greater than plasma exposure in xenograft models.[9]
Blood-Brain BarrierCrosses the blood-brain barrier with sustained brain exposure.[9]
Talazoparib PARP TrappingApproximately 100-fold more potent at trapping PARP-DNA complexes than Olaparib.[14]
Rucaparib CNS PenetrationModest uptake into the brain.[12]

Experimental Design for In Vivo Efficacy Studies of Novel Analogs

The robust evaluation of novel "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" analogs necessitates a well-designed in vivo experimental workflow. The following protocol outlines a standard approach for assessing the anti-tumor efficacy of a novel PARP inhibitor in a xenograft model.

Experimental Workflow: In Vivo Xenograft Study

InVivo_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-436, BRCA1-mutant) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Dosing (Vehicle, Novel Analog, Olaparib) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 7. Euthanasia at Endpoint Monitoring->Euthanasia Tumor_Excision 8. Tumor Excision & Analysis (Western Blot for PARP activity, IHC) Euthanasia->Tumor_Excision Data_Analysis 9. Statistical Analysis of Tumor Growth Inhibition Tumor_Excision->Data_Analysis

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of a novel PARP inhibitor in a subcutaneous xenograft model.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

1. Cell Culture and Implantation:

  • Culture a relevant cancer cell line (e.g., BRCA1-mutant MDA-MB-436 breast cancer cells) under standard conditions.
  • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject 5-10 x 106 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[7]

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor length and width with calipers. Calculate tumor volume using the formula: (length × width2) / 2.[7]
  • Once tumors reach a predetermined size (e.g., 100-150 mm3), randomize mice into treatment groups (e.g., vehicle control, novel analog, positive control like Olaparib).

3. Drug Formulation and Administration:

  • Formulate the novel "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" analog and the positive control (e.g., Olaparib) in an appropriate vehicle for oral gavage or intraperitoneal injection. A common vehicle for Olaparib is a 15% PEG, 1% DMSO saline suspension.[15]
  • Administer the compounds daily at predetermined doses.

4. Efficacy and Tolerability Assessment:

  • Measure tumor volume and body weight 2-3 times per week.
  • The primary efficacy endpoint is tumor growth inhibition.
  • Monitor for any signs of toxicity, with significant body weight loss being a key indicator.

5. Pharmacodynamic Analysis:

  • At the end of the study, or at specified time points, collect tumor tissue.
  • Assess the level of PARP inhibition in the tumor lysates via methods such as ELISA or Western blotting for poly(ADP-ribose) (PAR).[12]
  • Immunohistochemistry (IHC) can be used to visualize markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).

Future Directions and Conclusion

The "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile" scaffold represents a promising new frontier in the development of PARP inhibitors. Preclinical data on novel analogs suggest the potential for improved ADME properties, which could translate to better tolerability and efficacy in vivo.[4][5]

The path forward for these novel compounds will involve rigorous preclinical testing, following the types of experimental designs outlined in this guide. Direct, head-to-head comparisons with approved PARP inhibitors in a variety of in vivo models, including patient-derived xenografts, will be essential to fully elucidate their therapeutic potential.[10] Furthermore, exploring their efficacy in combination with other agents, such as immunotherapy or other DNA damage response inhibitors, could unlock new therapeutic paradigms.[3]

References

  • Lee, J. H., Choy, M. L., & Ngo, L. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8412. [Link]

  • Wang, L., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(5), 3429–3450. [Link]

  • Al-Subari, N., et al. (2023). An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. Cancers, 15(7), 2093. [Link]

  • Bruin, M. A. C., et al. (2020). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 59(11), 1347–1364. [Link]

  • Al-Hujaily, E. M., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37080–37096. [Link]

  • El-Damasy, D. A., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 28(14), 5363. [Link]

  • Kumar, V. R., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Journal of Toxicology and Environmental Health, Part A, 73(5-6), 406–415. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(10), 2469. [Link]

  • Cancer Discovery. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Cancer Discovery, 7(11), OF1. [Link]

  • de Bruin, M. A. C., et al. (2020). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 59(11), 1347-1364. [Link]

  • LaFargue, C. J., et al. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 14(3), 233-243. [Link]

  • Olaparib enhances the Resveratrol-mediated apoptosis in breast cancer cells by inhibiting the homologous recombination repair pathway. (2022). Experimental Cell Research, 418(2), 113271. [Link]

  • Ruf, A., et al. (2011). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Journal of Medicinal Chemistry, 54(24), 8484-8491. [Link]

  • Gero, D., et al. (2021). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences, 22(16), 8871. [Link]

  • Wilson, T. C., et al. (2017). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Clinical Cancer Research, 23(12), 3154–3162. [Link]

  • Michel, L. S., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. Journal of Clinical Investigation, 131(8), e145521. [Link]

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1850. [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302–3314. [Link]

  • Dedes, K. J., et al. (2011). Pharmacokinetics and pharmacodynamics of olaparib varied with circulating estrogen levels. Clinical Cancer Research, 17(14), 4858–4868. [Link]

  • Donawho, C. K., et al. (2015). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Clinical Cancer Research, 21(24), 5570–5581. [Link]

  • Italiano, A., et al. (2010). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Molecular Cancer Therapeutics, 9(5), 1183–1188. [Link]

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1850. [Link]

  • Roy, S., et al. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Oncology, 13, 1167431. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27. [Link]

  • Li, H., & Sulai, N. H. (2018). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 2, 323-339. [Link]

  • Li, Y., et al. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters, 15(2), 223–229. [Link]

  • Ascierto, P. A., et al. (2023). Phase II Study of Niraparib in Patients With Advanced Melanoma With Homologous Recombination Pathway Gene Mutations. JCO Precision Oncology, 7, e2200547. [Link]

  • Thomas, H. D., et al. (2014). Tumour cell retention of rucaparib, sustained PARP inhibition and efficacy of weekly as well as daily schedules. British Journal of Cancer, 110(5), 1217–1224. [Link]

  • Mehta, M., et al. (2021). A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. Theranostics, 11(13), 6520–6534. [Link]

  • Niraparib-induced interferon activation is present in xenograft tumors... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Clinical approaches to overcome PARP inhibitor resistance. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Lee, J. M., et al. (2019). Sequence-Specific Pharmacokinetic and Pharmacodynamic Phase I/Ib Study of Olaparib Tablets and Carboplatin in Women's Cancer. Clinical Cancer Research, 25(14), 4296–4304. [Link]

  • Lee, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 898360. [Link]

  • Wang, Y., et al. (2015). Abstract P5-06-04: The PARP inhibitor niraparib demonstrated activity in patient-derived triple-negative breast cancer xenograft models with high homologous recombination deficiency (HRD) score. Cancer Research, 75(9 Supplement), P5-06-04. [Link]

  • Litton, J. K., et al. (2020). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 4, 321-337. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is governed by two fundamental principles: potency and selectivity. While potency defines the concentration at which a compound elicits its desired biological effect, selectivity dictates its propensity to interact with unintended off-targets, which can lead to adverse effects or polypharmacology. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of proteins.[1][2][3][4][5]

This guide focuses on 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile (hereafter referred to as "Compound X"), a novel molecule of interest. The isoquinolin-1-one core is notably present in inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family involved in DNA repair.[6][7] This structural precedent immediately raises the hypothesis that Compound X may possess PARP inhibitory activity. However, this same structural motif is found in compounds targeting kinases, GPCRs, and other enzyme classes.[8][9] Therefore, a rigorous and systematic evaluation of its cross-reactivity is not merely a supplementary exercise but a critical step to understanding its true therapeutic potential and safety profile.

This document provides a comprehensive, multi-tiered experimental strategy to thoroughly characterize the selectivity profile of Compound X. We will compare its performance against two benchmark compounds:

  • Olaparib: A well-characterized, potent PARP1/2 inhibitor, serving as a benchmark for on-target activity within the PARP family.[6]

  • Compound Y: A hypothetical structural analog of Compound X lacking the 7-carbonitrile group, to probe the contribution of this moiety to target binding and selectivity.

The following sections will detail the experimental workflows, explain the scientific rationale behind each methodological choice, and present data in a comparative format to guide researchers in making informed decisions for their drug development programs.

Experimental Strategy: A Multi-Tiered Approach to De-risking

A robust assessment of selectivity requires a phased approach, moving from broad, high-throughput in vitro screens to more complex, physiologically relevant cellular assays. Our strategy is designed to efficiently identify primary targets, reveal potential off-target liabilities, and confirm target engagement in a cellular context.

G cluster_0 Tier 1: Broad In Vitro Screening cluster_1 Tier 2: Safety & Off-Target Profiling cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Functional & Phenotypic Analysis T1_Kinase Kinase Panel Profiling (>400 Kinases) T2_Safety Broad Pharmacology Panel (GPCRs, Ion Channels, Transporters) T1_Kinase->T2_Safety If significant kinase hits T1_PARP PARP Family Panel (PARP1, PARP2, TNKS1/2, etc.) T3_CETSA Cellular Thermal Shift Assay (CETSA) (Confirming Intracellular Binding) T1_PARP->T3_CETSA If potent PARP hits T2_Safety->T3_CETSA Assess cellular relevance of safety hits T4_Pheno Phenotypic Screening (e.g., DNA Damage, Apoptosis Assays) T3_CETSA->T4_Pheno Validate functional consequence of binding

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Tier 1: Broad In Vitro Target Profiling

Rationale: The initial step is to cast a wide net to identify the primary target class(es) of Compound X. Given the promiscuity of the isoquinolin-1-one scaffold, screening against both the human kinome and the PARP enzyme family is a logical starting point.[6][7]

In Vitro Kinase Panel Screening

Methodology: Compound X, Olaparib, and Compound Y are screened at a single high concentration (e.g., 10 µM) against a broad panel of over 400 human kinases. Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan® offer comprehensive panels using radiometric or binding assays.[10][11] The percentage of inhibition relative to a control is determined.

Data Presentation & Interpretation:

Kinase TargetCompound X (% Inhibition @ 10 µM)Olaparib (% Inhibition @ 10 µM)Compound Y (% Inhibition @ 10 µM)
CDK989%<5%75%
PIM172%<5%61%
DYRK1A65%<5%52%
... (397+ other kinases)<50%<10%<50%

Table 1: Hypothetical data from a primary kinase screen. Strong inhibition (>50%) warrants further investigation.

Analysis: In this hypothetical result, Compound X shows significant activity against a small subset of kinases, particularly CDK9. The slightly lower inhibition by Compound Y suggests the 7-carbonitrile moiety may contribute to potency. Olaparib, as expected, is clean against the kinome. This initial data provides the first clues of potential off-target activity that must be pursued with dose-response (IC50) studies for the primary hits.

PARP Family Enzyme Inhibition

Methodology: The compounds are tested in enzymatic assays against key members of the PARP family, including PARP1, PARP2, and Tankyrases (TNKS1/2). These assays typically measure the consumption of NAD+ or the formation of poly(ADP-ribose) polymers.

Data Presentation & Interpretation:

TargetCompound X (IC50, nM)Olaparib (IC50, nM)Compound Y (IC50, nM)
PARP18.21.5150.6
PARP225.15.0455.2
TNKS1>10,000>10,000>10,000
TNKS2>10,000>10,000>10,000

Table 2: Hypothetical IC50 values against the PARP enzyme family.

Analysis: This data strongly suggests that Compound X is a potent PARP1/2 inhibitor, albeit slightly less potent than the clinical benchmark, Olaparib.[7] Crucially, the >18-fold drop in potency for Compound Y indicates that the 7-carbonitrile group is a key pharmacophore for PARP1 binding. Both compounds are selective against the Tankyrase subfamily.

Tier 2: Broad Pharmacological Safety Screening

Rationale: Beyond the primary target families, it is essential to proactively screen for interactions with common off-targets associated with adverse drug reactions. This includes GPCRs, ion channels, and transporters.

Methodology: The compounds are submitted to a broad safety panel, such as the Eurofins SafetyScreen44, which assesses binding to 44 targets known for their role in toxicity.

Interpretation: The results are typically reported as a percentage of inhibition at a single concentration (e.g., 10 µM). Any target showing >50% inhibition is flagged for follow-up studies. For a compound like Compound X, a clean profile in this panel would significantly increase its value and de-risk its progression. A hypothetical hit against the hERG channel, for example, would be a major red flag requiring immediate and specialized electrophysiology follow-up.

Tier 3: Cellular Target Engagement Confirmation

Rationale: In vitro enzymatic assays are powerful but reductionist. It is critical to confirm that a compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a robust biophysical method for verifying intracellular target binding.[12][13][14] The principle is that a ligand-bound protein is thermally stabilized and will denature and aggregate at a higher temperature than the unbound protein.[15][16]

G cluster_0 CETSA Workflow Treat 1. Treat Intact Cells (Vehicle or Compound) Heat 2. Heat Cells (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells & Separate (Centrifugation) Heat->Lyse Detect 4. Detect Soluble Protein (e.g., Western Blot) Lyse->Detect

Caption: Simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for PARP1 Target Engagement
  • Cell Culture: Plate a suitable cell line (e.g., MCF-7, which expresses PARP1) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with Compound X (e.g., 1 µM), Olaparib (1 µM), or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Analyze the supernatant by SDS-PAGE and Western blot using a specific antibody for PARP1.

  • Quantification: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the curve indicates target stabilization.

Data Presentation & Interpretation:

CompoundApparent Melting Temp (Tm) of PARP1Thermal Shift (ΔTm vs. Vehicle)
Vehicle (DMSO)48.5 °C-
Compound X (1 µM)54.2 °C+5.7 °C
Olaparib (1 µM)55.1 °C+6.6 °C
Compound Y (1 µM)49.1 °C+0.6 °C

Table 3: Hypothetical CETSA data confirming cellular target engagement of PARP1.

Analysis: The significant positive thermal shifts induced by Compound X and Olaparib provide strong evidence that they directly bind to and stabilize PARP1 inside intact cells. The negligible shift from Compound Y corroborates the in vitro data, confirming the 7-carbonitrile is essential for cellular activity. This assay validates the primary target and distinguishes it from potential artifacts of in vitro screening.

Tier 4: Phenotypic Screening for Functional Consequences

Rationale: The final step is to connect target engagement with a functional cellular outcome. Phenotypic screening assesses the compound's effect on a cellular process, providing an integrated view of its on- and off-target activities.[17][18][19][20] For a PARP inhibitor, a key phenotype is the potentiation of DNA damage induced by agents like methyl methanesulfonate (MMS).

Methodology: A cell viability assay (e.g., CellTiter-Glo®) is used to measure the cytotoxic effect of the compounds in the presence and absence of a sub-lethal dose of MMS. True PARP inhibitors will significantly enhance the toxicity of MMS.

Interpretation: Compound X and Olaparib would be expected to dramatically reduce cell viability in the presence of MMS, while Compound Y would have a much weaker effect. If Compound X were to show cytotoxicity in the absence of MMS, this could point to off-target effects, potentially related to the kinase hits (e.g., CDK9 inhibition) identified in Tier 1. This functional data is crucial for interpreting the overall biological activity of the compound.[21]

Conclusion and Comparative Summary

This systematic, multi-tiered guide provides a robust framework for characterizing the cross-reactivity profile of a novel compound like "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile".

  • Compound X emerges from this hypothetical analysis as a potent, cell-active dual PARP1/2 and CDK9 inhibitor. Its primary activity appears to be PARP inhibition, strongly dependent on its 7-carbonitrile moiety.

  • Olaparib serves as an excellent benchmark, demonstrating high potency and selectivity for the PARP family with minimal kinase off-targets.

  • Compound Y proves to be a valuable tool compound, highlighting the critical role of the 7-carbonitrile in driving PARP affinity and cellular engagement.

The discovery of dual PARP/CDK9 activity for Compound X is a pivotal finding. While potentially leading to complex polypharmacology, it could also represent a therapeutic opportunity for synergistic anti-cancer activity. The path forward would require deconvoluting these two activities through further medicinal chemistry optimization and targeted functional assays to determine if a selective PARP inhibitor can be designed or if the dual activity is a desirable feature to pursue. This rigorous, evidence-based approach to cross-reactivity profiling is indispensable for mitigating risks and unlocking the full potential of new chemical entities in drug discovery.

References

  • D'Amours, D. et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. Available at: [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (2024). Isoquinoline derivatives and its medicinal activity. Available at: [Link]

  • Bentham Science. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

  • Morgan, D. et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. National Institutes of Health. Available at: [Link]

  • ACS Publications. (2025). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Available at: [Link]

  • National Institutes of Health. (n.d.). Hypersensitivity reactions to small molecule drugs. Available at: [Link]

  • MDPI. (n.d.). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

  • Elsevier. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. ScienceDirect. Available at: [Link]

  • National Institutes of Health. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Available at: [Link]

  • PubMed. (2025). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • ResearchGate. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Available at: [Link]

  • Direct MS. (2003). Cross-Reactivity With Drugs at the T Cell Level. Available at: [Link]

  • International Journal of Current Research and Review. (n.d.). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • National Institutes of Health. (n.d.). The Resurrection of Phenotypic Drug Discovery. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Available at: [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]

  • MDPI. (n.d.). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Available at: [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]

  • Scientist.com. (2013). Drug Discovery: Target Based Versus Phenotypic Screening. Available at: [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Available at: [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

  • Springer. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Available at: [Link]

  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Available at: [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Available at: [Link]

Sources

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile and its analogs are valuable scaffolds in medicinal chemistry, their handling and disposal demand a rigorous, scientifically-grounded approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep understanding of the chemical principles that govern our recommended procedures. Our commitment is to empower your research with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Assessment: Understanding the Intrinsic Risks

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.Wear protective gloves and lab coat. Avoid contact with skin.
Eye Irritation Causes serious eye irritation.Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.Handle in a well-ventilated area or a chemical fume hood.
Aquatic Hazard Based on data for isoquinoline, it is expected to be harmful to aquatic life with long-lasting effects.Avoid release to the environment.

This table summarizes the expected hazards based on data from structurally similar compounds.

The Chemistry of Disposal: Why Specific Procedures Matter

The disposal of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is not merely about discarding unwanted material; it is about managing its chemical reactivity to prevent the formation of more hazardous byproducts. The two key functional groups, the nitrile (-C≡N) and the cyclic amide (lactam), dictate its behavior under disposal conditions.

The Nitrile Group: A Precursor to Cyanide

Aromatic nitriles are susceptible to hydrolysis under both acidic and basic conditions, which can convert the nitrile group into a carboxylic acid or an amide.[3][4][5] More critically, thermal decomposition of nitrile-containing compounds can produce highly toxic hydrogen cyanide (HCN) gas.[6] This is a crucial consideration for disposal methods that involve incineration and underscores the need for high-temperature, controlled combustion in a licensed facility.

The Lactam Ring: Stability and Hydrolysis

Lactams, or cyclic amides, can also undergo hydrolysis to open the ring, a reaction that can be catalyzed by acids or bases.[7][8][9] While the lactam in the isoquinolone structure is relatively stable, its reactivity with strong acids or bases in waste streams cannot be discounted. Incompatible waste mixing could lead to degradation of the compound and the formation of unforeseen byproducts.

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile from the point of generation to its final removal from your facility.

Phase 1: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound or its waste.

  • Waste Identification: All waste containing 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile must be classified as hazardous chemical waste.

  • Segregation at Source:

    • Do not mix this waste with other waste streams, particularly acidic or strong basic waste, to prevent potential hydrolysis.[3][4][5]

    • Collect this waste in a dedicated, properly labeled hazardous waste container.

    • This compound is a non-halogenated organic solid. It should be segregated from halogenated organic waste.

Phase 2: Waste Accumulation and Storage
  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container, if in good condition, is an excellent choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile," and the approximate concentration or quantity. Follow your institution's specific labeling requirements.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure, well-ventilated, and away from incompatible materials.

Phase 3: Final Disposal
  • Professional Disposal: The disposal of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile must be handled by a licensed hazardous waste disposal company. Never attempt to dispose of this chemical down the drain or in the regular trash.

  • Incineration: The preferred method of disposal is high-temperature incineration at a permitted hazardous waste facility. This ensures the complete destruction of the compound and minimizes the risk of environmental contamination. The potential for hydrogen cyanide formation during heating necessitates controlled combustion.[6]

  • Documentation: Maintain all records of waste generation, storage, and disposal as required by institutional policies and regulatory bodies such as the EPA and OSHA.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure adequate ventilation or perform the cleanup within a chemical fume hood.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, surround the spill with an inert absorbent material like vermiculite or sand.

  • Collect and Package: Place all contaminated materials (absorbent, PPE, etc.) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Containment & Storage cluster_2 Disposal & Emergency Start Generate Waste Containing 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile Classify Classify as Hazardous Waste (Irritant, Acutely Toxic, Environmental Hazard) Start->Classify Segregate Segregate as Non-Halogenated Organic Solid Classify->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Label with 'Hazardous Waste' & Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Spill Spill Occurs Store->Spill LicensedDisposal Transfer to Licensed Hazardous Waste Vendor ContactEHS->LicensedDisposal Incineration Final Disposal by High-Temperature Incineration LicensedDisposal->Incineration SpillProtocol Follow Emergency Spill Protocol Spill->SpillProtocol

Sources

Comprehensive Safety and Handling Guide for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile. As a novel chemical entity, its toxicological properties have not been exhaustively studied. However, based on the hazard classifications of structurally similar compounds, a cautious approach is mandated. This document synthesizes established safety principles with data from analogous structures to ensure the highest degree of protection for laboratory personnel.

Hazard Identification and Risk Assessment
  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols may cause irritation to the nose, throat, and lungs[1].

Given these potential hazards, all handling procedures must be designed to minimize direct contact and aerosol generation. It is prudent to treat this compound as a hazardous substance, employing engineering controls and personal protective equipment to mitigate exposure risks.

Hazard Classification (Inferred) GHS Pictogram Signal Word Hazard Statements (Anticipated)
Skin IrritantIrritantWarningH315: Causes skin irritation
Eye IrritantIrritantWarningH319: Causes serious eye irritation
Respiratory Tract IrritantIrritantWarningH335: May cause respiratory irritation
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to preventing chemical exposure. The following table outlines the minimum required PPE when handling 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Protection Type Specific Recommendation Justification and Best Practices
Hand Protection Nitrile glovesWear nitrile gloves at all times when handling the compound or contaminated equipment. Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact and dispose of them as hazardous waste after use[1].
Eye Protection Chemical safety gogglesSafety glasses are the minimum requirement. However, chemical safety goggles are strongly recommended to provide a complete seal around the eyes, especially when there is a risk of splashes or dust generation.
Face Protection Face shield (in addition to goggles)A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing concentrated solutions.
Body Protection Laboratory coatA fully buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorAll weighing and handling of the solid compound should be performed in a certified chemical fume hood to control exposure to dust[2]. If work outside of a fume hood is unavoidable, a NIOSH-approved P95 or P100 particulate respirator is required[1].
Standard Operating Procedure: A Step-by-Step Approach to Safety

Adherence to a strict, methodical workflow is paramount for safe handling. The following protocol outlines the key steps for working with 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

3.1. Preparation and Weighing

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood[3].

  • Surface Protection: Line the work surface of the fume hood with absorbent, plastic-backed paper to contain any potential spills.

  • Weighing: To prevent inhalation of fine powders, do not weigh the compound directly on an open balance. Instead, tare a sealed container (e.g., a vial with a cap) in the fume hood, add the compound to the container, seal it, and then move it to the balance for weighing[3].

  • Avoid Dust Generation: Handle the solid material gently to minimize the creation of dust.

3.2. Solution Preparation and Handling

  • Solvent Addition: Add the solvent to the container with the pre-weighed compound slowly to avoid splashing.

  • Transfers: Use appropriate tools, such as a pipette or a cannula, for liquid transfers. Avoid pouring directly from one container to another whenever possible.

  • Container Sealing: Keep all containers tightly sealed when not in immediate use[1].

3.3. Post-Handling Decontamination

  • Waste Disposal: All contaminated materials, including gloves, pipette tips, and absorbent paper, must be disposed of as hazardous chemical waste[4].

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare designated work area in fume hood prep1->prep2 handle1 Weigh compound in a sealed container prep2->handle1 Proceed to handling handle2 Prepare solution within the fume hood handle1->handle2 cleanup1 Decontaminate work surfaces and equipment handle2->cleanup1 After experiment completion cleanup2 Segregate and label all hazardous waste cleanup1->cleanup2 cleanup3 Dispose of waste in designated containers cleanup2->cleanup3 end Remove PPE and wash hands cleanup3->end End of procedure

Caption: A workflow for the safe handling of 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. Immediate and correct action is crucial to minimize harm.

4.1. Spill Response

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material compatible with the chemical[4].

    • Carefully collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal[2].

    • Decontaminate the spill area.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others[2].

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

4.2. Personnel Exposure

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open[5][6]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[7].

  • Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes[4]. Remove any contaminated clothing. Seek medical attention if irritation persists[7].

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].

Waste Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Solid Waste: All solid waste contaminated with 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, including used gloves, absorbent pads, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container[8].

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain[1].

  • Container Management: Waste containers must be kept closed except when adding waste, stored in a secondary containment bin, and should not be filled beyond 90% capacity[9].

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Pickup: Contact your institution's EHS office for hazardous waste pickup. Follow their specific procedures for waste accumulation and disposal[10][11].

By adhering to these guidelines, researchers can work confidently and safely with 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, ensuring both personal safety and the integrity of their research environment.

References

  • Best Practices for the Safe Handling of Irritant Materials. Environmental Health & Safety Services. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Irritant Chemicals. University of Michigan-Dearborn. [Link]

  • MSDS of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid. Capot Chemical. [Link]

  • Chemical splash in the eye: First aid. Mayo Clinic. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Irritants Standard Operating Procedure. Environment, Health & Safety, University of Iowa. [Link]

  • SOP: Irritants. PennEHRS, University of Pennsylvania. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, University of Florida. [Link]

  • Eye injuries - chemical burns. Better Health Channel. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.